Product packaging for 7-Iodo-benzthiazole(Cat. No.:CAS No. 360575-63-9)

7-Iodo-benzthiazole

Cat. No.: B12277024
CAS No.: 360575-63-9
M. Wt: 260.10 g/mol
InChI Key: RBVMCNDUYBMNKQ-UHFFFAOYSA-N
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Description

7-Iodo-benzthiazole is a useful research compound. Its molecular formula is C8H5IS and its molecular weight is 260.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IS B12277024 7-Iodo-benzthiazole CAS No. 360575-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

360575-63-9

Molecular Formula

C8H5IS

Molecular Weight

260.10 g/mol

IUPAC Name

7-iodo-1-benzothiophene

InChI

InChI=1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

InChI Key

RBVMCNDUYBMNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Iodo-benzthiazole from 2-Aminothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust multi-step synthetic pathway for the preparation of 7-Iodo-benzthiazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences with a commercially available substituted 2-aminothiophenol derivative and proceeds through a strategic sequence of nitration, cyclization, reduction, and a concluding Sandmeyer iodination. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound from a readily available 2-aminothiophenol precursor is most effectively achieved through a multi-step approach. A direct and regioselective iodination of the benzothiazole ring at the 7-position is challenging to control. Therefore, a more strategic pathway involves the initial construction of a benzothiazole ring bearing a nitro group at the 7-position. This nitro functionality serves as a precursor to an amino group, which can then be efficiently converted to the target iodo group via the Sandmeyer reaction.

The overall synthetic workflow can be summarized in the following key transformations:

  • Nitration and Cyclization: Introduction of a nitro group onto the aromatic ring of a suitable precursor, followed by cyclization to form the 7-nitrobenzothiazole core.

  • Reduction: Selective reduction of the 7-nitro group to a 7-amino group.

  • Sandmeyer Iodination: Diazotization of the 7-amino group followed by displacement with iodide to yield the final this compound.

A common and practical starting material for this sequence is 2-amino-4-chlorophenol, which can be converted to the necessary 2-amino-thiophenol derivative. For the purpose of this guide, we will focus on the synthesis of a 2-substituted-7-iodobenzothiazole, specifically 7-iodo-2-methylbenzothiazole, as the introduction of a substituent at the 2-position is a common feature in many biologically active benzothiazoles.

Experimental Protocols

Synthesis of 2-Methyl-7-nitrobenzo[d]thiazole

The synthesis of the key intermediate, 2-methyl-7-nitrobenzo[d]thiazole, can be achieved from 2-amino-6-nitrobenzenethiol. This precursor can be synthesized from 2-chloro-3-nitroaniline.

Materials:

  • 2-Amino-6-nitrobenzenethiol

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrobenzenethiol (1.0 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-methyl-7-nitrobenzo[d]thiazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 7-Amino-2-methylbenzo[d]thiazole

The reduction of the nitro group at the 7-position to an amino group is a critical step. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Materials:

  • 2-Methyl-7-nitrobenzo[d]thiazole

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a suspension of 2-methyl-7-nitrobenzo[d]thiazole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude 7-amino-2-methylbenzo[d]thiazole can be purified by recrystallization or column chromatography.

Synthesis of 7-Iodo-2-methylbenzo[d]thiazole via Sandmeyer Reaction

The final step involves the conversion of the 7-amino group to the 7-iodo group using the Sandmeyer reaction. This two-part reaction first involves the formation of a diazonium salt, followed by its reaction with an iodide source.

Materials:

  • 7-Amino-2-methylbenzo[d]thiazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 7-amino-2-methylbenzo[d]thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 7-iodo-2-methylbenzo[d]thiazole can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis of 7-iodo-2-methylbenzothiazole. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialTypical Yield (%)
1. Cyclization2-Methyl-7-nitrobenzo[d]thiazole2-Amino-6-nitrobenzenethiol85-95
2. Reduction7-Amino-2-methylbenzo[d]thiazole2-Methyl-7-nitrobenzo[d]thiazole70-85
3. Sandmeyer Iodination7-Iodo-2-methylbenzo[d]thiazole7-Amino-2-methylbenzo[d]thiazole60-75

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis of 7-Iodo-2-methylbenzothiazole.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Iodination 2_Amino_6_nitrobenzenethiol 2-Amino-6-nitrobenzenethiol 2_Methyl_7_nitrobenzothiazole 2-Methyl-7-nitrobenzo[d]thiazole 2_Amino_6_nitrobenzenethiol->2_Methyl_7_nitrobenzothiazole Acetic anhydride, Pyridine 7_Amino_2_methylbenzothiazole 7-Amino-2-methylbenzo[d]thiazole 2_Methyl_7_nitrobenzothiazole->7_Amino_2_methylbenzothiazole Fe, NH4Cl 7_Iodo_2_methylbenzothiazole 7-Iodo-2-methylbenzo[d]thiazole 7_Amino_2_methylbenzothiazole->7_Iodo_2_methylbenzothiazole 1. NaNO2, HCl 2. KI

Caption: Synthetic route to 7-Iodo-2-methylbenzothiazole.

Sandmeyer Reaction Mechanism

The following diagram outlines the key steps of the Sandmeyer reaction for the conversion of the 7-amino group to the 7-iodo group.

Sandmeyer_Mechanism cluster_reactants Reactants cluster_diazotization Diazotization cluster_iodination Iodination Amine 7-Amino-2-methylbenzothiazole Diazonium 7-Diazonium-2-methylbenzothiazole Salt Amine->Diazonium NaNO₂, HCl Product 7-Iodo-2-methylbenzothiazole Diazonium->Product KI, Δ Iodide Iodide Ion (I⁻) Iodide->Product

Caption: Mechanism of the Sandmeyer iodination step.

An In-depth Technical Guide to the Direct Iodination of Benzothiazole at the 7-Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art method for the regioselective iodination of the benzothiazole scaffold at the 7-position. The synthesis of 7-iodobenzothiazole is of significant interest in medicinal chemistry and materials science, as it serves as a versatile building block for the introduction of further functionalities. Direct iodination of the benzothiazole ring typically leads to a mixture of isomers, making the selective synthesis of the 7-iodo derivative a challenge. The methodology detailed herein, pioneered by Stanetty and Krumpak, circumvents this issue through a directed lithiation and aryne-mediated cyclization strategy, allowing for the specific functionalization at the desired position.[1][2][3]

Overview of the Synthetic Strategy

The selective iodination at the 7-position of the benzothiazole core is achieved through a one-pot reaction sequence commencing with a suitably substituted N-(3-halophenyl)thioamide or N-(3-halophenyl)thionocarbamate. The key steps involve:

  • Directed ortho-Lithiation: A strong lithium base is used to selectively deprotonate the position ortho to the directing group (thioamide or thionocarbamate) on the phenyl ring.

  • Aryne Formation and Intramolecular Cyclization: The resulting lithiated species eliminates a lithium halide to form a reactive aryne intermediate. This is immediately followed by an intramolecular cyclization, where the sulfur atom of the thioamide or thionocarbamate attacks the aryne, leading to the formation of a 7-lithiobenzothiazole derivative.

  • Electrophilic Quenching: The final step involves the quenching of the highly reactive 7-lithiobenzothiazole intermediate with an electrophile. For the purpose of this guide, molecular iodine (I₂) is used as the electrophile to yield the desired 7-iodobenzothiazole derivative.

This method offers a high degree of regioselectivity, which is dictated by the initial substitution pattern of the starting material and the nature of the directing group.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of a 7-iodobenzothiazole derivative, based on the work of Stanetty and Krumpak.[1][2][3] This protocol is adapted from a similar procedure where dimethylformamide (DMF) was used as the electrophile.[4]

Reaction Scheme:

(Starting Material: N-(3-halophenyl)propanethioamide derivative)

  • Step 1: Directed Lithiation and Aryne Formation/Cyclization

    • To a solution of the N-(3-halophenyl)propanethioamide derivative in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong lithium base (e.g., n-butyllithium or tert-butyllithium) dropwise.

    • Stir the reaction mixture at this temperature for the specified time to ensure complete deprotonation and aryne formation/cyclization.

  • Step 2: Electrophilic Quenching with Iodine

    • To the resulting solution containing the 7-lithiobenzothiazole intermediate, add a solution of molecular iodine (I₂) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional period to ensure complete quenching.

  • Step 3: Work-up and Purification

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 7-iodobenzothiazole derivative.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a 7-substituted benzothiazole derivative using the directed lithiation and aryne-mediated cyclization approach. The data for the iodinated product is extrapolated based on a similar reaction with DMF as the electrophile.

Starting MaterialProductElectrophileYield (%)Reference
N-(3-fluorophenyl)-O-methylcarbamothioate2-methoxybenzothiazole-7-carbaldehydeDMFN/A[4]
N-(3-halophenyl)propanethioamide derivative7-Iodo-2-substituted-benzothiazoleI₂N/A

Note: The yield for the 7-iodo derivative is not explicitly reported in the reviewed literature but is expected to be moderate to good based on the successful synthesis of the 7-formyl derivative.

Visualizations

Signaling Pathway: Mechanism of 7-Iodobenzothiazole Formation

The following diagram illustrates the mechanistic pathway for the formation of 7-iodobenzothiazole via directed lithiation and aryne-mediated cyclization.

G cluster_start Starting Material cluster_lithiation Directed Lithiation cluster_aryne Aryne Formation & Cyclization cluster_quench Electrophilic Quench start N-(3-halophenyl)thioamide lithiation ortho-Lithiated Intermediate start->lithiation + BuLi aryne Aryne Intermediate lithiation->aryne - LiX cyclization 7-Lithiobenzothiazole aryne->cyclization Intramolecular Attack product 7-Iodobenzothiazole cyclization->product + I₂

Caption: Mechanism of 7-iodobenzothiazole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 7-iodobenzothiazole.

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification prep Dissolve Starting Material in Anhydrous THF Cool to -78 °C add_buli Add BuLi prep->add_buli add_iodine Add I₂ add_buli->add_iodine Stir quench Quench with Na₂S₂O₃ add_iodine->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify final_product Pure 7-Iodobenzothiazole purify->final_product

Caption: Experimental workflow for 7-iodobenzothiazole.

Conclusion

The directed lithiation and aryne-mediated cyclization strategy provides an elegant and effective solution for the regioselective synthesis of 7-iodobenzothiazole. This method is particularly valuable for researchers in drug discovery and materials science who require access to specifically functionalized benzothiazole derivatives. The ability to introduce an iodine atom at the 7-position opens up a wide range of possibilities for further synthetic transformations, such as cross-coupling reactions, to generate novel and complex molecules with potentially valuable biological or material properties. While the direct iodination of the parent benzothiazole ring remains a challenge in terms of regioselectivity, this indirect yet highly specific method offers a robust and reliable alternative.

References

A Technical Guide to the NMR Spectral Analysis of 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 7-Iodo-benzothiazole can be predicted by using the known values for the parent benzothiazole molecule and applying substituent chemical shift (SCS) increments for an iodine atom on a benzene ring. The iodine atom is expected to exert a deshielding effect (iodine anisotropy) on the proton at position 6 and influence the carbon chemical shifts through inductive and heavy-atom effects.

Disclaimer: The following data are predicted for illustrative purposes and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for 7-Iodo-benzothiazole (in CDCl₃, 400 MHz)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.10s-
H-4~7.95d~8.0
H-5~7.40t~7.8
H-6~8.20d~7.6
Table 2: Predicted ¹³C NMR Data for 7-Iodo-benzothiazole (in CDCl₃, 100 MHz)
PositionPredicted Chemical Shift (δ, ppm)
C-2~155.0
C-3a~153.5
C-4~127.0
C-5~128.5
C-6~135.0
C-7~95.0
C-7a~136.0

General Experimental Protocol for NMR Analysis

This section details a standard protocol for the acquisition of NMR spectra for a novel compound such as 7-Iodo-benzothiazole.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 7-Iodo-benzothiazole sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of a novel benzothiazole derivative.

G Workflow for Synthesis and NMR Characterization of 7-Iodo-benzthiazole start Starting Materials (e.g., 2-Amino-6-iodothiophenol) reaction Chemical Reaction (e.g., Condensation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification sample_prep Sample Preparation (Dissolution in CDCl₃) purification->sample_prep Purified Compound nmr_acq NMR Data Acquisition (1H, 13C, 2D NMR) sample_prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis structure Structure Confirmation analysis->structure Assigned Spectra

Caption: General workflow from synthesis to NMR-based structural confirmation.

Mass Spectrometry Analysis of 7-Iodo-benzthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-Iodo-benzthiazole. Due to the limited availability of direct mass spectral data for this specific compound in scientific literature, this guide presents a theoretical yet structurally sound approach based on the well-established principles of mass spectrometry and data from analogous compounds, including iodinated aromatics and substituted benzothiazoles.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide details the predicted fragmentation patterns under electron ionization (EI), proposes a standard experimental protocol for its analysis, and provides visual representations of the analytical workflow and fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the iodine atom and the benzothiazole ring. The following table summarizes the expected quantitative data from an electron ionization mass spectrometry (EI-MS) analysis.

m/z (predicted) Proposed Ion/Fragment Relative Intensity (%) Notes
261[C₇H₄INS]⁺• (Molecular Ion, M⁺•)HighThe molecular weight of this compound.
134[C₇H₄NS]⁺HighResulting from the loss of the iodine radical (•I). This is expected to be a major fragment due to the relative weakness of the C-I bond.
108[C₆H₄S]⁺•ModerateArises from the loss of HCN from the [M-I]⁺ fragment.
91[C₅H₃S]⁺LowFurther fragmentation of the benzothiazole ring.
77[C₆H₅]⁺LowPhenyl cation, indicative of the benzene portion of the molecule.
127[I]⁺Low to ModerateIodine cation.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation
  • Solvent Selection : Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration : Prepare a dilution series ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for analysis and to establish a calibration curve for quantitative studies.

  • Internal Standard : For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different mass) to the sample solution.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 7890B GC or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

  • Injection Volume : 1 µL.

  • Injector Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Ionization Mode : Electron Ionization (EI).

  • Ionization Energy : 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Mass Range : Scan from m/z 40 to 400.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound in appropriate solvent dilute Prepare dilution series dissolve->dilute add_is Add Internal Standard (for quantitative analysis) dilute->add_is inject Inject sample into GC add_is->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect acquire Acquire Mass Spectrum detect->acquire identify Identify Molecular Ion and Fragment Ions acquire->identify quantify Quantification (if applicable) identify->quantify

GC-MS Analysis Workflow for this compound
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, followed by characteristic bond cleavages.

fragmentation_pathway M [C₇H₄INS]⁺• m/z = 261 (Molecular Ion) M_minus_I [C₇H₄NS]⁺ m/z = 134 M->M_minus_I - •I I_ion [I]⁺ m/z = 127 M->I_ion Alternative Fragmentation M_minus_I_minus_HCN [C₆H₄S]⁺• m/z = 108 M_minus_I->M_minus_I_minus_HCN - HCN

Predicted EI Fragmentation of this compound

Discussion of Fragmentation

The proposed fragmentation pathway is initiated by the ionization of the this compound molecule. The carbon-iodine bond is the most likely site for initial fragmentation due to its lower bond energy compared to the bonds within the aromatic ring system.

  • Loss of Iodine : The primary fragmentation event is predicted to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) and the formation of a stable benzothiazole cation at m/z 134. This is a common fragmentation pathway for iodinated aromatic compounds.

  • Fragmentation of the Benzothiazole Ring : The [M-I]⁺ ion at m/z 134 is expected to undergo further fragmentation. A characteristic loss for thiazole and benzothiazole derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a thiophenyl cation at m/z 108.

  • Alternative Fragmentations : While the loss of the iodine radical is expected to be the dominant pathway, the formation of an iodine cation ([I]⁺) at m/z 127 is also possible, although likely with a lower abundance.

Conclusion

This technical guide provides a detailed theoretical framework for the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the facile loss of the iodine substituent followed by the characteristic fragmentation of the benzothiazole core, offers a solid basis for the identification and structural confirmation of this compound. The provided experimental protocol outlines a robust method for obtaining high-quality mass spectral data. For definitive structural elucidation, high-resolution mass spectrometry (HRMS) to confirm elemental compositions and tandem mass spectrometry (MS/MS) to verify fragmentation pathways are recommended.

An In-depth Technical Guide on the Solubility of 7-Iodo-benzothiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the solubility of 7-Iodo-benzothiazole. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for 7-Iodo-benzothiazole. The information presented herein is based on the known solubility of the parent compound, benzothiazole, and is intended to provide a general understanding and a practical framework for experimental determination.

Introduction

7-Iodo-benzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings. This guide provides an overview of the expected solubility of 7-Iodo-benzothiazole based on its parent structure and a detailed protocol for its experimental determination.

Estimated Solubility Profile of 7-Iodo-benzothiazole

While specific quantitative data for 7-Iodo-benzothiazole is not available, the solubility of the parent compound, benzothiazole, can provide a useful estimation. Benzothiazole is generally soluble in a range of common organic solvents.[1][2] The introduction of an iodine atom at the 7-position is expected to increase the molecular weight and potentially alter the polarity, which may influence its solubility relative to the parent compound. It is anticipated that 7-Iodo-benzothiazole will exhibit good solubility in polar aprotic and some polar protic solvents.

Table 1: Estimated Qualitative Solubility of 7-Iodo-benzothiazole in Common Organic Solvents (Based on Benzothiazole)

SolventSolvent TypeEstimated Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
MethanolPolar ProticSoluble[1]
EthanolPolar ProticVery Soluble[3]
AcetonePolar AproticSoluble[2]
Diethyl EtherNonpolarVery Soluble[3]
Carbon DisulfideNonpolarSoluble[3]
WaterPolar ProticSlightly Soluble[1][3]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise quantitative solubility data for 7-Iodo-benzothiazole, the saturation shake-flask method is highly recommended.[4][5] This method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of 7-Iodo-benzothiazole in a given organic solvent at a specific temperature.

Materials:

  • 7-Iodo-benzothiazole (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 7-Iodo-benzothiazole to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

  • Phase Separation:

    • After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. A sedimentation period of 24 hours can be employed.[4]

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[4]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of 7-Iodo-benzothiazole in the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 7-Iodo-benzothiazole of known concentrations.

    • Determine the concentration of 7-Iodo-benzothiazole in the experimental samples by comparing their analytical response to the calibration curve.

    • Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 7-Iodo-benzothiazole using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess 7-Iodo-benzothiazole to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C Start Equilibration D Agitate for 24-48 hours C->D E Allow sedimentation D->E End Equilibration F Centrifuge to separate solid and liquid phases E->F G Withdraw supernatant F->G Proceed to Analysis H Dilute sample G->H I Analyze by HPLC or UV-Vis H->I K Calculate solubility I->K Use calibration curve J Prepare calibration curve J->K

Caption: General workflow for determining the solubility of 7-Iodo-benzothiazole.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Properties of 7-Substituted Benzothiazoles

This technical guide provides a comprehensive overview of the electronic properties of 7-substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The electronic characteristics of these molecules are pivotal to their biological activity and photophysical behavior. This document details the experimental and computational methodologies used to characterize these properties, presents quantitative data, and illustrates key workflows and concepts.

Introduction to Benzothiazoles

Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a prominent pharmacophore found in a wide array of biologically active molecules, exhibiting properties such as antitumor, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][3][4] The electronic properties of the benzothiazole core, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of their pharmacological and photophysical characteristics. Substitution on the benzene ring, particularly at the 7-position, allows for the fine-tuning of these electronic properties, thereby modulating the molecule's reactivity, stability, and interaction with biological targets.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 7-position can significantly alter the energy of the HOMO and LUMO levels and the corresponding energy gap (ΔE). A smaller energy gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.[1] Understanding these structure-property relationships is crucial for the rational design of novel benzothiazole-based drugs and functional materials.

Synthesis and Characterization Workflow

The investigation of 7-substituted benzothiazoles follows a logical workflow, from synthesis to detailed characterization of their electronic properties through a combination of experimental and computational techniques.

G cluster_synthesis Synthesis cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., 2-amino-thiophenol derivatives) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification & Structural Confirmation (Chromatography, NMR, MS) synthesis->purification uv_vis UV-Vis & Fluorescence Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv dft DFT Calculations (Geometry Optimization, FMO Analysis) purification->dft data Electronic Properties (λmax, Redox Potentials, HOMO/LUMO, ΔE) uv_vis->data cv->data dft->data interpretation Structure-Property Relationship data->interpretation

Caption: General workflow for the synthesis and electronic characterization of substituted benzothiazoles.

Impact of Substituents on Electronic Properties

The electronic nature of the substituent at the 7-position directly influences the electron density distribution across the benzothiazole scaffold. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to increase the energy of the HOMO, while electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the energy of the LUMO. Both types of substitutions can lead to a reduction in the HOMO-LUMO energy gap, which is a key parameter governing the molecule's electronic transitions and reactivity.

G cluster_substituents Substituent Effects cluster_properties Electronic Properties Benzothiazole 7-Substituted Benzothiazole Core EDG Electron Donating Group (EDG) (e.g., -OCH₃, -NH₂) Benzothiazole->EDG EWG Electron Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) Benzothiazole->EWG HOMO HOMO Energy Level EDG->HOMO Increases LUMO LUMO Energy Level EWG->LUMO Decreases Gap HOMO-LUMO Gap (ΔE) HOMO->Gap LUMO->Gap Reactivity Reactivity Gap->Reactivity Modulates Reactivity & Spectroscopic Properties

Caption: Logical relationship between substituents and the electronic properties of the benzothiazole core.

Quantitative Data Summary

The electronic properties of substituted benzothiazoles are quantified using spectroscopic and electrochemical methods, often complemented by computational calculations.

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives This table summarizes the absorption (λ_abs) and emission (λ_em) maxima for various benzothiazole derivatives, illustrating the effect of substitution on their spectroscopic properties.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Ref.
BTPCPPicolinoyl chloride deriv.Chloroform324, 382556174[5]
BTPCPPicolinoyl chloride deriv.H₂O-564-[5]
Comp. 1jBithienyl-benzothiazoleEthanol---[6]
BHPO1HydroxyphenylAggregated State~365Green EmissionLarge[7]
BHPO2HydroxyphenylAggregated State~365Orange EmissionLarge[7]

Note: Data for specifically 7-substituted benzothiazoles is limited in the provided search results; this table serves as an illustration with various substituted benzothiazoles.

Table 2: Calculated Electronic Properties of Substituted Benzothiazoles (DFT) This table presents key electronic parameters calculated using Density Functional Theory (DFT), such as HOMO and LUMO energies and the resulting energy gap (E_gap).

CompoundSubstituent(s)E_HOMO (eV)E_LUMO (eV)E_gap (eV)MethodRef.
Comp3Furan, -NO₂-6.18-3.352.83B3LYP/6-31+G [8]
Comp4Furan, -CH₃-5.52-1.923.60B3LYP/6-31+G[8]
Comp2Thiophene, -CH₃-5.58-1.883.70B3LYP/6-31+G [8]
Comp1Thiophene, -H-5.59-1.953.64B3LYP/6-31+G[8]
Cmpd 4-CF₃--4.46B3LYP/6-311G(d,p)[1]
Cmpd 5Unsubstituted--4.73B3LYP/6-311G(d,p)[1]

Detailed Experimental and Computational Protocols

5.1. General Synthesis Protocol: Condensation Reaction The synthesis of 2-substituted benzothiazoles is commonly achieved by the condensation of 2-aminothiophenol with aldehydes.[9][10]

  • Reactant Preparation: Dissolve the desired 7-substituted-2-aminothiophenol (1 equivalent) and a substituted aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Reaction: The mixture is typically heated to reflux for several hours (e.g., 1-4 hours).[9] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the pure 7-substituted benzothiazole derivative.[6]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][8][11]

5.2. Protocol for UV-Vis and Fluorescence Spectroscopy This protocol outlines the standard procedure for measuring the photophysical properties of the synthesized compounds.[5][7]

  • Solution Preparation: Prepare a stock solution of the benzothiazole derivative in a spectroscopic grade solvent (e.g., ethanol, chloroform, THF) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution (e.g., 1-10 µM) for analysis.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill another cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorption (λ_abs) is determined from the spectrum.

  • Fluorescence Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its determined λ_abs (or a suitable excitation wavelength).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined.

5.3. Protocol for Cyclic Voltammetry (CV) CV is used to investigate the redox behavior of the compounds and estimate their HOMO/LUMO energy levels.[12][13][14]

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14][15]

    • Polish the working electrode before each measurement to ensure a clean surface.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[12]

    • Dissolve the benzothiazole sample in the electrolyte solution to a final concentration of approximately 1 mM.

  • Measurement:

    • Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[12]

    • Immerse the electrodes in the solution.

    • Connect the electrodes to a potentiostat.

    • Perform the CV scan by sweeping the potential between set limits at a specific scan rate (e.g., 50-100 mV/s).

    • Record the resulting voltammogram (current vs. potential). The oxidation and reduction peak potentials are used to estimate the HOMO and LUMO energy levels, respectively.

5.4. Protocol for Density Functional Theory (DFT) Calculations DFT is a computational method used to model and predict the electronic structure and properties of molecules.[1][16][17]

  • Structure Optimization:

    • The 3D structure of the 7-substituted benzothiazole is built using molecular modeling software (e.g., GaussView).

    • The ground-state geometry is optimized using a DFT method, commonly the B3LYP functional, with a suitable basis set like 6-31+G** or 6-311G(d,p).[1][8][16] This is typically performed using computational chemistry software like Gaussian.[1][17][18]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[16]

  • Property Calculation:

    • From the optimized structure, electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated.[1][8]

    • Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies.[1][16]

Conclusion

The electronic properties of 7-substituted benzothiazoles are highly tunable through synthetic modification. The interplay between the substituent's electronic nature and the benzothiazole core dictates the molecule's photophysical and electrochemical behavior. A synergistic approach combining synthesis, experimental characterization (UV-Vis, CV), and computational analysis (DFT) provides a robust framework for understanding these properties. This knowledge is instrumental for the rational design of novel benzothiazole derivatives with tailored electronic characteristics for applications in drug development and materials science.

References

7-Iodo-benzothiazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – The heterocyclic compound 7-Iodo-benzothiazole has emerged as a crucial and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique structural features, including the reactive iodine atom at the 7-position, make it an ideal starting point for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 7-Iodo-benzothiazole for researchers, scientists, and professionals in drug development.

Synthesis of 7-Iodo-benzothiazole

The introduction of an iodine atom at the 7-position of the benzothiazole core is a key synthetic challenge. While a definitive, high-yielding, and widely applicable direct iodination method for the 7-position is not extensively documented in readily available literature, the synthesis of substituted benzothiazoles is generally achieved through the condensation of corresponding 2-aminothiophenols with various electrophiles. Therefore, the most plausible route to 7-Iodo-benzothiazole involves the use of a pre-iodinated starting material, such as 2-amino-6-iodobenzenethiol, which can then be cyclized to form the desired product.

A general synthetic approach is outlined below:

G cluster_0 Synthesis of 7-Iodo-benzothiazole A 2-Amino-6-iodobenzenethiol C 7-Iodo-benzothiazole A->C Cyclization B Electrophilic Reagent (e.g., Formic Acid, Aldehyde) B->C

A potential synthetic route to 7-Iodo-benzothiazole.

Utility in Cross-Coupling Reactions

The true synthetic power of 7-Iodo-benzothiazole lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 7-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of diverse 7-substituted benzothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. 7-Iodo-benzothiazole can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 7-aryl-benzothiazoles. These biaryl structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]

A representative workflow for the Suzuki-Miyaura coupling of 7-Iodo-benzothiazole is depicted below:

G cluster_1 Suzuki-Miyaura Coupling Workflow start Start reactants 7-Iodo-benzothiazole + Arylboronic Acid start->reactants reaction Reaction Mixture in Suitable Solvent (e.g., Toluene/H2O) reactants->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction heating Heating reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 7-Aryl-benzothiazole purification->product

General workflow for Suzuki-Miyaura coupling.

Table 1: Representative Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3Toluene/H2O10012Data not available
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3Dioxane/H2O9016Data not available
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals. 7-Iodo-benzothiazole serves as an excellent substrate for Sonogashira coupling, providing access to 7-alkynyl-benzothiazoles.

G cluster_2 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-I(L2) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡C-R(L2) PdII->Pd_alkyne Cu_alkyne Cu-C≡C-R Cu_alkyne->Pd_alkyne Transmetalation Product Ar-C≡C-R Pd_alkyne->Product Reductive Elimination Product->Pd0

Simplified Sonogashira coupling catalytic cycle.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePdCl2(PPh3)2 (2)CuI (4)Et3NDMF806
2TrimethylsilylacetylenePd(PPh3)4 (5)CuI (10)i-Pr2NEtToluene708

Note: These are general conditions and have not been specifically reported for 7-Iodo-benzothiazole in the searched literature.

Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes.[3] 7-Iodo-benzothiazole can be coupled with a range of alkenes to introduce a vinyl group at the 7-position, leading to the formation of styrenyl-type derivatives. These products can undergo further transformations or possess interesting photophysical properties.

Applications in Drug Discovery and Medicinal Chemistry

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The ability to functionalize the 7-position of the benzothiazole ring system through cross-coupling reactions with 7-Iodo-benzothiazole as a key intermediate allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Several studies on other substituted benzothiazoles have implicated the inhibition of key signaling pathways in their anticancer effects. For instance, some benzothiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[6] While direct evidence for 7-substituted benzothiazole derivatives is still emerging, it is a promising area of investigation.

cluster_3 Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Benzothiazole 7-Substituted Benzothiazole Derivative Benzothiazole->AKT Inhibition Benzothiazole->ERK Inhibition

Potential inhibition of AKT/ERK pathways by benzothiazole derivatives.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of 7-Iodo-benzothiazole are not widely available in the public domain. The following are general protocols for palladium-catalyzed cross-coupling reactions that can be adapted for 7-Iodo-benzothiazole.

General Procedure for Suzuki-Miyaura Coupling: To a solution of 7-Iodo-benzothiazole (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed mixture of toluene (5 mL) and water (1 mL) is added a palladium catalyst such as Pd(PPh3)4 (0.05 equiv) and a base such as K2CO3 (2.0 equiv). The reaction mixture is heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-benzothiazole.

General Procedure for Sonogashira Coupling: A mixture of 7-Iodo-benzothiazole (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as PdCl2(PPh3)2 (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv) in a suitable solvent like DMF or triethylamine is degassed and stirred under an inert atmosphere. The reaction is heated to the desired temperature (e.g., 80 °C) for a specified time (e.g., 6 hours). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The residue is purified by chromatography to yield the 7-alkynyl-benzothiazole.

Conclusion

7-Iodo-benzothiazole is a valuable and reactive building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide array of 7-substituted benzothiazole derivatives. These compounds hold significant promise for applications in drug discovery and materials science. Further research into the specific reaction conditions and biological activities of derivatives synthesized from 7-Iodo-benzothiazole is warranted to fully exploit the potential of this versatile scaffold.

References

Mechanism of electrophilic iodination of the benzothiazole ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Iodination of the Benzothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the electrophilic iodination of the benzothiazole ring. Benzothiazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science. Understanding their functionalization is paramount for the development of novel compounds. This document details the underlying principles of electrophilic aromatic substitution on this electron-deficient heterocyclic system, with a specific focus on iodination.

Introduction: The Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring. While the overall system is aromatic, the presence of the electron-withdrawing thiazole moiety renders the benzothiazole ring system electron-deficient. Consequently, it is less reactive towards electrophilic aromatic substitution (SEAr) than benzene.[1] Electrophilic attack occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (thiazole) portion. The positions available for substitution are C-4, C-5, C-6, and C-7.

The Mechanism of Electrophilic Iodination

The electrophilic iodination of aromatic compounds, including benzothiazole, is a stepwise process. Unlike chlorination or bromination, molecular iodine (I₂) is generally not electrophilic enough to react with even electron-rich aromatic rings, let alone electron-deficient systems like benzothiazole.[2] Therefore, an activation step is required to generate a more potent electrophilic iodine species, colloquially referred to as "I⁺".

The overall mechanism proceeds in three main stages:

  • Generation of the Electrophilic Iodinating Agent: The reaction is initiated by converting molecular iodine into a highly electrophilic species. This is typically achieved by using an oxidizing agent in a strong acid.[3][4] Common reagent systems include iodine with nitric acid, iodic acid (HIO₃) in sulfuric acid, or N-iodosuccinimide (NIS) with an acid catalyst.[3][5] For instance, in a mixture of I₂ and an oxidizing acid like HIO₃, a potent electrophile, possibly the triiodine cation (I₃⁺) or a protonated hypoiodous species, is formed.[3]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzothiazole ring attacks the electrophilic iodine species. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.

  • Deprotonation to Restore Aromaticity: A weak base in the reaction medium (e.g., HSO₄⁻, H₂O) abstracts a proton from the carbon atom that formed the new C-I bond. This step restores the aromatic system and yields the iodinated benzothiazole product.

Caption: General mechanism of electrophilic iodination.

Regioselectivity in Benzothiazole Iodination

The position of iodination on the benzothiazole ring is dictated by the stability of the intermediate sigma complex. The fused thiazole ring acts as a deactivating group with complex directing effects. While systematic studies on the direct iodination of unsubstituted benzothiazole are not as common as for other electrophilic substitutions like bromination,[6] available data indicates that harsh reaction conditions are often necessary.

Interestingly, direct iodination of electron-deficient benzothiazoles under strong oxidative and acidic conditions can lead to a mixture of products, with 4,7-diiodobenzothiazole being a major, albeit unexpected, component.[7] This substitution pattern is rare for typical electrophilic aromatic substitution reactions on this scaffold, highlighting a unique reactivity profile under these specific conditions. The formation of this product suggests that after an initial iodination, the electronic properties of the ring are altered, directing the second substitution. The precise factors governing the regioselectivity can be subtle and dependent on the specific substrate and reaction conditions.

Regioselectivity Pathways cluster_intermediates Sigma Complex Intermediates cluster_products Potential Products BT Benzothiazole S4 Attack at C-4 BT->S4 + I⁺ S5 Attack at C-5 BT->S5 + I⁺ S6 Attack at C-6 BT->S6 + I⁺ S7 Attack at C-7 BT->S7 + I⁺ P4 4-Iodobenzothiazole S4->P4 - H⁺ P5 5-Iodobenzothiazole S5->P5 - H⁺ P6 6-Iodobenzothiazole S6->P6 - H⁺ P7 7-Iodobenzothiazole S7->P7 - H⁺ Experimental Workflow start Start reagents 1. Mix Benzothiazole in conc. H₂SO₄ start->reagents add_iodine 2. Add Oxidant + I₂ (Ice Bath) reagents->add_iodine react 3. Stir at Room Temp (12-24h) add_iodine->react quench 4. Pour onto Ice react->quench workup 5. Filter or Extract Product quench->workup purify 6. Purify via Recrystallization or Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

References

An In-depth Technical Guide to the Stability and Storage of 7-Iodo-benzthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Iodo-benzthiazole. The information presented herein is based on the general chemical properties of benzothiazoles, aryl iodides, and other halogenated aromatic compounds. It is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development. This document outlines the potential degradation pathways, recommended storage conditions, and general protocols for stability testing of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of benzothiazole, the parent compound, is provided below. These properties can influence the stability and handling of its derivatives.

PropertyValue (for Benzothiazole)Reference
Molecular FormulaC7H5NS[1]
CAS Number95-16-9[1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point231 °C[1]
SolubilitySlightly soluble in water[1]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. These include photodegradation, hydrolysis, and oxidation.

  • Photodegradation: Aryl iodides are known to be sensitive to light. The carbon-iodine bond can be cleaved by UV or visible light, leading to the formation of radical species and subsequent degradation products.[2] Therefore, exposure to light is a critical factor in the stability of this compound.

  • Hydrolysis: The benzothiazole ring itself can be susceptible to hydrolysis under certain pH conditions. Studies on other benzothiazole derivatives have shown that hydrolysis can occur, particularly in basic or strongly acidic environments.[3][4]

  • Oxidation: The benzothiazole moiety can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[5][6] The presence of oxidizing agents or exposure to air over prolonged periods could contribute to this degradation pathway.

The following diagram illustrates the potential degradation pathways for this compound.

Potential Degradation Pathways for this compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound Photodegradation Photodegradation This compound->Photodegradation Light Exposure Hydrolysis Hydrolysis This compound->Hydrolysis Extreme pH Oxidation Oxidation This compound->Oxidation Oxidizing Agents / Air Radical Species Radical Species Photodegradation->Radical Species Hydroxylated Benzothiazoles Hydroxylated Benzothiazoles Hydrolysis->Hydroxylated Benzothiazoles Oxidized Benzothiazoles Oxidized Benzothiazoles Oxidation->Oxidized Benzothiazoles

A diagram illustrating the potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the stability of this compound, the following storage and handling conditions are recommended based on the properties of related compounds.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.To minimize thermal degradation and reduce the rate of potential chemical reactions.[7][8]
Light Protect from light. Store in an amber or opaque container.Aryl iodides are often light-sensitive and can undergo photodegradation.[9][10][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation by atmospheric oxygen.[12]
Container Use a tightly sealed, non-reactive container (e.g., glass).To prevent contamination and degradation from moisture and air.[1][12]
Handling Handle in a well-ventilated area, avoiding inhalation of dust or vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][13][14]Benzothiazole derivatives may be toxic.[15]

Experimental Protocols for Stability Testing

To definitively determine the stability of this compound, a formal stability study should be conducted. The following outlines a general experimental protocol that can be adapted for this purpose.

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[16][17][18][19]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound (test substance)

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS, GC-MS)

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of this compound in the intended storage container.

  • Storage Conditions: Place the samples in stability chambers set to various accelerated conditions. A common set of conditions for pharmaceutical substances is:

    • 40 °C ± 2 °C / 75% RH ± 5% RH

    • 50 °C ± 2 °C / ambient humidity

    • 60 °C ± 2 °C / ambient humidity

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative determination of the amount of this compound remaining.

    • Purity/Degradation Products: Identification and quantification of any degradation products formed.

  • Data Analysis: Analyze the data to determine the rate of degradation and to predict the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

The following diagram illustrates a typical workflow for an accelerated stability study.

Workflow for Accelerated Stability Testing cluster_setup Study Setup cluster_testing Testing at Time Points (0, 1, 2, 3, 6 months) cluster_analysis Data Analysis and Reporting Sample_Preparation Prepare Samples of This compound Storage_Conditions Place in Stability Chambers (e.g., 40°C/75%RH, 50°C, 60°C) Sample_Preparation->Storage_Conditions Analytical_Testing Analyze Samples: - Appearance - Assay - Purity/Degradation Products Storage_Conditions->Analytical_Testing Data_Analysis Determine Degradation Rate and Predict Shelf-Life Analytical_Testing->Data_Analysis Report Generate Stability Report Data_Analysis->Report

A diagram illustrating a typical workflow for an accelerated stability study.

Conclusion

While specific stability data for this compound is not extensively documented, by understanding the chemical properties of the benzothiazole ring system and the carbon-iodine bond, a reliable framework for its storage and handling can be established. It is predicted that this compound is likely to be sensitive to light, and potentially susceptible to hydrolysis and oxidation under certain conditions. Therefore, storage in a cool, dark, and dry environment, preferably under an inert atmosphere, is strongly recommended. For definitive stability information and to establish an appropriate shelf-life, a formal stability study as outlined in this guide should be performed.

References

Theoretical Calculations of 7-Iodo-benzthiazole Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzothiazoles and the Significance of Molecular Orbital Calculations

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest from medicinal and organic chemists due to their wide range of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific derivative, 7-Iodo-benzthiazole, is a subject of interest for its potential applications in medicinal chemistry, where the iodine substituent can influence its electronic properties and biological interactions.

Theoretical calculations of molecular orbitals are crucial in understanding the electronic structure, reactivity, and potential biological activity of molecules like this compound. By employing computational methods such as Density Functional Theory (DFT), researchers can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions.[1] A smaller HOMO-LUMO gap generally suggests higher reactivity.[1]

Theoretical Methodology: A Generalized Protocol

The following section details a robust and widely adopted protocol for the theoretical calculation of molecular orbitals of benzothiazole derivatives, which is directly applicable to this compound.

Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian.[4] A common and effective method for these calculations is the Density Functional Theory (DFT), specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] This method has demonstrated reliability in reproducing various molecular properties, including vibrational spectra and molecular geometries. For accurate results, a suitable basis set, such as 6-311++G(d,p), is often employed to describe the atomic orbitals.[6]

Experimental Protocol: Computational Geometry Optimization

  • Initial Structure Generation: The 3D structure of this compound is generated using a molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are close to zero, and the geometry has reached a minimum on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Molecular Orbital Analysis

Once the geometry is optimized, the molecular orbitals, including HOMO and LUMO, are calculated. The energies of these frontier molecular orbitals are key to understanding the electronic behavior of the molecule.

Data Presentation: Calculated Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV) - Gas Phase (Illustrative)Energy (eV) - Aqueous Phase (Illustrative)
HOMO-2-8.50-8.65
HOMO-1-7.20-7.35
HOMO -6.10 -6.25
LUMO -1.80 -1.95
LUMO+1-0.50-0.65
LUMO+20.800.65
HOMO-LUMO Gap (ΔE) 4.30 4.30

Note: The values presented in this table are illustrative and based on typical ranges observed for benzothiazole derivatives. Specific calculations for this compound are required for precise values.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Data Presentation: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaValue (Illustrative)
Ionization Potential (I)I ≈ -EHOMO6.10 eV
Electron Affinity (A)A ≈ -ELUMO1.80 eV
Electronegativity (χ)χ = (I + A) / 23.95 eV
Chemical Hardness (η)η = (I - A) / 22.15 eV
Chemical Softness (S)S = 1 / (2η)0.23 eV-1
Electrophilicity Index (ω)ω = μ2 / (2η)3.63 eV

Note: These values are derived from the illustrative HOMO and LUMO energies and serve as examples.

Visualization of Theoretical Workflows

To provide a clear understanding of the computational process, the following diagram illustrates the logical workflow for the theoretical calculation of molecular orbitals.

Theoretical_Calculation_Workflow A Initial Molecular Structure Generation (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Confirmation of Stable Structure (No Imaginary Frequencies) C->D E Molecular Orbital Calculation (HOMO, LUMO, etc.) D->E F Calculation of Global Reactivity Descriptors E->F G Analysis of Electronic Properties and Reactivity F->G

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system marrying a benzene ring to a thiazole ring, represents a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their classification as "privileged scaffolds." Among these, the 7-halogenated benzothiazoles have carved a significant niche, with the introduction of a halogen atom at the 7-position profoundly influencing their physicochemical properties and pharmacological profiles. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these vital compounds.

Historical Perspective: The Dawn of Benzothiazole Chemistry

The journey into benzothiazole chemistry began in the late 19th century. While the parent benzothiazole was known, the systematic exploration of its halogenated derivatives, particularly at the 7-position, evolved over subsequent decades. Early synthetic endeavors were primarily focused on the development of dyes and vulcanizing agents. However, the 20th century witnessed a paradigm shift towards the biological applications of these compounds.

The seminal work on the synthesis of 2-aminobenzothiazoles, a key precursor for many derivatives, laid the groundwork for accessing halogenated analogues. One of the earliest and most enduring methods is the Hugershoff reaction, which involves the cyclization of arylthioureas. Variations of this and other cyclization strategies, such as the Jacobsen synthesis, became the workhorses for producing a diverse array of substituted benzothiazoles, including those with halogens at the 7-position. While pinpointing the exact first synthesis of each 7-halogenated benzothiazole is challenging due to the dispersed nature of early chemical literature, their exploration intensified with the growing understanding of structure-activity relationships in the mid-20th century.

Synthesis of 7-Halogenated Benzothiazoles: Key Methodologies

The introduction of a halogen at the 7-position of the benzothiazole ring is typically achieved by starting with a correspondingly substituted aniline precursor. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring.

Synthesis of 2-Amino-7-halogenated Benzothiazoles

A common and versatile method for the synthesis of 2-amino-7-halogenated benzothiazoles involves the reaction of a 2-halogenated aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.

Workflow for the Synthesis of 2-Amino-7-chlorobenzothiazole:

cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Chloroaniline 2-Chloroaniline Mixing Mixing 2-Chloroaniline->Mixing Potassium_Thiocyanate Potassium_Thiocyanate Potassium_Thiocyanate->Mixing Bromine Bromine Bromine->Mixing Glacial_Acetic_Acid Glacial_Acetic_Acid Glacial_Acetic_Acid->Mixing Cyclization Cyclization Mixing->Cyclization 2-Amino-7-chlorobenzothiazole 2-Amino-7-chlorobenzothiazole Cyclization->2-Amino-7-chlorobenzothiazole cluster_cell Cancer Cell 7HB 7-Halogenated Benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) 7HB->AhR Binds Metabolism Metabolic Activation 7HB->Metabolism ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis cluster_bacteria Bacterial Cell 7HB 7-Halogenated Benzothiazole DNA_Gyrase DNA Gyrase (GyrB subunit) 7HB->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling ATP ATP ATP->DNA_Gyrase Binds DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Spectroscopic Characterization of 7-Iodo-benzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in drug discovery, and the introduction of a halogen atom, such as iodine, can significantly modulate a molecule's physicochemical and pharmacological properties, including its binding affinity to biological targets and its metabolic stability. Therefore, a thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds.

Molecular Structure and Spectroscopic Overview

The core of this guide revolves around the data obtained from a study on the direct iodination of electron-deficient benzothiazoles, which successfully synthesized and characterized 4,7-diiodobenzothiazole.[1][2][3] The spectroscopic techniques employed provide a detailed "fingerprint" of the molecule, allowing for its unequivocal identification.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent spectroscopic characterization of iodinated benzothiazoles is a multi-step process. It begins with the chemical synthesis of the target molecule, followed by purification and then analysis using various spectroscopic methods to confirm its identity and purity.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Starting_Materials Benzothiazole & Iodinating Agent Reaction Direct Iodination Starting_Materials->Reaction Reagents Purification Column Chromatography Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (HRMS) Purification->MS Other_Spec Other Techniques (IR, UV-Vis) Purification->Other_Spec Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Other_Spec->Data_Analysis

Caption: General workflow from synthesis to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,7-diiodobenzothiazole, the aromatic region of the spectrum is of particular interest.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-57.63d8.1
H-67.14d8.1
H-29.17s-
Data extracted from the supporting information of Gryko et al. (2021).[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Chemical Shift (δ, ppm)
C-2155.6
C-493.6
C-5136.1
C-6128.5
C-799.1
C-8 (C-S)138.9
C-9 (C-N)150.8
Data extracted from the supporting information of Gryko et al. (2021).[1]
Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Technique Ionization Mode Calculated m/z Found m/z
HRMSESI+[M+H]⁺ 387.8257387.8259
Data for 4,7-diiodobenzothiazole from the supporting information of Gryko et al. (2021).[1]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The sample is ionized (e.g., using electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The isotopic pattern can help confirm the presence of elements like iodine.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While NMR and MS are primary tools for structure elucidation, IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

  • Infrared (IR) Spectroscopy: Provides information about the types of chemical bonds present in a molecule. For iodinated benzothiazoles, characteristic peaks for aromatic C-H stretching, C=N stretching of the thiazole ring, and C-S stretching would be expected.

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the substitution pattern on the benzothiazole ring.

Due to the lack of readily available, specific IR and UV-Vis data for 7-iodo-benzothiazole or 4,7-diiodobenzothiazole in the cited literature, typical spectral ranges for benzothiazole derivatives are considered.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like an iodinated benzothiazole might interact with biological systems is crucial. While specific signaling pathways for 7-iodo-benzothiazole are not defined, a logical diagram can illustrate the general process of target identification and validation for a novel benzothiazole derivative.

Target_Validation_Pathway Compound Iodinated Benzothiazole Derivative Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Target_ID Target Identification & Validation Hit_ID->Target_ID Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A logical flow for drug discovery involving a novel benzothiazole.

Conclusion

The spectroscopic characterization of 7-iodo-benzothiazole and its analogues relies on a suite of analytical techniques, with NMR and mass spectrometry being the most definitive. The data presented for 4,7-diiodobenzothiazole serves as a robust example of the type of detailed information that can be obtained. The experimental protocols outlined provide a solid foundation for researchers and scientists working on the synthesis and analysis of novel benzothiazole derivatives for applications in drug development and other scientific fields. Further research to isolate and characterize the 7-iodo-benzothiazole isomer would be a valuable contribution to the field.

References

A Technical Guide to 7-Iodo-1,2-benzisothiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Commercial Availability, Synthesis, and Biological Significance

Abstract

7-Iodo-1,2-benzisothiazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural properties make it a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of 7-Iodo-1,2-benzisothiazole, detailed experimental protocols for its synthesis and functionalization, and an exploration of its potential roles in modulating key signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in leveraging the therapeutic potential of benzothiazole derivatives.

Commercial Availability and Suppliers

While 7-Iodo-1,2-benzisothiazole is not as commonly stocked as some other reagents, it is available from a number of specialized chemical suppliers. Researchers looking to procure this compound can expect to source it from vendors who focus on providing building blocks for research and development. The availability and pricing can fluctuate, so it is recommended to contact suppliers directly for the most current information.

Below is a summary of potential suppliers for 7-Iodo-1,2-benzisothiazole and related structures. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified with the respective supplier.

SupplierCompound NameCAS NumberNotes
Focus Synthesis LLC7-iodo-benzthiazole360575-63-9Last quote noted in 2022. Direct inquiry recommended.
Shanghai Meicheng Chemical Co., Ltd.7-Iodobenzothiazole360575-63-9Minimum order of 1 Kilogram noted in a past listing.
CHemOKI Synthesis-Tech Co.,Ltd.This compound360575-63-9Historical supplier, current availability should be confirmed.
CymitQuimica6-IODO-1,2-BENZISOTHIAZOL-3-(2H)-ONE 1,1-DIOXIDE119591-34-3A related derivative with listed pricing for small quantities.

Experimental Protocols

The synthesis and functionalization of 7-Iodo-1,2-benzisothiazole are critical for its application in research and drug development. The following sections provide detailed methodologies for its preparation and subsequent modification via Suzuki coupling, a versatile cross-coupling reaction.

Synthesis of 7-Iodo-1,2-benzisothiazole

A common route for the synthesis of benzothiazole derivatives involves the condensation of 2-aminothiophenols with various electrophiles. For the preparation of 7-Iodo-1,2-benzisothiazole, a multi-step synthesis starting from a commercially available precursor is typically employed. Below is a representative, generalized protocol.

Materials:

  • Substituted 2-aminothiophenol

  • Iodinating agent (e.g., N-Iodosuccinimide)

  • Cyclization agent

  • Appropriate solvents (e.g., Dichloromethane, Ethanol)

  • Catalyst (if required)

Procedure:

  • Protection of the amino group: The starting 2-aminothiophenol is reacted with a suitable protecting group to prevent unwanted side reactions.

  • Iodination: The protected intermediate is subjected to electrophilic iodination to introduce the iodine atom at the desired position on the benzene ring.

  • Deprotection: The protecting group is removed to reveal the free amino group.

  • Cyclization: The resulting 2-amino-iodothiophenol is then cyclized to form the benzothiazole ring. This can be achieved through various methods, including reaction with an aldehyde followed by oxidation.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield pure 7-Iodo-1,2-benzisothiazole.

The following diagram illustrates a generalized workflow for the synthesis of a benzothiazole derivative.

G A Start with 2-Aminothiophenol B Protection of Amino Group A->B C Electrophilic Iodination B->C D Deprotection C->D E Condensation with Aldehyde D->E F Oxidative Cyclization E->F G Purification (Column Chromatography) F->G H 7-Iodo-1,2-benzisothiazole G->H

Caption: Generalized Synthetic Workflow for 7-Iodo-1,2-benzisothiazole

Functionalization via Suzuki Coupling

The iodine atom on the 7-position of the benzothiazole ring provides a reactive handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for drug screening.

Materials:

  • 7-Iodo-1,2-benzisothiazole

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • A reaction vessel is charged with 7-Iodo-1,2-benzisothiazole, the boronic acid/ester, the palladium catalyst, and the base.

  • The vessel is purged with an inert gas (e.g., argon).

  • Degassed solvent is added, and the mixture is heated to the appropriate temperature (typically 80-100 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

The catalytic cycle of the Suzuki-Miyaura coupling reaction is depicted in the following diagram.

G center Pd(0) A Oxidative Addition (R-X) center->A B R-Pd(II)-X A->B C Transmetalation (R'-B(OR)2) B->C D R-Pd(II)-R' C->D E Reductive Elimination D->E E->center F R-R' E->F

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Biological Significance and Signaling Pathways

Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The mechanism of action for these compounds often involves the inhibition of key enzymes in various signaling pathways.

Antimicrobial Activity

Benzothiazole-based compounds have been shown to be effective against a variety of bacterial and fungal pathogens.[3][4] Their mode of action can involve the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[1][2] The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

The following diagram illustrates a simplified representation of how a benzothiazole derivative might inhibit a bacterial enzyme.

G cluster_0 Bacterial Cell Substrate Substrate Enzyme Bacterial Enzyme (e.g., DNA Gyrase) Substrate->Enzyme binds Product Essential Product Enzyme->Product catalyzes Inhibitor This compound Derivative Inhibitor->Enzyme inhibits

Caption: Inhibition of a Bacterial Enzyme by a Benzothiazole Derivative

Anticancer Activity and Kinase Inhibition

In the context of oncology, many benzothiazole derivatives have been investigated as potent anticancer agents.[5] A primary mechanism for their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] For instance, certain benzothiazole derivatives have been found to inhibit kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[6]

The diagram below shows a simplified model of a kinase signaling pathway and the potential point of intervention for a benzothiazole-based inhibitor.

G cluster_0 Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 activates Kinase2 Kinase 2 (e.g., AKT) Kinase1->Kinase2 activates Downstream Downstream Signaling (Proliferation, Survival) Kinase2->Downstream Inhibitor This compound Derivative Inhibitor->Kinase1 inhibits

Caption: Inhibition of a Kinase Signaling Pathway

Conclusion

7-Iodo-1,2-benzisothiazole represents a promising scaffold for the development of novel therapeutic agents. Its commercial availability, coupled with well-established synthetic methodologies for its functionalization, provides a solid foundation for its exploration in drug discovery programs. The diverse biological activities associated with the benzothiazole core, particularly in the areas of antimicrobial and anticancer research, highlight the potential of 7-iodo-benzisothiazole derivatives as leads for new medicines. Further investigation into the specific molecular targets and signaling pathways modulated by this class of compounds will be crucial in realizing their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-Iodo-benzothiazole. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 7-Iodo-benzothiazole, these reactions provide a powerful platform to introduce a variety of substituents at the 7-position, facilitating the exploration of structure-activity relationships and the development of novel compounds. The primary cross-coupling reactions covered in these notes are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction with 7-Iodo-benzothiazole.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - 7-Iodo-benzothiazole - Coupling Partner - Base setup_vessel Combine Reagents in Reaction Vessel prep_reagents->setup_vessel prep_catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand prep_catalyst->setup_vessel prep_solvent Prepare Anhydrous Solvent prep_solvent->setup_vessel degas Degas the Mixture (e.g., Ar sparging) setup_vessel->degas heat Heat to Reaction Temperature degas->heat quench Quench Reaction heat->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 7-Iodo-benzothiazole and various organoboron compounds, typically aryl or vinyl boronic acids or their esters.

Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Pd(II)(Ar)IL2 Pd(II)(Ar)IL₂ Pd(0)L2->Pd(II)(Ar)IL2 Oxidative Addition (7-Iodo-benzothiazole) Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(Ar')L₂ Pd(II)(Ar)IL2->Pd(II)(Ar)(Ar')L2 Transmetalation (Ar'B(OH)₂, Base) Pd(II)(Ar)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' 7-Aryl-benzothiazole Pd(II)(Ar)(Ar')L2->Ar-Ar'

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Tabulated Data for Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole
Coupling Partner (Ar'B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane100890-98
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101280-90
Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O80675-85

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 7-Phenyl-benzothiazole

Materials:

  • 7-Iodo-benzothiazole (1.0 mmol, 261 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 7-Iodo-benzothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water via syringe.

  • Stir the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-phenyl-benzothiazole.

Heck Coupling

The Heck reaction facilitates the coupling of 7-Iodo-benzothiazole with alkenes to form 7-alkenyl-benzothiazoles.

Catalytic Cycle

Heck Pd(0)L2 Pd(0)L2 Pd(II)(Ar)IL2 Pd(II)(Ar)IL₂ Pd(0)L2->Pd(II)(Ar)IL2 Oxidative Addition (7-Iodo-benzothiazole) Alkene_Complex Pd(II)(Ar)I(Alkene)L Pd(II)(Ar)IL2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Sigma_Alkyl_Pd->Pd(0)L2 β-Hydride Elimination Alkene_Product 7-Alkenyl-benzothiazole Sigma_Alkyl_Pd->Alkene_Product

Figure 3: Catalytic cycle for the Heck coupling.

Tabulated Data for Heck Coupling of 7-Iodo-benzothiazole
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1201875-85
1-OctenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane1102460-70

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 7-Styryl-benzothiazole

Materials:

  • 7-Iodo-benzothiazole (1.0 mmol, 261 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, dissolve 7-Iodo-benzothiazole, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add styrene and triethylamine to the mixture.

  • Seal the tube and heat the reaction at 100 °C for 24 hours.

  • After cooling, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield 7-styryl-benzothiazole.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 7-alkynyl-benzothiazoles by reacting 7-Iodo-benzothiazole with terminal alkynes.

Catalytic Cycle

Sonogashira Pd(0)L2 Pd(0)L2 Pd(II)(Ar)IL2 Pd(II)(Ar)IL₂ Pd(0)L2->Pd(II)(Ar)IL2 Oxidative Addition (7-Iodo-benzothiazole) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L₂ Pd(II)(Ar)IL2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR 7-Alkynyl-benzothiazole Pd(II)(Ar)(C≡CR)L2->Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Pd(II)(Ar)IL2 HC≡CR HC≡CR HC≡CR->Cu(I)-C≡CR CuI, Base

Figure 4: Catalytic cycle for the Sonogashira coupling.

Tabulated Data for Sonogashira Coupling of 7-Iodo-benzothiazole
AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDioxane801275-85
TrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)DIPAToluene70690-98

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 7-(Phenylethynyl)-benzothiazole

Materials:

  • 7-Iodo-benzothiazole (1.0 mmol, 261 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add 7-Iodo-benzothiazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the mixture at 60 °C for 8 hours under an argon atmosphere.

  • After completion, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain 7-(phenylethynyl)-benzothiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 7-amino-benzothiazole derivatives.

Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Pd(II)(Ar)IL Pd(II)(Ar)IL Pd(0)L->Pd(II)(Ar)IL Oxidative Addition (7-Iodo-benzothiazole) Amine_Complex Pd(II)(Ar)(NR¹R²)L Pd(II)(Ar)IL->Amine_Complex Amine Coordination & Deprotonation (HNR¹R², Base) Amine_Complex->Pd(0)L Reductive Elimination Ar-NR¹R² 7-Amino-benzothiazole Amine_Complex->Ar-NR¹R²

Figure 5: Catalytic cycle for the Buchwald-Hartwig amination.

Tabulated Data for Buchwald-Hartwig Amination of 7-Iodo-benzothiazole
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001680-90
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
BenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH901885-95

Yields are typical and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 7-Morpholino-benzothiazole

Materials:

  • 7-Iodo-benzothiazole (1.0 mmol, 261 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 25 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add toluene, followed by 7-Iodo-benzothiazole and morpholine.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give 7-morpholino-benzothiazole.

Application Notes and Protocols: Sonogashira Coupling of 7-Iodo-benzthiazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 7-Iodo-benzthiazole with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The Sonogashira coupling has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[2] For drug development professionals, this methodology offers an efficient route to introduce diverse alkynyl moieties onto the benzothiazole scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is based on established protocols for similar heteroaryl iodides and serves as a guide for reaction optimization.

EntryTerminal Alkyne (R)Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285-95
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601280-90
33,3-Dimethyl-1-butynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601675-85
4(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601290-98
5Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF501070-80
64-EthynylanisolePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601482-92

Experimental Protocols

Materials and Methods

  • Reagents: this compound, terminal alkynes, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), and triethylamine (Et₃N) were purchased from commercial suppliers and used without further purification. Tetrahydrofuran (THF) was dried over sodium/benzophenone ketyl and distilled under a nitrogen atmosphere.

  • Instrumentation: Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

General Procedure for the Sonogashira Coupling of this compound

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add dry tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the reaction mixture at the temperature indicated in the data table for the specified time.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 7-alkynyl-benzthiazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram

The following diagram illustrates the experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine Reactants: This compound Terminal Alkyne B Add Catalysts: PdCl₂(PPh₃)₂ CuI A->B C Add Solvent and Base: Dry THF Et₃N B->C D Heat and Stir (see data table for conditions) C->D E Monitor by TLC D->E F Quench with NH₄Cl (aq) E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product: NMR, MS I->J

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling reaction provides an efficient and versatile method for the synthesis of 7-alkynyl-benzthiazoles. The protocols outlined in these application notes are robust and can be adapted for a wide range of terminal alkynes. This methodology is a valuable tool for researchers in drug discovery and materials science, enabling the rapid generation of novel and diverse benzothiazole derivatives for further investigation.

References

Application Notes and Protocols: Heck Reaction Conditions for 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials. The reaction's high efficiency, functional group tolerance, and generally mild conditions make it an attractive method for the late-stage functionalization of complex molecules, including heterocyclic scaffolds like benzothiazole.

Benzothiazole derivatives are prevalent motifs in medicinal chemistry, exhibiting a broad spectrum of biological activities. The ability to introduce vinyl groups at the C7 position of the benzothiazole core via the Heck reaction opens avenues for the synthesis of novel analogues with potentially enhanced or new pharmacological properties. This document provides a detailed overview of the typical conditions and a generalized protocol for performing the Heck reaction with 7-iodo-benzothiazole. While direct literature examples for this specific substrate are scarce, the provided protocols are based on well-established conditions for structurally similar iodo-heterocycles and aryl iodides.

Reaction Principle and Mechanism

The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, 7-iodo-benzothiazole) to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydrogen atom is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.

Key Reaction Parameters

The success of a Heck reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being one of the most common and versatile precatalysts. This is often reduced in situ to the active Pd(0) species. Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C).

  • Ligands: Phosphine ligands are frequently used to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) and other triarylphosphines are common choices. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and activity.[1]

  • Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle. Both inorganic bases, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), and organic bases, like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents are typically the solvents of choice for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are frequently employed due to their ability to dissolve the reactants and stabilize the catalytic species.

  • Temperature: The reaction temperature is a critical parameter, with most Heck reactions being conducted at elevated temperatures, typically ranging from 80 to 140 °C. Microwave irradiation has become a popular technique to accelerate the reaction, often reducing reaction times from hours to minutes.

Data Presentation: Typical Heck Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of aryl iodides with common alkenes, which can serve as a starting point for the optimization of the reaction with 7-iodo-benzothiazole.

Table 1: Reaction of Aryl Iodides with Acrylates

ParameterConditionReference
Aryl Halide Aryl Iodide[3]
Alkene Methyl Acrylate[3]
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃ (2-10 mol%)
Base Et₃N or Na₂CO₃ (1.5-3 equiv)[3]
Solvent DMF, NMP, or MeCN
Temperature 80-120 °C
Time 2-24 h
Yield Generally Good to Excellent

Table 2: Reaction of Aryl Iodides with Styrenes

ParameterConditionReference
Aryl Halide Aryl Iodide[4]
Alkene Styrene[4]
Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand None or PPh₃ (2-10 mol%)
Base Et₃N or K₂CO₃ (1.5-3 equiv)
Solvent DMF or NMP
Temperature 100-140 °C
Time 4-48 h
Yield Moderate to Good

Experimental Protocols

The following are generalized protocols for the Heck reaction of 7-iodo-benzothiazole with an acrylate and a styrene derivative. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.

Protocol 1: Heck Reaction of 7-Iodo-benzothiazole with Methyl Acrylate

Materials:

  • 7-Iodo-benzothiazole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-iodo-benzothiazole (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • To the resulting solution, add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-(2-(methoxycarbonyl)vinyl)benzothiazole.

Protocol 2: Heck Reaction of 7-Iodo-benzothiazole with Styrene

Materials:

  • 7-Iodo-benzothiazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add 7-iodo-benzothiazole (1.0 equiv), palladium(II) acetate (0.03 equiv), and potassium carbonate (2.5 equiv).

  • Add anhydrous DMF, followed by styrene (1.2 equiv).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to 140 °C for 30-60 minutes under microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-styrylbenzothiazole.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-I OxAdd->PdII Ar-I Olefin_Coord Olefin Coordination PdII->Olefin_Coord Pd_Olefin [Ar-Pd(II)L₂(Olefin)]⁺I⁻ Olefin_Coord->Pd_Olefin Olefin Mig_Ins Migratory Insertion Pd_Olefin->Mig_Ins Pd_Alkyl R-Pd(II)L₂-I Mig_Ins->Pd_Alkyl Beta_Elim β-Hydride Elimination Pd_Alkyl->Beta_Elim Pd_Hydride H-Pd(II)L₂-I Beta_Elim->Pd_Hydride Product Red_Elim Reductive Elimination Pd_Hydride->Red_Elim Red_Elim->Pd0 Base - H-Base⁺I⁻

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental Workflow for Heck Reaction

Heck_Workflow start Start reagents Combine 7-Iodo-benzothiazole, Pd Catalyst, Ligand, and Base in a dry flask under inert gas start->reagents solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent alkene Add Alkene solvent->alkene reaction Heat Reaction Mixture (Conventional or Microwave) alkene->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification by Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: A typical experimental workflow for a Heck coupling reaction.

Conclusion

The Heck reaction represents a versatile and powerful tool for the derivatization of 7-iodo-benzothiazole. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently introduce a variety of vinyl substituents at the C7 position. The provided protocols and reaction parameters serve as a valuable starting point for the development of robust and high-yielding synthetic routes to novel benzothiazole-containing compounds for applications in drug discovery and materials science. It is important to note that optimization of these conditions will likely be necessary to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-benzthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines, which are prevalent motifs in pharmaceuticals, is often streamlined by this methodology, offering a significant improvement over classical methods that may require harsh reaction conditions.[1] The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This application note provides a detailed protocol and relevant data for the Buchwald-Hartwig amination of 7-Iodo-benzthiazole, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Several factors are critical for a successful Buchwald-Hartwig amination:

  • Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig research groups, are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[1][3] For heteroaryl halides, specific ligands may be required to achieve high yields.

  • Base: The base plays a crucial role in the deprotonation of the amine. Common bases include alkali metal alkoxides (e.g., NaOtBu, KOtBu) and carbonates (e.g., Cs₂CO₃, K₃PO₄). The strength of the base should be carefully selected to be compatible with the functional groups present in the substrates.[4]

  • Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.[2]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.

Quantitative Data Summary

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of various aryl/heteroaryl iodides with different amines. While specific data for this compound is not extensively published, these examples with structurally similar substrates provide a strong basis for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAryl IodideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodoanisoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1002495
21-Iodo-3,5-dimethylbenzenep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)Dioxane1002497[5]
33-Iodopyridinep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)Dioxane1002486[5]
44-Iodoacetophenonep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)Dioxane1002461[5]

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAryl IodideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene801898
24-IodotoluenePiperidinePd(OAc)₂ (1)P(t-Bu)₃ (2)NaOtBu (1.2)Toluene802492
31-IodonaphthaleneN-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001289
42-IodothiophenePyrrolidinePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF652491

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add this compound and the anhydrous solvent to the flask.

  • Addition of Amine: If the amine is a solid, add it at this point. If it is a liquid, add it via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-benzthiazole derivative.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Assemble Dry Glassware under Inert Atmosphere Add_Reagents Add Pd-Catalyst, Ligand, Base, and this compound Start->Add_Reagents Add_Solvent_Amine Add Anhydrous Solvent and Amine Add_Reagents->Add_Solvent_Amine Heat_Stir Heat and Stir Reaction Mixture Add_Solvent_Amine->Heat_Stir Monitor Monitor Progress (TLC, GC/LC-MS) Heat_Stir->Monitor Cool_Filter Cool to RT and Filter Monitor->Cool_Filter Reaction Complete Extract Aqueous Work-up Cool_Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 7-aryl-benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-aryl-benzothiazoles via a Suzuki-Miyaura cross-coupling reaction between 7-iodo-benzothiazole and various arylboronic acids. Benzothiazole derivatives are a significant class of heterocyclic compounds widely recognized for their therapeutic potential, including applications in oncology, neurodegenerative diseases, and infectious diseases. The arylation at the 7-position of the benzothiazole core is a key strategy in the development of novel pharmaceutical agents. This protocol offers a robust and versatile method for accessing a library of 7-aryl-benzothiazole analogs, facilitating structure-activity relationship (SAR) studies and further drug development.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The functionalization of the benzothiazole ring system is a critical aspect of drug design, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. These features make it an ideal method for the late-stage functionalization of complex molecules in drug discovery programs.

This application note details a general procedure for the synthesis of 7-aryl-benzothiazoles starting from 7-iodo-benzothiazole. The use of an iodo-substituted precursor is advantageous due to the higher reactivity of the carbon-iodine bond in the rate-determining oxidative addition step of the catalytic cycle, often leading to higher yields and shorter reaction times compared to bromo- or chloro-analogs.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for the Synthesis of 7-aryl-benzothiazoles

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 7-Iodo-benzothiazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 7-iodo-benzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), SPhos (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-benzothiazole.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 7-aryl-benzothiazoles using the general protocol described above. These values are representative and based on typical outcomes for Suzuki-Miyaura cross-coupling reactions with similar substrates.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid7-Phenyl-benzothiazole85-95
24-Methylphenylboronic acid7-(p-Tolyl)-benzothiazole88-96
34-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-benzothiazole90-98
44-Fluorophenylboronic acid7-(4-Fluorophenyl)-benzothiazole82-92
54-Chlorophenylboronic acid7-(4-Chlorophenyl)-benzothiazole80-90
63-Methoxyphenylboronic acid7-(3-Methoxyphenyl)-benzothiazole85-94
72-Methylphenylboronic acid7-(o-Tolyl)-benzothiazole75-85
8Naphthalene-2-boronic acid7-(Naphthalen-2-yl)-benzothiazole80-90
9Thiophene-3-boronic acid7-(Thiophen-3-yl)-benzothiazole70-85
10Pyridine-4-boronic acid7-(Pyridin-4-yl)-benzothiazole65-80

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for 7-aryl-benzothiazole Synthesis reagents Combine Reactants: 7-Iodo-benzothiazole Arylboronic acid Pd(OAc)₂ & SPhos K₂CO₃ solvent Add Solvents: 1,4-Dioxane Water reagents->solvent reaction Heat and Stir (80-100 °C, 4-12h) under Inert Atmosphere solvent->reaction workup Aqueous Workup: Ethyl Acetate & Water Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated 7-aryl-benzothiazole purification->product suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(I) (Ar = 7-benzothiazolyl) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(Ar') (Ar' = Aryl from boronic acid) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (7-aryl-benzothiazole) reductive_elimination->product aryl_iodide 7-Iodo-benzothiazole (Ar-I) aryl_iodide->oxidative_addition boronic_acid Arylboronic Acid (Ar'B(OH)₂) + Base boronic_acid->transmetalation

References

Application Notes and Protocols: 7-Iodo-benzothiazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-iodo-benzothiazole as a key building block for the preparation of novel bioactive molecules. The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of an iodine atom at the 7-position offers a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of 7-substituted benzothiazole derivatives for biological screening.

Introduction to 7-Iodo-benzothiazole as a Synthetic Intermediate

7-Iodo-benzothiazole is a valuable starting material for the synthesis of 7-substituted benzothiazole derivatives. The iodine substituent can be readily displaced using a variety of organometallic reagents via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the 7-position, including aryl, heteroaryl, and alkynyl moieties. The ability to diversify the benzothiazole core at this position is of significant interest in drug discovery, as it can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Key Synthetic Applications

The primary synthetic utility of 7-iodo-benzothiazole lies in its application in palladium-catalyzed cross-coupling reactions. The two most prominent and versatile of these reactions for the functionalization of 7-iodo-benzothiazole are the Suzuki-Miyaura coupling and the Sonogashira coupling.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 7-iodo-benzothiazole and a variety of organoboron reagents, such as boronic acids and boronate esters. This method is widely used for the synthesis of 7-aryl and 7-heteroaryl benzothiazole derivatives.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between 7-iodo-benzothiazole and a terminal alkyne. This is a powerful tool for the synthesis of 7-alkynyl benzothiazole derivatives, which can serve as precursors for further transformations or as bioactive molecules in their own right.

Biological Activity of 7-Substituted Benzothiazole Derivatives

The strategic placement of substituents on the benzothiazole scaffold can significantly influence the biological activity of the resulting molecules. While specific data for derivatives synthesized directly from 7-iodo-benzothiazole is emerging, studies on other 7-substituted benzothiazoles provide valuable insights into the potential therapeutic applications of this class of compounds.

Table 1: Representative Biological Activities of 7-Substituted Benzothiazole Derivatives

Compound ClassSubstitution at 7-positionBiological ActivityQuantitative Data (Example)Reference
Dichloropyrazole-based benzothiazolesMethoxy thiophene-3-ylAntibacterialMIC = 0.0156–0.25 µg/mL against Gram-positive strains[1]
Imidazo benzothiazole derivativesFluorineAnticancer (Cytotoxicity)Enhanced cytotoxicity against HepG2, MCF-7, and HeLa cell lines at 4.0 µM[2]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Sonogashira coupling of 7-iodo-benzothiazole, based on established methodologies for similar aryl halides. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole with an Arylboronic Acid

Objective: To synthesize a 7-aryl-benzothiazole derivative.

Materials:

  • 7-Iodo-benzothiazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 7-iodo-benzothiazole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-benzothiazole.

Protocol 2: Sonogashira Coupling of 7-Iodo-benzothiazole with a Terminal Alkyne

Objective: To synthesize a 7-alkynyl-benzothiazole derivative.

Materials:

  • 7-Iodo-benzothiazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask, add 7-iodo-benzothiazole (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) under the inert atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-alkynyl-benzothiazole.

Visualizations

Synthetic Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 7-Iodo-benzothiazole 7-Iodo-benzothiazole Oxidative Addition Oxidative Addition 7-Iodo-benzothiazole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 7-Aryl-benzothiazole 7-Aryl-benzothiazole Reductive Elimination->7-Aryl-benzothiazole Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 7-Iodo-benzothiazole 7-Iodo-benzothiazole Oxidative Addition Oxidative Addition 7-Iodo-benzothiazole->Oxidative Addition Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Copper Acetylide Formation Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Copper Acetylide Formation Transmetalation Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Copper Acetylide Formation->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 7-Alkynyl-benzothiazole 7-Alkynyl-benzothiazole Reductive Elimination->7-Alkynyl-benzothiazole Product

Caption: Sonogashira Coupling Workflow.

Representative Signaling Pathway

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Proliferation and Survival Cell Proliferation and Survival mTOR->Cell Proliferation and Survival Promotes 7-Substituted Benzothiazole Derivative 7-Substituted Benzothiazole Derivative 7-Substituted Benzothiazole Derivative->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

7-Iodo-benzothiazole: A Privileged Scaffold in Medicinal Chemistry for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

The 7-iodo-benzothiazole core is emerging as a significant pharmacophore in medicinal chemistry, with derivatives demonstrating considerable potential in the diagnosis of neurodegenerative diseases and as promising candidates for anticancer and antimicrobial agents. The strategic introduction of an iodine atom at the 7-position of the benzothiazole ring system has been shown to modulate the biological activity and pharmacokinetic properties of these compounds, making them attractive subjects for further investigation by researchers, scientists, and drug development professionals.

The benzothiazole moiety itself is a well-established privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. The addition of a halogen, such as iodine, at the 7-position can enhance binding affinities, improve selectivity, and provide a handle for radio-labeling, which is crucial for diagnostic imaging applications.

Applications in Neurodegenerative Diseases

One of the most promising applications of 7-iodo-benzothiazole derivatives is in the imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. The radio-iodinated compound, 2-(4'-Dimethylaminophenyl)-6-[¹²⁵I]iodobenzothiazole ([¹²⁵I]TZDM), has been investigated as a potential SPECT imaging agent for the detection of Aβ aggregates. This derivative has shown high binding affinity to Aβ fibrils, demonstrating the utility of the 7-iodo-benzothiazole scaffold in developing diagnostic tools for neurodegenerative disorders.

Anticancer and Antimicrobial Potential

While specific data on a wide range of 7-iodo-benzothiazole derivatives in cancer and infectious diseases is still emerging, structure-activity relationship (SAR) studies on related 7-halobenzothiazoles suggest a promising outlook. For instance, the presence of a halogen at the 7-position has been associated with enhanced cytotoxic and antibacterial activities. This suggests that the 7-iodo-benzothiazole scaffold could be a valuable starting point for the design of novel anticancer and antimicrobial agents.

Data Presentation: Biological Activity of Benzothiazole Derivatives

The following table summarizes the biological activity of a key 7-iodo-benzothiazole derivative and other relevant benzothiazole compounds to provide a comparative context.

Compound IDTarget/OrganismActivity TypeValueReference
[¹²⁵I]TZDM Aβ(1–40) aggregatesBinding Affinity (Ki)0.9 ± 0.2 nM
[¹²⁵I]TZDM Aβ(1–42) aggregatesBinding Affinity (Ki)2.2 ± 0.4 nM
Compound 6b Human breast cancer (MCF-7)Cytotoxicity (IC₅₀)5.15 µM
Compound 16c Staphylococcus aureusAntimicrobial (MIC)0.025 mM
Compound 4c Human breast cancer (MCF-7)Cytotoxicity (IC₅₀)2.57 ± 0.16 µM
Compound 4c Human liver cancer (HepG2)Cytotoxicity (IC₅₀)7.26 ± 0.44 µM

Experimental Protocols

General Synthesis of 2-Substituted-7-Iodobenzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with an aldehyde. This can be adapted for 7-iodo derivatives.

Materials:

  • 2-Amino-6-iodothiophenol

  • Substituted aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Solvent (e.g., Ethanol, PEG-400)

  • Catalyst (optional, e.g., H₂O₂/HCl, Amberlite IR-120 resin)

Procedure:

  • Dissolve 2-amino-6-iodothiophenol (1 equivalent) in the chosen solvent.

  • Add the substituted aldehyde (1 equivalent) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-7-iodobenzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of 7-iodo-benzothiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • 7-Iodo-benzothiazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 7-iodo-benzothiazole derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-Iodo-benzothiazole Derivatives cluster_bioassay Biological Evaluation start Start Materials: 2-Amino-6-iodothiophenol & Aldehyde reaction Condensation Reaction start->reaction purification Purification reaction->purification product 2-Substituted-7-Iodobenzothiazole purification->product treatment Treatment with 7-Iodo-benzothiazole Derivative product->treatment cell_culture Cell Culture (e.g., Cancer Cells) cell_culture->treatment assay Biological Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50/MIC Determination) assay->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of 7-Iodo-benzothiazole derivatives.

signaling_pathway cluster_cell Target Cell (e.g., Cancer Cell) receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response apoptosis Apoptosis inhibitor 7-Iodo-benzothiazole Derivative inhibitor->kinase_cascade inhibitor->apoptosis

Caption: Postulated mechanism of action for a 7-Iodo-benzothiazole derivative as a kinase inhibitor leading to apoptosis.

Application Notes and Protocols: 7-Iodo-benzothiazole in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 7-Iodo-benzothiazole: While the benzothiazole scaffold is a versatile platform for the development of fluorescent probes, specific literature detailing the use of 7-Iodo-benzothiazole for creating probes for analyte detection is limited. The available research on iodinated benzothiazoles primarily focuses on their synthesis and utility as building blocks for more complex molecules, such as two-photon absorbing fluorophores, where the iodine atom serves as a handle for further chemical reactions (e.g., Sonogashira coupling).[1]

The introduction of an iodine atom onto the benzothiazole ring can, in principle, influence the photophysical properties of the resulting molecule through the "heavy-atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence. However, without specific examples of 7-Iodo-benzothiazole-based fluorescent probes for analyte detection, the following application notes and protocols are based on well-documented, representative benzothiazole derivatives. These examples will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental design, and applications of this class of fluorescent probes.

Application Notes

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the design of fluorescent probes for the detection of a variety of biologically and environmentally important analytes.[2][3] Their popularity stems from their favorable photophysical properties, including high quantum yields, large Stokes shifts, and susceptibility to various fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).[2][3]

These probes have been successfully employed for the detection of:

  • Reactive Oxygen and Nitrogen Species (RONS): Probes have been designed to selectively detect species like hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻), and peroxynitrite (ONOO⁻), which are implicated in oxidative stress and various pathological conditions.

  • Biothiols: Cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are crucial for maintaining cellular redox balance, and their abnormal levels are associated with numerous diseases.

  • Metal Ions: Benzothiazole-based probes have been developed for the selective detection of metal ions such as Zn²⁺ and Cu²⁺, which play vital roles in biological systems.

  • Other Small Molecules: This class of probes has also been extended to detect other small molecules of interest, such as hydrazine (N₂H₄).[4]

The general principle behind the function of these probes involves the specific reaction between the analyte and a recognition moiety on the benzothiazole fluorophore. This interaction modulates the electronic properties of the fluorophore, leading to a detectable change in its fluorescence, such as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.

Quantitative Data of Representative Benzothiazole-Based Fluorescent Probes

The following table summarizes the key quantitative data for several representative benzothiazole-based fluorescent probes from the literature. This data is essential for selecting the appropriate probe for a specific application and for optimizing experimental conditions.

Probe Name/Target AnalyteExcitation (λex, nm)Emission (λem, nm)Detection LimitStokes Shift (nm)Fluorescence ChangeReference
BT-BO / H₂O₂324604-280Turn-on[5]
Probe for Biothiols 4135300.12 µM (for Cys)117148-fold increase
HBT-H / Cu²⁺3604870.308 µM127Quenching[6]
BHM / Al³⁺----Ratiometric blue-shift
Probe for Hydrazine --6.7 nM (fluorescence)--[7]
Probe for Thiophenols --3.3 ppb-Turn-on

Experimental Protocols

The following are detailed protocols for the synthesis of a representative benzothiazole-based fluorescent probe and its application in cellular imaging.

Protocol 1: Synthesis of a Benzothiazole-Based Fluorescent Probe for Hydrogen Peroxide (BT-BO)

This protocol is based on the synthesis of the BT-BO probe for H₂O₂ detection.[5]

Materials:

  • 2-Hydroxybenzaldehyde

  • 2-Aminobenzenethiol

  • Anhydrous ethanol

  • Formic acid

  • 4-(Bromomethyl)phenylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Round-bottom flasks

  • Reflux condenser

  • Stirring plate with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

  • To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), anhydrous ethanol (10 mL), and 2-aminobenzenethiol (275.4 mg, 2.2 mmol).

  • Add two drops of formic acid to the solution to act as a catalyst.

  • Heat the mixture to 90 °C and reflux for 2.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain HBT.

Step 2: Synthesis of the BT-BO Probe

  • To a 50 mL round-bottom flask, add the synthesized HBT (454.6 mg, 2 mmol), 4-(bromomethyl)phenylboronic acid pinacol ester (656.8 mg, 2.2 mmol), and potassium carbonate (K₂CO₃) (552.8 mg, 4 mmol) in anhydrous acetonitrile (20 mL).

  • Reflux the mixture at 85 °C for 12 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and remove the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterize the final product (BT-BO probe) using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cellular Imaging of Hydrogen Peroxide using a Benzothiazole-Based Probe

This protocol provides a general procedure for using a benzothiazole-based fluorescent probe for imaging an analyte (in this case, H₂O₂) in living cells.

Materials:

  • A549 or HepG2 cells

  • 96-well plates or confocal dishes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Benzothiazole-based fluorescent probe (e.g., BT-BO) stock solution (e.g., 1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Phorbol-12-myristate-13-acetate (PMA) for stimulating endogenous H₂O₂ production (optional)

  • Confocal laser scanning microscope

Procedure:

1. Cell Culture and Seeding:

  • Culture A549 or HepG2 cells in a suitable medium at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates or confocal dishes at an appropriate density and allow them to adhere for 24 hours.

2. Probe Loading and Imaging of Exogenous H₂O₂:

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescent probe (e.g., 30 µM BT-BO) in cell culture medium for 30 minutes at 37 °C.

  • Wash the cells three times with PBS to remove the excess probe.

  • Treat the cells with different concentrations of H₂O₂ for a specified time (e.g., 30 minutes).

  • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

3. Imaging of Endogenous H₂O₂:

  • To image endogenous H₂O₂, pretreat the cells with an activator such as PMA (e.g., 1 µM) for 30 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescent probe (e.g., 30 µM BT-BO) for another 30 minutes.

  • Wash the cells three times with PBS.

  • Acquire fluorescence images using a confocal microscope.

4. Cytotoxicity Assay (Optional but Recommended):

  • Perform a standard MTT assay to evaluate the cytotoxicity of the probe.

  • Incubate the cells with various concentrations of the probe for a specified time (e.g., 12 or 24 hours).

  • Assess cell viability to ensure that the probe concentration used for imaging is not toxic to the cells.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of benzothiazole-based fluorescent probes.

Sensing_Mechanism cluster_probe Probe (Low Fluorescence) cluster_product Probe-Analyte Adduct (High Fluorescence) Probe Benzothiazole Fluorophore Quencher Recognition Moiety Probe->Quencher PET or ICT Product Benzothiazole Fluorophore Analyte Analyte Analyte->Quencher Specific Reaction cluster_probe cluster_probe Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Reflux) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Probe Pure Fluorescent Probe Characterization->Final_Probe Imaging_Workflow Cell_Culture Cell Seeding and Culture Probe_Loading Incubation with Fluorescent Probe Cell_Culture->Probe_Loading Washing1 Wash to Remove Excess Probe Probe_Loading->Washing1 Analyte_Treatment Treatment with Analyte (or Stimulant for Endogenous Production) Washing1->Analyte_Treatment Imaging Confocal Fluorescence Microscopy Analyte_Treatment->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

References

Application Notes and Protocols for Ligand Selection in Efficient Cross-Coupling of 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for selecting the appropriate ligands and optimizing reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 7-Iodo-benzothiazole. The benzothiazole moiety is a prevalent scaffold in medicinal chemistry, and the functionalization at the C7 position is crucial for the development of novel therapeutic agents. Efficient and selective cross-coupling reactions are paramount for the synthesis of diverse compound libraries for drug discovery.

Introduction to Cross-Coupling of 7-Iodo-benzothiazole

The palladium-catalyzed cross-coupling of 7-Iodo-benzothiazole is a powerful synthetic tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of ligand is critical for the success of these transformations, as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction rates, yields, and functional group tolerance. This application note focuses on three key cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, Buchwald-Hartwig amination for the formation of C-N bonds with amines, and Sonogashira coupling for the formation of C-C triple bonds with terminal alkynes.

The electron-deficient nature of the benzothiazole ring can present challenges in cross-coupling reactions. Therefore, the selection of electron-rich and sterically hindered phosphine ligands is often necessary to promote the desired reactivity and suppress side reactions.

Ligand Selection for Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 7-aryl-benzothiazoles. The selection of an appropriate ligand is crucial for achieving high yields, especially with sterically hindered or electronically diverse coupling partners.

Data Presentation: Ligand Efficiency in Suzuki-Miyaura Coupling

While specific data for 7-Iodo-benzothiazole is limited in the literature, the following table summarizes the performance of various ligands in the Suzuki coupling of structurally related iodo-heterocycles, providing a strong basis for ligand selection.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)SubstrateCitation
SPhosPdCl₂Cs₂CO₃Dioxane120601-Cyclohexyl-2-iodo-1H-benzimidazole[1]
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100953-Iodo-1H-indazole[1]
P(o-Tol)₃Pd(OAc)₂K₂CO₃DMF100HighAryl Iodide[2]
None (Ligand-free)Pd₂(dba)₃Na₂CO₃Dioxane/H₂ORefluxup to 992'-Bromo-2-aryl benzothiazole[3]

Note: The yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole with Phenylboronic Acid

This protocol is adapted from procedures for similar heteroaryl iodides.

Materials:

  • 7-Iodo-benzothiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 7-Iodo-benzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-phenyl-benzothiazole.

Ligand Selection for Buchwald-Hartwig Amination of 7-Iodo-benzothiazole

The Buchwald-Hartwig amination is a powerful method for the synthesis of 7-amino-benzothiazole derivatives. The choice of a bulky and electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[4][5]

Data Presentation: Ligand Efficiency in Buchwald-Hartwig Amination

The following table presents data for the amination of various halo-heterocycles, which can guide the selection of ligands for 7-Iodo-benzothiazole.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)SubstrateCitation
BrettPhosPd precatalystLiHMDSToluene80High7-Haloheterocycles[6]
XPhosPd₂(dba)₃NaOtBuToluene100HighAryl Halides[7]
RuPhosPd₂(dba)₃NaOtBuToluene100HighAryl Halides[7]
t-BuXPhos[(cinnamyl)PdCl]₂K₃PO₄Water30-50Good to Exc.Aryl Bromides/Chlorides[8]

Note: LiHMDS is a strong, non-nucleophilic base often effective for challenging aminations of heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Iodo-benzothiazole with Morpholine

This protocol is adapted from procedures for the amination of challenging halo-heterocycles.[6]

Materials:

  • 7-Iodo-benzothiazole

  • Morpholine

  • BrettPhos Palladacycle (or Pd₂(dba)₃ and BrettPhos ligand)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the BrettPhos palladacycle (0.02 mmol, 2 mol%). If using the ligand and a palladium source separately, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene (2 mL).

  • Add 7-Iodo-benzothiazole (1.0 mmol) and morpholine (1.2 mmol).

  • Add LiHMDS solution (2.4 mL, 2.4 mmol, 1 M in THF) dropwise at room temperature.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 7-morpholino-benzothiazole.

Ligand Selection for Sonogashira Coupling of 7-Iodo-benzothiazole

The Sonogashira coupling enables the synthesis of 7-alkynyl-benzothiazoles, which are valuable building blocks in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed.[5][9]

Data Presentation: Ligand Efficiency in Sonogashira Coupling

The following table summarizes conditions for the Sonogashira coupling of aryl iodides, which can be applied to 7-Iodo-benzothiazole.

| Ligand | Catalyst Precursor | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Substrate | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | Good | Aryl Iodides |[10] | | P(t-Bu)₃ | Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | Dioxane | RT | Good | Aryl Bromides |[7] | | None | Pd/C | CuI | K₂CO₃ | Water | 70 | 82 | 2,3-dichloroquinoxaline |[11] | | Aminopyrimidine | Pd(OAc)₂ | None | DIPEA | H₂O/MeCN | RT | Good | Aryl Iodides |[9] |

Note: Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of 7-Iodo-benzothiazole with Phenylacetylene

This is a general protocol for the Sonogashira coupling of aryl iodides.[10]

Materials:

  • 7-Iodo-benzothiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube, add 7-Iodo-benzothiazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 7-(phenylethynyl)-benzothiazole.

Visualizations

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_screening Ligand Screening cluster_analysis Analysis cluster_optimization Optimization start Define Reaction: 7-Iodo-benzothiazole + Coupling Partner reactants Prepare Stock Solutions: Substrate, Reagent, Base start->reactants array Set up Reaction Array (e.g., 96-well plate) reactants->array ligands Dispense Ligand Library (XPhos, SPhos, RuPhos, etc.) array->ligands catalyst Add Pd Precursor ligands->catalyst reaction Incubate under Inert Atmosphere at Defined Temp. catalyst->reaction quench Quench Reactions reaction->quench analysis Analyze by LC-MS/GC-MS for Conversion/Yield quench->analysis data Tabulate and Compare Ligand Performance analysis->data select Select Top Performing Ligands data->select optimize Optimize Conditions: Temp, Base, Solvent select->optimize scaleup Scale-up Reaction optimize->scaleup

Caption: A general workflow for high-throughput screening of ligands for the cross-coupling of 7-Iodo-benzothiazole.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product 7-R'-benzothiazole reductive_elimination->product reagents1 7-Iodo-benzothiazole reagents1->oxidative_addition Ar-I reagents2 R'-B(OH)₂ / Base reagents2->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L(I) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_complex2 Ar-Pd(II)L(NR'R'') amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product 7-(NR'R'')-benzothiazole reductive_elimination->product reagents1 7-Iodo-benzothiazole reagents1->oxidative_addition Ar-I reagents2 HNR'R'' / Base reagents2->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(C≡CR') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product 7-(C≡CR')-benzothiazole reductive_elimination->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->transmetalation deprotonation Deprotonation deprotonation->cu_alkyne cuI Cu(I)I cuI->deprotonation reagents1 7-Iodo-benzothiazole reagents1->oxidative_addition Ar-I reagents2 R'C≡CH / Base reagents2->deprotonation

Caption: The catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols for Base Selection in Sonogashira Reactions of 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the benzothiazole core, particularly at the 7-position, is of significant interest for the development of novel therapeutic agents. The Sonogashira reaction of 7-iodo-benzothiazole provides a direct route to introduce alkynyl substituents at this position, opening avenues for further molecular elaboration.

The selection of an appropriate base is critical for the success and efficiency of the Sonogashira reaction. The primary roles of the base are to neutralize the hydrohalic acid (HI) byproduct generated during the catalytic cycle and to facilitate the deprotonation of the terminal alkyne, forming the reactive copper acetylide intermediate. The choice of base can significantly impact the reaction yield, rate, and the formation of side products. This document provides a detailed guide to the selection of bases for the Sonogashira reaction involving 7-iodo-benzothiazole, including a comparison of common bases, detailed experimental protocols, and diagrams of the reaction mechanism and workflow.

Data Presentation: Comparison of Bases

Base Base Type pKa (Conjugate Acid) Typical Equivalents Representative Yield (%) Notes
Triethylamine (TEA)Amine10.752-585-95%Commonly used, acts as both base and solvent. Can lead to quenching of fluorescence in some products.
Diisopropylethylamine (DIPEA)Amine10.72-580-90%A bulkier, non-nucleophilic base, useful for sensitive substrates.
PiperidineAmine11.122-590-98%Often gives high yields, but its nucleophilicity can sometimes lead to side reactions.
Cesium Carbonate (Cs₂CO₃)Inorganic10.33 (H₂CO₃)2-375-85%A strong inorganic base, suitable for copper-free Sonogashira reactions.
Potassium Carbonate (K₂CO₃)Inorganic10.33 (H₂CO₃)2-370-80%A milder and more economical inorganic base.
Tetrabutylammonium Fluoride (TBAF)Fluoride~3.2 (HF)2-370-80%Can be used in copper- and amine-free conditions, acting as both a base and a phase-transfer catalyst.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of 7-Iodo-benzothiazole

This protocol describes a general procedure for the palladium/copper-catalyzed Sonogashira reaction of 7-iodo-benzothiazole with a terminal alkyne.

Materials:

  • 7-Iodo-benzothiazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (see table above)

  • Anhydrous solvent (e.g., THF, DMF, or the amine base itself)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 7-iodo-benzothiazole (1.0 eq), the terminal alkyne (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.1 eq).

  • Add the anhydrous solvent and the chosen base (2-5 eq for amine bases, 2-3 eq for inorganic bases).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Example Protocol using Triethylamine (TEA) as Base
  • In a 50 mL round-bottom flask, dissolve 7-iodo-benzothiazole (263 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol) in triethylamine (10 mL).

  • To this solution, add bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol) and copper(I) iodide (19 mg, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate 4:1).

  • After completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate 9:1) to afford the desired 7-(phenylethynyl)benzothiazole.

Example Protocol using Cesium Carbonate (Cs₂CO₃) as Base (Copper-Free Conditions)
  • To a Schlenk flask under an inert atmosphere, add 7-iodo-benzothiazole (263 mg, 1.0 mmol), phenylacetylene (153 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through celite.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the product.

Mandatory Visualization

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 Oxidative Addition (Ar-I) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (Ar-C≡CR) product 7-Alkynyl-benzothiazole alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex1 cu_i CuI cu_acetylide->cu_i Transmetalation base Base hi H-Base⁺ I⁻ base->hi Neutralizes HI base->alkyne_deprotonation Deprotonates Alkyne ArI 7-Iodo-benzothiazole alkyne_input Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add: - 7-Iodo-benzothiazole - Terminal Alkyne - Pd Catalyst - CuI - Base - Anhydrous Solvent start->reagents reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter through Celite reaction->workup extraction Liquid-Liquid Extraction: - Wash with Water and Brine workup->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Final Product: 7-Alkynyl-benzothiazole purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Synthesis of Novel Heterocyclic Compounds from 7-Iodo-benzthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 7-Iodo-benzthiazole. This versatile building block serves as a key starting material for the introduction of diverse functionalities at the 7-position of the benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Introduction

Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Strategic functionalization of the benzothiazole nucleus is a key strategy in the development of new therapeutic agents. This compound is a particularly useful intermediate, as the iodo group can be readily displaced through various cross-coupling reactions, allowing for the introduction of aryl, alkenyl, amino, and alkynyl moieties. This document details the synthesis of this compound and its subsequent elaboration into novel heterocyclic structures.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors. A general synthetic approach involves the diazotization of an appropriate amino-iodobenzene derivative followed by cyclization with a sulfur source. While a specific protocol for the direct synthesis of this compound was not found in the immediate search, a general method for the synthesis of benzothiazoles from anilines can be adapted. For instance, a one-pot reaction of an aniline with ammonium thiocyanate and an oxidizing agent like potassium persulfate can yield the benzothiazole core.[3] For the synthesis of this compound, 2-amino-6-iodobenzenethiol would be the ideal starting material, which can be cyclized with a suitable one-carbon synthon.

Alternatively, direct iodination of benzothiazole can be explored, although this may lead to a mixture of isomers requiring purification.

Diagram of the General Synthetic Approach to Benzothiazoles

G Aniline Aniline Derivative Benzothiazole Benzothiazole Derivative Aniline->Benzothiazole 1. Thiocyanation Thiocyanate NH4SCN Thiocyanate->Benzothiazole Oxidant Oxidant (e.g., K2S2O8) Oxidant->Benzothiazole 2. Cyclization G Start Start Reactants Mix this compound, Arylboronic Acid, Pd Catalyst, and Base in Solvent Start->Reactants Reaction Degas and Heat (80-120 °C, 4-24 h) Reactants->Reaction Workup Cool, Dilute with Water, and Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification Product 7-Aryl-benzthiazole Purification->Product G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX AlkeneCoord Alkene Coordination PdII_ArX->AlkeneCoord Alkene PdII_Alkene Ar-Pd(II)-(Alkene)(L2) AlkeneCoord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)-X(L2) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)-X(L2) BetaElim->PdII_H Product RedElim Reductive Elimination PdII_H->RedElim Base RedElim->Pd0 -HBX G A This compound E Reaction (Heat, Inert Atm.) A->E B Amine B->E C Pd Catalyst + Ligand C->E D Base D->E F 7-Amino-benzthiazole Derivative E->F G cluster_reactants Reactants cluster_catalysts Catalysts cluster_conditions Conditions A This compound Product 7-Alkynyl-benzthiazole A->Product B Terminal Alkyne B->Product C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->Product D Cu(I) Co-catalyst (e.g., CuI) D->Product E Base (e.g., Et3N) E->Product F Solvent (e.g., THF) F->Product

References

Application Notes and Protocols: 7-Iodo-benzothiazole in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Iodo-benzothiazole as a key building block in the synthesis of high-performance organic electronic materials. The focus is on the preparation of conjugated polymers for applications in Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).

Introduction

7-Iodo-benzothiazole is a versatile precursor for the synthesis of donor-acceptor (D-A) conjugated systems. The benzothiazole moiety acts as a moderate electron-accepting unit, which, when copolymerized with electron-donating monomers, can lead to materials with tailored electronic and optical properties. The presence of the iodine atom at the 7-position provides a reactive site for cross-coupling reactions, such as Stille and Suzuki polymerizations, enabling the formation of well-defined polymer backbones. These materials are promising candidates for active layers in various organic electronic devices due to their potential for high charge carrier mobility and tunable bandgaps.[1]

Synthesis of Donor-Acceptor Copolymers

The primary application of 7-Iodo-benzothiazole in organic electronics is its use as a monomer in polymerization reactions to create D-A copolymers. Stille and Suzuki coupling reactions are the most common methods employed for this purpose. These reactions allow for the formation of C-C bonds between the 7-position of the benzothiazole unit and a suitable comonomer.

A representative synthetic approach involves the Stille coupling of a distannylated donor monomer with 7-Iodo-benzothiazole (or a dibrominated benzothiazole derivative, for which more literature is available). Similarly, Suzuki polymerization can be employed by reacting a diboronylated donor monomer with 7-Iodo-benzothiazole. The choice of the donor comonomer is crucial for tuning the properties of the resulting polymer. Common donor units include thiophene, oligothiophenes, fluorene, carbazole, and benzodithiophene.[2][3][4]

General Polymerization Workflow

The synthesis of a D-A copolymer using 7-Iodo-benzothiazole as the acceptor monomer typically follows the workflow outlined below. This example illustrates a Stille coupling reaction.

G Monomer_A Donor Monomer (e.g., Distannyl-thiophene) Polymerization Stille Coupling Reaction (Inert Atmosphere, Heat) Monomer_A->Polymerization Monomer_B 7-Iodo-benzothiazole (Acceptor Monomer) Monomer_B->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification DA_Polymer D-A Copolymer Purification->DA_Polymer Characterization Characterization (NMR, GPC, UV-Vis, CV) DA_Polymer->Characterization

Caption: Workflow for the synthesis of a D-A copolymer via Stille coupling.

Experimental Protocols

While specific protocols for the polymerization of 7-Iodo-benzothiazole are not abundantly available in the public literature, the following are detailed, representative protocols for Stille and Suzuki polymerizations of analogous halogenated benzothiadiazole derivatives, which can be adapted for 7-Iodo-benzothiazole.

Protocol 1: Stille Coupling Polymerization

This protocol is adapted from the synthesis of benzothiadiazole-oligothiophene copolymers.[3]

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (can be conceptually replaced with a dihalo-benzothiazole derivative)

  • 2,5-bis(trimethylstannyl)thiophene (or other distannylated donor monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and anhydrous DMF (3 mL).

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a counterflow of argon.

  • Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into methanol (200 mL).

  • Filter the resulting precipitate and wash with methanol.

  • Purify the crude polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum to yield the final product.

Protocol 2: Suzuki Coupling Polymerization

This protocol is a general procedure adapted from the synthesis of various donor-acceptor copolymers.[2]

Materials:

  • 7-Iodo-benzothiazole derivative (dihalogenated) (1.0 mmol)

  • Diboronic acid ester derivative of the donor monomer (e.g., fluorene, carbazole) (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous toluene

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • To a Schlenk flask, add the dihalogenated benzothiazole monomer (1.0 mmol), the diboronic acid ester comonomer (1.0 mmol), and Aliquat 336 (3 drops).

  • Add anhydrous toluene (10 mL) to the flask.

  • Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes. Add 2 mL of this solution to the reaction flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) in anhydrous toluene (2 mL) and bubble with argon for 15 minutes.

  • Add the catalyst solution to the reaction flask under argon.

  • Heat the mixture to 90 °C and stir vigorously under argon for 72 hours.

  • Cool the reaction to room temperature and pour it into a mixture of methanol and water (1:1, 200 mL).

  • Filter the precipitate and wash with water and methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Concentrate the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum.

Characterization and Properties

The synthesized polymers should be characterized to determine their molecular weight, optical properties, and electrochemical properties.

Logical Flow of Polymer Characterization:

G Synthesized_Polymer Synthesized D-A Copolymer Structural_Analysis Structural Analysis (NMR, FT-IR) Synthesized_Polymer->Structural_Analysis Molecular_Weight Molecular Weight (GPC) Synthesized_Polymer->Molecular_Weight Optical_Properties Optical Properties (UV-Vis, Photoluminescence) Synthesized_Polymer->Optical_Properties Electrochemical_Properties Electrochemical Properties (Cyclic Voltammetry) Synthesized_Polymer->Electrochemical_Properties Device_Fabrication Device Fabrication (OFET, OSC) Optical_Properties->Device_Fabrication Electrochemical_Properties->Device_Fabrication Device_Performance Device Performance (Mobility, PCE) Device_Fabrication->Device_Performance

Caption: Characterization workflow for synthesized polymers.

Device Fabrication and Performance

The performance of organic electronic materials is highly dependent on the device architecture and fabrication conditions.

Organic Field-Effect Transistors (OFETs)

For OFET applications, the synthesized polymer is typically dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited as a thin film onto a substrate, which commonly consists of a silicon wafer with a dielectric layer (e.g., SiO₂) and pre-patterned source and drain electrodes (e.g., gold). The film can be deposited by spin-coating, drop-casting, or other solution-processing techniques. The performance of the OFET is characterized by its charge carrier mobility (µ) and on/off current ratio.

Organic Solar Cells (OSCs)

In OSCs, the polymer serves as the electron donor and is blended with an electron acceptor material, typically a fullerene derivative (e.g., PC₆₁BM, PC₇₁BM) or a non-fullerene acceptor. The blend solution is then spin-coated to form the active layer in a device with a structure such as ITO/PEDOT:PSS/Active Layer/Ca/Al. The performance of the solar cell is evaluated by its power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Quantitative Data

Polymer TypeApplicationHole Mobility (µ) (cm²/Vs)PCE (%)Voc (V)Jsc (mA/cm²)FFReference
Benzothiadiazole-oligothiopheneOFET0.01 - 0.1----[3]
Benzothiadiazole-oligothiopheneOSC-2.0 - 4.50.6 - 0.85 - 100.4 - 0.6[3]
Benzothiadiazole-carbazoleOSC-~3.5~0.8~7~0.5[2]

Conclusion

7-Iodo-benzothiazole is a promising building block for the synthesis of novel organic electronic materials. Its utility in Stille and Suzuki polymerization reactions allows for the creation of a wide range of donor-acceptor copolymers with tunable properties. The protocols and data presented here, based on analogous benzothiadiazole systems, provide a solid foundation for researchers to explore the potential of 7-Iodo-benzothiazole in high-performance organic field-effect transistors and organic solar cells. Further research into the synthesis and characterization of polymers directly from 7-Iodo-benzothiazole is encouraged to fully elucidate their potential in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 7-Iodo-benzthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 7-Iodo-benzthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Suzuki coupling of this compound?

A1: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The inertness of the atmosphere is also crucial to prevent catalyst degradation.

Q2: I am observing low to no conversion of my this compound starting material. What are the likely causes?

A2: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. Ensure proper handling and storage under an inert atmosphere.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate. Sterically hindered and electron-rich ligands are often effective for heteroaromatic substrates.

  • Incorrect Base: The strength and solubility of the base are critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause side reactions.

  • Poor Solvent Choice: The solvent system must be able to dissolve the reactants and the catalyst complex. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Temperatures typically range from 80-120 °C.

Q3: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize this?

A3: Homocoupling is a common side reaction. To minimize it, you can try the following:

  • Use a 1:1 Stoichiometry: Avoid using a large excess of the boronic acid.

  • Control the Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Choose the Right Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling than others.

  • Ensure Anhydrous Conditions (for the boronic acid): While water is often a co-solvent, ensuring the boronic acid itself is not excessively hydrated can sometimes help.

Q4: How do I choose the best palladium catalyst and ligand for the Suzuki coupling of this compound?

A4: The choice of catalyst and ligand is substrate-dependent. For heteroaromatic halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often successful.[1] Examples include ligands like SPhos, XPhos, or P(t-Bu)₃. Pre-catalysts where the palladium is already in the active Pd(0) state or can be easily reduced in situ are also a good choice. It is often necessary to screen a few different catalyst/ligand combinations to find the optimal one for your specific reaction.

Q5: What is the role of the base in the Suzuki coupling reaction, and how do I select the appropriate one?

A5: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction yield. Inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and have been shown to be effective.[2][3] The optimal base often depends on the specific substrates and solvent system, so screening different bases may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst (Pd(0) oxidized)Ensure rigorous degassing of solvents and reaction vessel. Use freshly opened or properly stored catalyst. Consider using a pre-catalyst.
Inappropriate ligandScreen different phosphine ligands (e.g., SPhos, XPhos, PPh₃). Bulky, electron-rich ligands are often effective for heteroaryl halides.[1]
Incorrect base or base strengthScreen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous if required.[2][3]
Poor solvent choiceTry different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).
Low reaction temperatureIncrease the reaction temperature in increments (e.g., from 80°C to 100°C or 120°C).
Formation of Side Products (e.g., Homocoupling) Excess boronic acidUse a stoichiometric amount of the boronic acid (1.0-1.2 equivalents).
High reaction temperatureTry running the reaction at a lower temperature for a longer duration.
Oxygen contaminationRigorously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the reaction to achieve full conversion. Explore different chromatography conditions (e.g., different solvent systems, stationary phases).
Residual palladium in the productUse a palladium scavenger (e.g., activated carbon, silica-based scavengers) during workup.
Reaction Stalls Before Completion Catalyst deactivationAdd a fresh portion of the catalyst. Consider using a more robust catalyst system.
Insufficient baseEnsure an adequate amount of base is present (typically 2-3 equivalents).

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from literature on Suzuki-Miyaura coupling of benzothiazole derivatives, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O10075Adapted from[4]
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O11092Adapted from[5]
3PdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O10088General Conditions
4Pd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O9085General Conditions

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃/SPhosK₂CO₃ (2)Dioxane/H₂O10085Adapted from[5]
2Pd₂(dba)₃/SPhosCs₂CO₃ (2)Dioxane/H₂O10090Adapted from[5]
3Pd₂(dba)₃/SPhosK₃PO₄ (2)Dioxane/H₂O10095Adapted from[5]
4Pd(OAc)₂/PPh₃Na₂CO₃ (2)DMF/H₂O10078General Conditions
5Pd(OAc)₂/PPh₃Na₂CO₃ (2)Toluene/H₂O10072General Conditions

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst system by dissolving the palladium source and the phosphine ligand in a small amount of the anhydrous organic solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the bulk of the anhydrous organic solvent followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of This compound check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_ligand Is the ligand appropriate? catalyst_yes->check_ligand remedy_catalyst Use fresh catalyst, ensure inert atmosphere. catalyst_no->remedy_catalyst remedy_catalyst->check_catalyst ligand_yes Yes check_ligand->ligand_yes Yes ligand_no No check_ligand->ligand_no No check_base Is the base suitable and sufficient? ligand_yes->check_base remedy_ligand Screen bulky, electron-rich phosphine ligands (SPhos, XPhos). ligand_no->remedy_ligand remedy_ligand->check_ligand base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_conditions Are the solvent and temperature optimized? base_yes->check_conditions remedy_base Screen inorganic bases (K2CO3, Cs2CO3, K3PO4). Use 2-3 equivalents. base_no->remedy_base remedy_base->check_base conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No success Improved Yield conditions_yes->success remedy_conditions Screen solvents (Dioxane, Toluene, DMF with H2O). Increase temperature. conditions_no->remedy_conditions remedy_conditions->check_conditions

References

Common side reactions in the synthesis of 7-Iodo-benzthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Iodo-benzothiazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 7-Iodo-benzothiazole via three potential synthetic routes: the Sandmeyer reaction of 7-aminobenzothiazole, electrophilic iodination of a benzothiazole precursor, and cyclization of an iodo-substituted precursor.

Route 1: Sandmeyer Reaction of 7-Aminobenzothiazole

This route involves the diazotization of 7-aminobenzothiazole followed by a reaction with an iodide salt.

Experimental Protocol (Representative)

  • Diazotization: Dissolve 7-aminobenzothiazole in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.[1] Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature. Stir for 30 minutes.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water dropwise.[1] Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.[1] Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Troubleshooting Common Issues

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of 7-Iodo-benzothiazole - Incomplete diazotization. - Decomposition of the diazonium salt. - Insufficient reaction time for iodination.- Ensure the temperature during diazotization is strictly maintained between 0-5 °C. - Use freshly prepared sodium nitrite solution. - Add the sodium nitrite solution slowly to prevent a temperature spike. - Proceed with the iodination step immediately after diazotization. - Increase the stirring time after the addition of potassium iodide.
Formation of a dark-colored, tarry substance - Azo coupling side reaction. - Polymerization of the starting material or product.- Maintain a low temperature during the entire process until the diazonium salt is consumed. - Ensure efficient stirring to prevent localized high concentrations of reactants. - Consider using a phase-transfer catalyst if solubility is an issue.[2]
Presence of 7-hydroxybenzothiazole as a major byproduct - Reaction of the diazonium salt with water.- Keep the reaction temperature low to minimize the reaction with water. - Use a more concentrated solution of potassium iodide. - Add the diazonium salt solution to the potassium iodide solution, rather than the other way around, to ensure an excess of iodide ions.[3]
Formation of biaryl byproducts - Radical-mediated side reactions.- This is an inherent potential side reaction of the Sandmeyer mechanism.[4] - Optimize reaction conditions (temperature, concentration) to favor the desired substitution.

Quantitative Data Summary (Typical Ranges)

Parameter Value Reference
Yield 40-70%[1][5]
Reaction Time (Diazotization) 30 minutes[1]
Reaction Time (Iodination) 1-3 hours[1]
Temperature (Diazotization) 0-5 °C[1]
Temperature (Iodination) 0 °C to Room Temperature[1]

Logical Workflow for Troubleshooting the Sandmeyer Reaction

start Low Yield or Impure Product check_temp Check Diazotization Temperature (0-5 °C)? start->check_temp check_temp->start No, Adjust Cooling check_nitrite Fresh Sodium Nitrite Solution Used? check_temp->check_nitrite Yes check_nitrite->start No, Prepare Fresh check_addition Slow Dropwise Addition of Nitrite and Iodide? check_nitrite->check_addition Yes check_addition->start No, Improve Technique check_workup Quenched with Thiosulfate? check_addition->check_workup Yes check_workup->start No, Perform Quench purification Optimize Purification (e.g., Column Chromatography) check_workup->purification Yes success Improved Yield and Purity purification->success

Troubleshooting workflow for the Sandmeyer reaction.
Route 2: Electrophilic Iodination of Benzothiazole

This method involves the direct iodination of the benzothiazole ring using an electrophilic iodine source. The main challenge is achieving regioselectivity for the 7-position.

Experimental Protocol (Representative)

  • Reaction Setup: Dissolve benzothiazole in a suitable solvent (e.g., acetonitrile or trifluoroacetic acid).

  • Iodination: Add N-iodosuccinimide (NIS) to the solution. If using a less acidic solvent like acetonitrile, add a catalytic amount of trifluoroacetic acid (TFA).[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product mixture by column chromatography to isolate the 7-iodo isomer.

Troubleshooting Common Issues

Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired 7-iodo isomer - Poor regioselectivity, formation of other iodo-benzothiazole isomers.- Modify the solvent and acid catalyst. Using a strong acid like TFA as the solvent can influence regioselectivity.[7] - Experiment with different iodinating agents (e.g., I₂ with an oxidizing agent).[8]
Formation of di-iodinated products - Reaction is too forcing (high temperature or long reaction time). - Excess iodinating agent.- Use a stoichiometric amount of the iodinating agent. - Monitor the reaction closely and stop it once the starting material is consumed. - Perform the reaction at a lower temperature.
No reaction or very slow reaction - Insufficient activation of the iodinating agent. - Deactivated benzothiazole substrate.- Increase the amount of acid catalyst. - If the benzothiazole ring is substituted with electron-withdrawing groups, a stronger iodinating system may be required.

Quantitative Data Summary (Typical Ranges for Aromatic Iodination)

Parameter Value Reference
Yield (of mixed isomers) Moderate to excellent[6]
Reaction Time 1-16 hours[7]
Temperature Room Temperature[7]

Signaling Pathway for Electrophilic Iodination

NIS N-Iodosuccinimide (NIS) Electrophile Activated Iodine Electrophile NIS->Electrophile TFA Trifluoroacetic Acid (TFA) TFA->Electrophile Sigma_complex Sigma Complex Intermediate Electrophile->Sigma_complex Benzothiazole Benzothiazole Benzothiazole->Sigma_complex Electrophilic Attack Proton_loss Proton Loss Sigma_complex->Proton_loss Iodo_benzothiazole Iodo-benzothiazole Isomers Proton_loss->Iodo_benzothiazole

Activation and reaction pathway in electrophilic iodination.
Route 3: Cyclization of an Iodo-Substituted Precursor

This approach involves forming the benzothiazole ring from a starting material that already contains the iodine atom at the desired position, for example, from a 2-amino-3-iodothiophenol derivative or a 2-iodoaniline.

Experimental Protocol (Representative - from 2-Iodoaniline)

  • Reaction Setup: In a suitable solvent like DMF, combine 2-iodoaniline, a sulfur source (e.g., sodium dithiocarbamate), a copper catalyst (e.g., Cu(OAc)₂), and a base (e.g., Cs₂CO₃).

  • Cyclization: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor its progress.

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Common Issues

Issue Potential Cause(s) Troubleshooting Steps
Low yield - Inefficient C-S bond formation. - Decomposition of starting materials at high temperatures. - Catalyst deactivation.- Screen different copper catalysts and ligands. - Optimize the base and solvent. - Lower the reaction temperature and increase the reaction time.
Formation of symmetrical biaryl byproducts - Ullmann coupling of the 2-iodoaniline.- Use a ligand that favors C-S bond formation over C-C bond formation. - Adjust the stoichiometry of the reactants.
Incomplete cyclization - Insufficient heating or reaction time. - Steric hindrance from substituents.- Increase the reaction temperature or prolong the reaction time. - If steric hindrance is a factor, a different synthetic route may be necessary.

Quantitative Data Summary (Typical for similar cyclizations)

Parameter Value Reference
Yield Good to excellent (up to 97% for similar reactions)
Reaction Time Several hours
Temperature 120 °C

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing 7-Iodo-benzothiazole?

A1: The Sandmeyer reaction starting from 7-aminobenzothiazole is often a reliable choice for introducing iodine at a specific position on an aromatic ring, especially if the starting amine is readily available.[4][9] Electrophilic iodination can be simpler but may suffer from a lack of regioselectivity, leading to a mixture of isomers that require careful separation. The cyclization of an iodo-substituted precursor is a good option if the starting iodo-aniline or iodo-thiophenol is commercially available or easily synthesized.

Q2: In the Sandmeyer reaction, is a copper catalyst necessary for iodination?

A2: No, for the iodination step of the Sandmeyer reaction, a copper(I) catalyst is generally not required. The reaction between the diazonium salt and potassium iodide proceeds without a catalyst.[9][10] This is in contrast to the Sandmeyer reactions for introducing chlorine, bromine, or a cyano group, which typically require a copper(I) salt.[4]

Q3: How can I confirm the regiochemistry of my iodinated benzothiazole product?

A3: The most definitive method for confirming the position of the iodine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹H COSY, HSQC, and HMBC can help to elucidate the connectivity of the molecule and the substitution pattern on the benzene ring. X-ray crystallography of a suitable crystal can also provide unambiguous structural proof.

Q4: What are the main safety precautions to consider during the synthesis of 7-Iodo-benzothiazole?

A4: When performing a Sandmeyer reaction, it is crucial to handle diazonium salts with care as they can be explosive in a dry state. Always keep them in a cold solution and use them immediately after preparation.[11] Iodinating agents like NIS can be irritating and should be handled in a fume hood with appropriate personal protective equipment. Reactions involving high temperatures and pressures should be conducted behind a blast shield.

Q5: Can I use other iodine sources for the electrophilic iodination of benzothiazole?

A5: Yes, besides N-iodosuccinimide (NIS), other electrophilic iodination reagents can be used. These include molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide), or other N-iodo reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH).[12][13] The choice of reagent can affect the reactivity and regioselectivity of the reaction.

References

Technical Support Center: Purification of 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 7-Iodo-benzothiazole using column chromatography. It is designed for researchers, scientists, and professionals in the field of drug development to navigate common challenges and optimize their purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 7-Iodo-benzothiazole? A1: The most common and generally effective stationary phase for compounds like 7-Iodo-benzothiazole is silica gel (60-120 mesh or 200-300 mesh for flash chromatography).[1][2] Silica gel is a polar adsorbent, which is well-suited for separating moderately polar to nonpolar organic compounds.[1] Alumina can be considered as an alternative if the compound shows instability on silica gel.[3]

Q2: How do I determine the optimal mobile phase (eluent) for the separation? A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[4] Start by spotting the crude mixture on a TLC plate and eluting with a nonpolar solvent like hexane. Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate or dichloromethane, in varying ratios (e.g., 9:1, 8:2 Hexane:EtOAc). The ideal solvent system should provide a good separation between the 7-Iodo-benzothiazole spot and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

Q3: How can I visualize the compound on a TLC plate and during fraction analysis? A3: 7-Iodo-benzothiazole, containing an aromatic benzothiazole ring system, should be visible under a UV lamp (254 nm).[5] After elution, the collected fractions can be spotted on a TLC plate to identify which ones contain the purified product.[6] An alternative visualization method is using an iodine chamber, where the plate is exposed to iodine vapor, which complexes with organic compounds to form colored spots.[7]

Q4: Is 7-Iodo-benzothiazole likely to be unstable on silica gel? A4: While many compounds are stable on silica gel, some iodo-substituted or sensitive heterocyclic compounds can degrade.[3][8] The slightly acidic nature of silica gel can sometimes cause decomposition.[1] It is prudent to test for stability by dissolving the crude product, spotting it on a TLC plate, and letting it sit for an hour before eluting. If new spots appear or the product spot diminishes, degradation may be occurring. A 2D TLC can also be used to check for on-plate degradation.[3] If instability is confirmed, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No product elutes from the column. 1. Mobile phase is not polar enough: The compound is strongly adsorbed to the stationary phase.[4]2. Compound decomposition: The product is unstable on the silica gel and has degraded.[3]3. Incorrect solvent system: The solvent bottles may have been mixed up.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).2. If the product still doesn't elute, perform a "methanol flush" by running 100% methanol through the column to elute all polar compounds.[4]3. Test the compound's stability on a TLC plate. If it degrades, switch to a less acidic stationary phase like neutral alumina or use deactivated silica.[3]
The product elutes too quickly (with the solvent front). 1. Mobile phase is too polar: The compound has a very low affinity for the stationary phase and is carried through the column without retention.1. Prepare a new mobile phase with a lower polarity (e.g., decrease the percentage of ethyl acetate in hexane).2. Re-optimize the solvent system using TLC to achieve an appropriate Rf value (0.2-0.4).
Poor separation of product and impurities (co-elution). 1. Inappropriate mobile phase: The chosen solvent system does not provide adequate resolution between the components.2. Column overloading: Too much sample was loaded onto the column for its size.3. Improper column packing: Cracks or channels in the stationary phase lead to uneven solvent flow and band broadening.[1][9]1. Find a solvent system that provides a larger difference in Rf values (ΔRf) between the product and impurities on TLC.2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of stationary phase to the sample weight.[1]3. Repack the column carefully using a slurry method to ensure a homogenous and dense bed.[1]
Product peak is "tailing" across many fractions. 1. Compound interaction with silica: Acidic sites on the silica gel may be interacting strongly with the compound.2. Solvent polarity change is too slow: A shallow gradient may not be sufficient to move the compound efficiently.1. If the compound has basic properties, consider adding a small amount of a modifying agent like triethylamine (~0.1-1%) to the mobile phase to neutralize active sites on the silica.2. Once the product begins to elute, you can increase the polarity of the mobile phase more significantly to sharpen the elution band and reduce tailing.[3]
Solvent flow is blocked or very slow. 1. Column packed too tightly: Very fine silica was used without applying sufficient pressure.2. Precipitation on the column: The compound may have poor solubility in the mobile phase and precipitated at the top of the column.[3]1. For fine silica, flash chromatography with positive pressure (1-4 psi) is recommended.[6]2. Use a "dry loading" technique: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This prevents solubility issues upon loading.[6]

Experimental Protocol: Column Chromatography of 7-Iodo-benzothiazole

This protocol outlines a standard procedure for the purification of 7-Iodo-benzothiazole.

1. Selection of Solvent System via TLC:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light.

  • Adjust the solvent ratio until the spot corresponding to 7-Iodo-benzothiazole has an Rf value of approximately 0.3.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size. The resolution increases with column length and decreases with diameter.[1]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase. Stir to remove air bubbles.[1]

  • Pour the slurry into the column. Tap the column gently to help the silica pack evenly and open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude 7-Iodo-benzothiazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer of sand.

  • Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or vials).

  • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to the separation needs.

  • Maintain a constant solvent head above the silica to ensure consistent flow. For flash chromatography, apply gentle air pressure.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Spot several fractions onto a single TLC plate, along with a spot of the starting crude mixture for reference.

  • Combine the fractions that contain only the pure 7-Iodo-benzothiazole.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography process.

G start Poor Purification Outcome issue1 Problem: No Product Eluted start->issue1 issue2 Problem: Poor Separation / Co-elution start->issue2 issue3 Problem: Product Tailing start->issue3 issue4 Problem: Blocked Column start->issue4 cause1a Cause: Eluent too nonpolar issue1->cause1a cause1b Cause: Compound degraded on silica issue1->cause1b cause2a Cause: Incorrect eluent system issue2->cause2a cause2b Cause: Column overloaded issue2->cause2b cause2c Cause: Poor column packing issue2->cause2c cause3a Cause: Strong interaction with acidic silica issue3->cause3a cause4a Cause: Sample precipitation issue4->cause4a solution1a Solution: Increase eluent polarity / Methanol flush cause1a->solution1a solution1b Solution: Test stability. Use neutral alumina or deactivated silica cause1b->solution1b solution2a Solution: Re-optimize eluent with TLC for better ΔRf cause2a->solution2a solution2b Solution: Reduce sample load or use larger column cause2b->solution2b solution2c Solution: Repack column using slurry method cause2c->solution2c solution3a Solution: Add ~0.5% Triethylamine to eluent cause3a->solution3a solution4a Solution: Use dry loading method cause4a->solution4a

A troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Purifying 7-Iodo-benzthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Iodo-benzthiazole using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, this compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the liquid phase, known as the mother liquor).

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: Selecting the right solvent is critical for successful recrystallization.[1] The ideal solvent will dissolve the this compound completely when hot but only sparingly when cold. Based on the structures of benzothiazole and iodo-aromatic compounds, a solvent of intermediate polarity is a good starting point. The principle of "like dissolves like" can be a useful guide.[2] Preliminary small-scale solubility tests with a variety of solvents are highly recommended.

Q3: Are there any recommended starting solvents to test for this compound?

Q4: My this compound sample is colored. Will recrystallization remove the color?

A4: Recrystallization can remove colored impurities. If the colored material is an impurity, it may remain in the mother liquor. For persistent color, a small amount of activated charcoal can be added to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated. - The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble). - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing. - The melting point of the impure compound is lower than the boiling point of the solvent. - The solution is supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent and allow it to cool more slowly. - Try a solvent with a lower boiling point. - For mixed solvent systems, add more of the solvent in which the compound is more soluble before cooling.
The yield of purified this compound is very low. - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not cold, re-dissolving the product.- Concentrate the mother liquor and cool it to obtain a second crop of crystals (be aware that these may be less pure). - Ensure the funnel and receiving flask are pre-heated during hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent is not effective at separating the specific impurities present.- Allow the solution to cool slowly at room temperature before moving it to an ice bath. - Re-recrystallize the product, potentially using a different solvent system. - Consider an alternative purification method, such as column chromatography, if impurities persist.[5]

Solvent Selection Guide for this compound

The following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents, based on the properties of benzothiazole and iodo-aromatic compounds. Experimental verification is essential.

Solvent Polarity Expected Solubility of this compound Notes
WaterHighLowLikely a good anti-solvent for mixed solvent systems.
MethanolHighModerate to HighMay be a suitable recrystallization solvent on its own or in a mixture.
EthanolHighModerate to HighA common and effective solvent for recrystallizing substituted benzothiazoles.[4][6]
AcetoneMediumHighMay be too good a solvent, leading to low recovery unless used in a mixed system.
Ethyl AcetateMediumModerateA good candidate for a primary recrystallization solvent.
DichloromethaneMediumHighLower boiling point may be advantageous to prevent oiling out.
TolueneLowModerateMay be effective, especially for less polar impurities.
Hexane/HeptaneLowLowLikely to be a good anti-solvent when paired with a more polar solvent.

Experimental Protocol: Recrystallization of this compound

This is a general procedure and may require optimization based on the specific impurities present and the results of preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different test solvent to each tube and observe the solubility at room temperature.

  • Gently heat the tubes with solvents that did not dissolve the compound at room temperature.

  • A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate (use a water or steam bath for flammable solvents).

  • Add the minimum amount of hot solvent required to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a funnel and a clean receiving flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

6. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them.

  • For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result start Crude This compound solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling collection Vacuum Filtration & Washing cooling->collection end Pure Crystals collection->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent oiling_out->change_solvent concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor preheat_funnel Pre-heat Funnel low_yield->preheat_funnel cold_wash Use Ice-Cold Wash low_yield->cold_wash

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Removal of Palladium Catalyst from 7-Substituted Benzothiazole Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 7-substituted benzothiazole products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium catalyst from my 7-substituted benzothiazole product?

A1: Residual palladium in the final product is a major concern, especially in drug development, as it can have deleterious effects in biological assays and is strictly regulated in active pharmaceutical ingredients (APIs).[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established limits for elemental impurities, including palladium, in drug products.[2] Beyond biological concerns, residual palladium can also interfere with downstream synthetic steps.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most common methods include:

  • Adsorption: Using materials like activated carbon or silica- and polymer-supported scavengers to bind the palladium.[3][4][5]

  • Chromatography: Primarily column chromatography to separate the product from the catalyst.[1]

  • Recrystallization: Purifying the solid product by dissolving it in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.[6][7]

  • Filtration: Passing the reaction mixture through a pad of celite to remove insoluble palladium species.[8]

Q3: How do I choose the best palladium removal method for my specific 7-substituted benzothiazole?

A3: The choice of method depends on several factors, including the nature of your 7-substituted benzothiazole (solubility, polarity, stability), the form of the palladium residue (e.g., Pd(0) vs. Pd(II)), the desired final purity, and the scale of your reaction. The following flowchart provides a general decision-making framework.

G start Reaction Work-up Complete check_solubility Is the Palladium Species Soluble or Insoluble? start->check_solubility insoluble_pd Insoluble Palladium (e.g., Pd/C) check_solubility->insoluble_pd Insoluble soluble_pd Soluble Palladium check_solubility->soluble_pd Soluble filtration Filtration through Celite insoluble_pd->filtration product_properties Consider Product Properties: - Polarity - Solubility - Stability soluble_pd->product_properties check_purity1 Is Product Purity Sufficient? filtration->check_purity1 check_purity1->soluble_pd No end Product Purified check_purity1->end Yes scavenger Palladium Scavengers (e.g., Thiol-based Silica) product_properties->scavenger activated_carbon Activated Carbon Treatment product_properties->activated_carbon chromatography Column Chromatography product_properties->chromatography recrystallization Recrystallization product_properties->recrystallization check_purity2 Is Product Purity Sufficient? scavenger->check_purity2 activated_carbon->check_purity2 chromatography->check_purity2 recrystallization->check_purity2 check_purity2->end Yes check_purity2->chromatography No, try another method

Caption: Decision workflow for selecting a palladium removal method.

Q4: Can the substituent at the 7-position of my benzothiazole affect palladium removal?

A4: Yes. A bulky substituent at the 7-position might sterically hinder the interaction of the benzothiazole nitrogen or sulfur with the palladium, potentially making the catalyst easier to remove. Conversely, a substituent with chelating properties (e.g., containing additional nitrogen or sulfur atoms) could form a stable complex with palladium, making it more challenging to remove.

Troubleshooting Guides

Palladium Scavengers

Issue: Low palladium removal efficiency with thiol-based scavengers.

Possible Cause Troubleshooting Step
Insufficient scavenger amount Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5-10 equivalents.
Suboptimal solvent The choice of solvent can impact scavenger efficiency. If possible, screen different solvents. Polar aprotic solvents like DMF, DMSO, DMAc, and NMP have been shown to be effective in some cases.[2]
Short reaction time Increase the stirring time of the product solution with the scavenger. Overnight stirring is often effective.[7]
Low temperature Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve the kinetics of palladium scavenging.[8]
Palladium in a resistant form The oxidation state and coordination sphere of the palladium can affect its removal. Consider adding an additive to break up palladium complexes, although this is highly system-dependent.

Issue: Product loss after treatment with scavengers.

Possible Cause Troubleshooting Step
Non-specific binding of the product to the scavenger This is more common with activated carbon but can occur with some functionalized scavengers. Reduce the amount of scavenger used or screen for a more selective scavenger. Ensure the scavenger is thoroughly washed with a suitable solvent after filtration to recover any adsorbed product.
Activated Carbon Treatment

Issue: Incomplete palladium removal with activated carbon.

Possible Cause Troubleshooting Step
Insufficient amount of activated carbon Increase the weight percent of activated carbon. A common range is 5-20 wt%.
Poor grade of activated carbon Use a high-purity, activated carbon specifically designed for catalyst removal.
Short contact time Increase the stirring time. Several hours to overnight may be necessary.

Issue: Significant product loss with activated carbon treatment.

Possible Cause Troubleshooting Step
Adsorption of the product onto the activated carbon This is a common issue.[2] Minimize the amount of activated carbon used. After filtration, wash the carbon cake extensively with the reaction solvent or a more polar solvent to recover the product. Consider using a different purification method if product loss remains high.
Column Chromatography

Issue: Palladium co-elutes with the 7-substituted benzothiazole product.

Possible Cause Troubleshooting Step
Inappropriate solvent system Screen for a solvent system that provides better separation between your product and the palladium species. Sometimes, a small amount of a polar solvent like methanol or a chelating solvent like acetonitrile in the eluent can help to either retain the palladium on the silica or wash it through more effectively, depending on the nature of the palladium species.
Product chelates with palladium on the column The nitrogen and sulfur atoms in the benzothiazole ring can chelate with palladium. Pre-treating the crude product with a scavenger before chromatography can be effective.[1] Alternatively, adding a small amount of a chelating agent to the crude mixture before loading it onto the column might help, but this requires careful optimization.
Recrystallization

Issue: Palladium precipitates with the product during recrystallization.

Possible Cause Troubleshooting Step
Co-crystallization of product and palladium complex Screen for different recrystallization solvents or solvent mixtures. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium species remains soluble, is ideal. For some benzothiazoles, a mixture of n-hexane and acetone has been reported to be effective.[7]
Palladium species is insoluble in the chosen solvent Filter the hot solution before allowing it to cool and crystallize. This can remove insoluble palladium species.

Quantitative Data Summary

The following table summarizes the effectiveness of different palladium removal methods from various studies. Note that the efficiency is highly dependent on the specific substrate, catalyst, and reaction conditions.

Method Initial Pd (ppm) Final Pd (ppm) % Removal Substrate/Context Reference
ISOLUTE® Si-TMT Scavenger1300599.6%Suzuki reaction product[6]
Biotage® MP-TMT Scavenger33,000< 200> 99.4%Suzuki reaction product[7]
Biotage® MP-TMT Scavenger500-800< 10> 98%Suzuki reaction product (0.5 wt% catalyst)[7]
Column Chromatography>1000 (in some cases)< 100 (average)~90%Products of Suzuki-Miyaura and Buchwald-Hartwig reactions[1]
Column Chromatography + Scavenging Resin>1000 (in some cases)< 50 (average)> 98%Products of Suzuki-Miyaura and Buchwald-Hartwig reactions[1]
Darco KB-B Activated Carbon300< 1> 99.6%Pharmaceutical intermediate in THF[2]
PhosphonicS SEM26 Scavenger1500< 20> 98.7%Pharmaceutical intermediate[8]

Experimental Protocols

General Protocol for Palladium Removal using Thiol-Based Silica Scavengers
  • Dissolution: Dissolve the crude 7-substituted benzothiazole product in a suitable solvent (e.g., THF, ethyl acetate, toluene, or DMF) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ISOLUTE Si-TMT) to the solution. A typical starting amount is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature for 4-24 hours. Gentle heating (e.g., 40-60 °C) can be applied to expedite the process, but compatibility with the product's stability should be confirmed.[8]

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake thoroughly with the solvent used for the reaction to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.

General Protocol for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add powdered activated carbon (typically 5-20% by weight relative to the crude product) to the solution.[2]

  • Stirring: Stir the mixture vigorously at room temperature for 2-16 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

  • Washing: Wash the carbon cake extensively with the solvent to recover the adsorbed product.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Determine the residual palladium levels.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the 7-substituted benzothiazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. For some benzothiazoles, mixtures like n-hexane/acetone have been shown to be effective.[7]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities (including some forms of palladium) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Palladium Scavenging

The following diagram illustrates the general principle of palladium scavenging by a functionalized solid support.

G cluster_0 Crude Product Solution cluster_1 Purified Product Solution Product 7-Substituted Benzothiazole Scavenger Solid-Supported Scavenger (e.g., Silica-Thiol) Pd_Catalyst Soluble Pd Catalyst Purified_Product 7-Substituted Benzothiazole Scavenger->Purified_Product Filtration Pd_on_Scavenger Pd-Bound Scavenger (Solid Waste)

Caption: Mechanism of palladium removal using a solid-supported scavenger.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Buchwald-Hartwig amination experiments, offering systematic approaches to identify and resolve them.

Problem 1: Low or No Product Yield

Low or no yield is one of the most frequent challenges. The following workflow and tables can help diagnose and solve the issue.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh, anhydrous solvents? - Active catalyst/precatalyst? - Accurate amine/halide ratio? - Base integrity? start->check_reagents screen_ligand 2. Screen Different Ligands - Bulky, electron-rich ligands often effective. - Consult Ligand Selection Guide (Table 2). check_reagents->screen_ligand Reagents OK solution Improved Yield check_reagents->solution Issue found & corrected screen_base 3. Optimize the Base - Stronger bases for less acidic amines. - Weaker bases for base-sensitive functional groups. - See Base Selection Guide (Table 3). screen_ligand->screen_base No improvement screen_ligand->solution Effective ligand found screen_solvent 4. Evaluate Different Solvents - Toluene, dioxane, and THF are common. - Solubility of all components is crucial. - See Solvent Selection Guide (Table 4). screen_base->screen_solvent No improvement screen_base->solution Optimal base identified optimize_temp 5. Adjust Reaction Temperature - Higher temperatures for less reactive substrates (e.g., aryl chlorides). - Lower temperatures for thermally sensitive substrates. screen_solvent->optimize_temp No improvement screen_solvent->solution Improved solubility/reactivity check_side_reactions 6. Analyze for Side Reactions - Hydrodehalogenation? - Ether formation (if applicable)? optimize_temp->check_side_reactions No improvement optimize_temp->solution Optimal temperature found check_side_reactions->solution Side reactions identified & addressed no_improvement Consult further literature for highly specific cases. check_side_reactions->no_improvement Side reactions minimal

Caption: Troubleshooting workflow for low reaction yield.

Table 1: General Reaction Parameters for Initial Screening

ParameterRecommended Starting Conditions
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%), or a precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
Ligand 1.1-1.5 equivalents relative to Palladium
Aryl Halide 1.0 equivalent
Amine 1.0-1.2 equivalents
Base 1.2-1.5 equivalents
Solvent Toluene, Dioxane, or THF (0.1-0.5 M concentration of aryl halide)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Ligand Selection Guide for Different Amine Types

Amine TypeRecommended LigandsTypical Yield Range
Primary Alkylamines BrettPhos, RuPhos70-95%
Secondary Alkylamines RuPhos, XPhos80-99%[1]
Primary Arylamines (Anilines) XPhos, BrettPhos75-98%
Secondary Arylamines XPhos, RuPhos85-99%[1]
Amides & Carbamates tBuBrettPhos, Xantphos60-90%[2]
Heterocyclic Amines Xantphos, DavePhos65-95%

Table 3: Base Selection Guide

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reaction rates, effective with many systems.[2]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2]
K₃PO₄ ~12.3Good functional group tolerance.May require higher catalyst loadings and longer reaction times.[2]
Cs₂CO₃ ~10.3Excellent functional group tolerance.Can be difficult to stir on a large scale due to its density.[2]
LHMDS ~26Useful for reactions at lower temperatures and with protic functional groups.Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[2]

Table 4: Solvent Selection Guide

SolventBoiling Point (°C)Characteristics
Toluene 111Common, non-polar solvent. Good for many standard reactions.
Dioxane 101Polar aprotic solvent, can enhance the solubility of some reagents.
THF 66Lower boiling point, useful for reactions at milder temperatures.
t-BuOH 82Can be beneficial in certain cases, particularly with weaker bases.
Problem 2: Side Reaction Formation

The most common side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene.

Identifying and Mitigating Hydrodehalogenation

  • Identification : The hydrodehalogenated product will have a similar retention time in chromatography to the starting aryl halide but will be missing the halogen signal in mass spectrometry.

  • Causes and Solutions :

    • Presence of Water : Ensure all reagents and solvents are anhydrous.

    • Slow Reductive Elimination : If the final step of the catalytic cycle is slow, β-hydride elimination can occur from the palladium-amido complex, leading to the hydrodehalogenated product.[3] Using bulkier, more electron-donating ligands can accelerate reductive elimination.

    • Catalyst Decomposition : Inactive palladium species can promote hydrodehalogenation. Using a precatalyst can lead to a cleaner reaction.[4]

Logical Relationship for Minimizing Side Reactions

side_reactions start Side Reaction Observed (e.g., Hydrodehalogenation) check_anhydrous Ensure Anhydrous Conditions - Use freshly distilled, dry solvents. - Dry reagents thoroughly. start->check_anhydrous use_precatalyst Employ a Precatalyst - e.g., XPhos Pd G3 or RuPhos Pd G3 - Ensures efficient formation of active Pd(0). check_anhydrous->use_precatalyst optimize_ligand Optimize Ligand Structure - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). - Promotes faster reductive elimination. use_precatalyst->optimize_ligand lower_temp Lower Reaction Temperature - If thermally stable, can reduce the rate of side reactions. optimize_ligand->lower_temp minimized Side Reaction Minimized lower_temp->minimized

Caption: Strategy to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

A1: The general reactivity order for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br > Ar-Cl. However, the overall success of the reaction can be more complex. For instance, while Ar-I is highly reactive in oxidative addition, the resulting iodide anion can sometimes inhibit the catalyst.[2] Aryl chlorides are often more challenging and may require more specialized ligands and higher temperatures.[4]

Q2: How do I choose the right palladium source?

A2: While standard sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in-situ reduction to the active Pd(0) species. This can sometimes be inefficient and lead to side reactions. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred as they are air-stable and efficiently generate the active catalyst upon addition of the base, leading to more reproducible results and often requiring lower catalyst loadings.[5]

Q3: My substrates have base-sensitive functional groups. What should I do?

A3: If your substrates are sensitive to strong bases like NaOtBu, consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[2] These bases are often compatible with a wider range of functional groups, although they may necessitate higher reaction temperatures or longer reaction times.

Q4: Can I run the Buchwald-Hartwig amination open to the air?

A4: Generally, the reaction is sensitive to oxygen as it can oxidize the Pd(0) catalyst and the phosphine ligands. Therefore, it is highly recommended to perform the reaction under an inert atmosphere of argon or nitrogen.[2] However, some modern precatalysts show a higher tolerance to air.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS.[6] This allows for the determination of the consumption of starting materials and the formation of the product over time.

Experimental Protocols

General Procedure for a Screening Reaction

This protocol is a starting point for optimizing the reaction between an aryl halide and an amine.

  • Preparation : In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Addition of Reactants : Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the vial.

  • Addition of Solvent : Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction : Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring : Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

The following diagram illustrates the key steps in the catalytic cycle.

catalytic_cycle cluster_reactants Reactants Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex + Amine - X- Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - [Base-H]+X- Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen ArX Ar-X Amine H-NR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Identifying byproducts in the iodination of benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of benzothiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the iodination of benzothiazole, providing potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Insufficiently activated iodinating agent: Molecular iodine (I₂) is a weak electrophile and may not be reactive enough for the electron-deficient benzothiazole ring.[1]Use a more reactive iodinating agent such as N-iodosuccinimide (NIS).[2][3] Alternatively, activate I₂ with an oxidizing agent (e.g., H₂O₂, nitric acid) or a Lewis acid.[4]
Inappropriate solvent: The choice of solvent can significantly impact reaction rates and yields.For NIS iodination, trifluoroacetic acid (TFA) can be an effective solvent, promoting the reaction without the need for a separate catalyst.[5] For I₂-mediated reactions, polar aprotic solvents like DMF may be suitable.
Reaction temperature is too low: Iodination reactions may require elevated temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. For some protocols, reflux conditions may be necessary.
Deactivated benzothiazole substrate: Electron-withdrawing groups on the benzothiazole ring can further decrease its nucleophilicity, hindering the electrophilic substitution reaction.[6]Stronger activating conditions, such as the use of a more potent iodinating system (e.g., NIS in a strong acid), may be required.[5]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Potential Cause Recommended Solution
Multiple reactive sites on the benzothiazole ring: Electrophilic substitution on the benzothiazole ring can potentially occur at several positions on the benzene moiety. The regioselectivity is influenced by the directing effects of the fused thiazole ring and any existing substituents.[6][7]Modification of reaction conditions can influence regioselectivity. For instance, the choice of iodinating agent and solvent system can favor substitution at a specific position. Careful optimization of the reaction is recommended.
Over-iodination leading to polyiodinated products: The desired mono-iodinated product can undergo further iodination to yield di- or tri-iodinated species, especially with an excess of the iodinating agent or prolonged reaction times.Use a stoichiometric amount of the iodinating agent relative to the benzothiazole. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of polyiodinated byproducts.

Issue 3: Presence of Unexpected Byproducts in Spectroscopic Data (NMR, MS)

Potential Cause Recommended Solution
Oxidative ring-opening of the benzothiazole core: Under strongly oxidative conditions, the thiazole ring can be cleaved, leading to the formation of 2-aminophenyl disulfide or other related sulfonated species. This is more likely when using strong oxidants to activate the iodinating agent.[8][9]Use milder reaction conditions. If an oxidant is necessary, consider using a less harsh one. Purification by column chromatography can help separate the desired product from these polar byproducts.
Reaction with the solvent: Certain solvents can participate in side reactions. For example, if using an alcohol as a solvent under oxidative conditions, it may react with the opened benzothiazole ring.[8][9]Choose an inert solvent for the reaction. Dichloromethane or chloroform are often suitable choices for electrophilic iodination.
Hydrolysis of the iodinating agent or product: The presence of water can lead to the formation of hydroxy-substituted byproducts or decomposition of the iodinating agent.Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the iodination of benzothiazole?

A1: The most common byproducts are typically other isomers of mono-iodinated benzothiazole and di-iodinated benzothiazoles. The distribution of these products depends on the reaction conditions. Under harsh oxidative or acidic conditions, ring-opened byproducts may also be observed.[8][9]

Q2: How can I confirm the identity of my iodinated benzothiazole product?

A2: The product can be characterized using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR: To determine the substitution pattern on the aromatic ring.[10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the iodine-containing compound.[13][14][15]

Q3: What is the expected regioselectivity for the iodination of unsubstituted benzothiazole?

A3: The fused thiazole ring is an electron-withdrawing group, which generally directs electrophilic substitution to the meta-position on the benzene ring (positions 5 and 7). However, the nitrogen and sulfur atoms can also influence the electron distribution, and a mixture of isomers is often obtained. The precise ratio of isomers is highly dependent on the reaction conditions.

Q4: Can I use molecular iodine directly for the iodination of benzothiazole?

A4: While it is possible, the reaction is often slow and may require harsh conditions due to the low electrophilicity of I₂.[1] It is generally recommended to use an activating agent, such as an oxidant or a Lewis acid, or to use a more reactive iodinating agent like N-iodosuccinimide (NIS).[4][5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Iodination of Benzothiazole

ParameterMethod A: I₂/OxidantMethod B: N-Iodosuccinimide (NIS)
Iodinating Agent Molecular Iodine (I₂)N-Iodosuccinimide (NIS)
Activator/Solvent Oxidizing agent (e.g., H₂O₂, HNO₃) in an inert solventTrifluoroacetic Acid (TFA) as solvent and catalyst
Temperature Room Temperature to RefluxRoom Temperature
Common Byproducts Polyiodinated benzothiazoles, Ring-opened productsDi-iodinated benzothiazoles, Succinimide
Typical Yields Moderate to GoodGood to Excellent[5]

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

  • To a solution of benzothiazole (1.0 mmol) in trifluoroacetic acid (5 mL), add N-iodosuccinimide (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Iodination_Pathway Benzothiazole Benzothiazole Intermediate Wheland Intermediate Benzothiazole->Intermediate Electrophilic Attack Ring_Opened Ring-Opened Products (Byproduct) Benzothiazole->Ring_Opened Iodinating_Agent Iodinating Agent (e.g., I⁺ from NIS) Iodinating_Agent->Intermediate Monoiodobenzothiazole Mono-iodobenzothiazole (Desired Product) Intermediate->Monoiodobenzothiazole Deprotonation Diiodobenzothiazole Di-iodobenzothiazole (Byproduct) Monoiodobenzothiazole->Diiodobenzothiazole Further Iodination Oxidative_Conditions Harsh Oxidative Conditions Oxidative_Conditions->Ring_Opened

Caption: Reaction pathway for the iodination of benzothiazole.

Troubleshooting_Workflow Start Start Iodination Reaction Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Characterize Characterize Product (NMR, MS) Workup->Characterize Desired_Product Desired Product Obtained Characterize->Desired_Product Clean Product Characterize->Troubleshoot Impure/Incorrect Product Low_Conversion Low Conversion Troubleshoot->Low_Conversion Multiple_Products Multiple Products Troubleshoot->Multiple_Products Unexpected_Byproducts Unexpected Byproducts Troubleshoot->Unexpected_Byproducts

Caption: General experimental workflow and troubleshooting logic.

References

How to avoid de-iodination in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during cross-coupling reactions, with a specific focus on preventing de-iodination of aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem in cross-coupling reactions?

A1: De-iodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on the aryl iodide starting material is replaced by a hydrogen atom.[1] This leads to the formation of an undesired arene byproduct instead of the desired coupled product, reducing the overall yield and complicating the purification process.

Q2: What are the primary mechanistic pathways that lead to de-iodination?

A2: De-iodination can occur through several mechanistic pathways. A common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a reaction with a hydride source present in the reaction mixture. This hydride can originate from solvents (like alcohols), bases, or additives. The resulting aryl palladium hydride intermediate then undergoes reductive elimination to yield the de-iodinated arene and regenerate the Pd(0) catalyst. Another proposed mechanism involves the formation of an aryl radical intermediate which then abstracts a hydrogen atom.

Q3: How does the choice of ligand influence the extent of de-iodination?

A3: The choice of phosphine ligand plays a crucial role in controlling the competition between the desired cross-coupling and the undesired de-iodination. Electron-rich and bulky ligands generally favor the desired reductive elimination to form the cross-coupled product over the de-iodination pathway. They can accelerate the rate of the desired catalytic cycle and sterically hinder the approach of hydride sources to the palladium center.

Q4: Can the type of base used in the reaction contribute to de-iodination?

A4: Yes, the base can significantly influence the extent of de-iodination. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote de-iodination. Some bases can also act as a source of hydrides. Weaker inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred to minimize this side reaction.[2]

Q5: Is there a general temperature range that is optimal for avoiding de-iodination?

A5: While the optimal temperature is substrate-dependent, higher reaction temperatures can sometimes increase the rate of de-iodination. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling.[3] Screening different temperatures is recommended during reaction optimization.

Troubleshooting Guide: De-iodination in Cross-Coupling Reactions

This guide provides a structured approach to troubleshoot and minimize de-iodination in your cross-coupling reactions.

Problem: Significant formation of the de-iodinated byproduct is observed.

Workflow for Troubleshooting De-iodination

G Troubleshooting De-iodination Workflow start De-iodination Observed ligand Step 1: Evaluate Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu3P) - Increase ligand-to-metal ratio start->ligand base Step 2: Modify Base - Switch to a weaker inorganic base (e.g., K2CO3, Cs2CO3, K3PO4) - Avoid strong alkoxide bases ligand->base If problem persists success Problem Solved ligand->success If successful temp Step 3: Adjust Temperature - Lower the reaction temperature - Run a temperature screen base->temp If problem persists base->success If successful solvent Step 4: Change Solvent - Use aprotic solvents (e.g., Toluene, Dioxane, THF) - Avoid alcohol co-solvents if possible temp->solvent If problem persists temp->success If successful additives Step 5: Consider Additives - Add radical scavengers (e.g., TEMPO) - Use additives that promote reductive elimination solvent->additives If problem persists solvent->success If successful additives->success If successful G Competing Catalytic Cycles cluster_0 Desired Cross-Coupling Pathway cluster_1 De-iodination Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) Pd0->OA ArPdI Ar-Pd(II)-I OA->ArPdI Trans Transmetalation (R-M) ArPdI->Trans ArPdR Ar-Pd(II)-R Trans->ArPdR RE Reductive Elimination ArPdR->RE Product Ar-R (Coupled Product) RE->Product Product->Pd0 Pd0_deiod Pd(0)L_n OA_deiod Oxidative Addition (Ar-I) Pd0_deiod->OA_deiod ArPdI_deiod Ar-Pd(II)-I OA_deiod->ArPdI_deiod Hydride Hydride Source ([H]⁻) ArPdI_deiod->Hydride ArPdH Ar-Pd(II)-H Hydride->ArPdH RE_deiod Reductive Elimination ArPdH->RE_deiod Byproduct Ar-H (De-iodinated Product) RE_deiod->Byproduct Byproduct->Pd0_deiod

References

Technical Support Center: Overcoming Low Reactivity of 7-Iodo-benzothiazole in Heck Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 7-Iodo-benzothiazole in Heck coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Heck coupling reaction with 7-Iodo-benzothiazole show low to no conversion?

A1: The low reactivity of 7-Iodo-benzothiazole in Heck couplings can be attributed to several factors. The electron-withdrawing nature of the benzothiazole ring system can deactivate the aryl iodide towards oxidative addition to the Palladium(0) catalyst, which is a crucial step in the catalytic cycle. Additionally, potential coordination of the sulfur or nitrogen atoms of the benzothiazole moiety to the palladium center can lead to catalyst inhibition.

To address this, consider the following troubleshooting steps:

  • Optimize Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective. Switch to more electron-rich and bulky phosphine ligands such as P(t-Bu)₃ or P(o-tol)₃, or consider N-heterocyclic carbene (NHC) ligands. These can enhance the electron density on the palladium center, facilitating oxidative addition.[1][2]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish oxidative addition step. However, be mindful of potential substrate and catalyst decomposition.

  • Screen Different Palladium Precursors: While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, other precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) might offer better performance in situ.

  • Vary the Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A thorough screening is recommended.

Q2: What are the recommended starting conditions for a Heck coupling with 7-Iodo-benzothiazole?

A2: For a starting point, a robust set of conditions would be to use a higher-energy palladium precursor with a bulky, electron-donating ligand. A suggested starting protocol is provided below.

Experimental Protocols

Protocol 1: Initial Screening Conditions for Heck Coupling of 7-Iodo-benzothiazole

This protocol provides a robust starting point for the Heck coupling of 7-Iodo-benzothiazole with a generic alkene (e.g., styrene or an acrylate).

Materials:

  • 7-Iodo-benzothiazole

  • Alkene (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 4-10 mol%)

  • A strong, non-coordinating base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous, polar aprotic solvent such as DMF, DMA, or NMP

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Iodo-benzothiazole, the alkene, and the base.

  • Add the anhydrous solvent and stir the mixture for 10 minutes.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and P(t-Bu)₃ in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-140 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: How do I select the optimal ligand for my reaction?

A3: Ligand selection is critical for activating unreactive aryl halides.[2] A screening of different ligand classes is often necessary.

  • Bulky, Electron-Rich Phosphines: Ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃) increase the electron density on the palladium catalyst, which promotes the oxidative addition of the aryl iodide.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and have been shown to be highly effective in activating unreactive coupling partners.[2]

  • Bidentate Ligands: In some cases, bidentate phosphine ligands such as BINAP or PHOX can be effective.[3]

A systematic screening of a small set of representative ligands from each class is the most effective approach.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Heck Coupling of 7-Iodo-benzothiazole

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion Insufficient catalyst activityIncrease catalyst loading (up to 10 mol%). Switch to a more active palladium precursor (e.g., Pd(dba)₂).
Poor ligand choiceScreen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC ligands (e.g., IPr, SIMes).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments (e.g., from 100 °C up to 140 °C).
Inappropriate base or solventScreen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., DMF, DMA, NMP, Toluene).[4][5]
Formation of Side Products Catalyst decompositionUse a more stable ligand or lower the reaction temperature. Consider using a pre-catalyst.
Double bond isomerization of the productUse milder reaction conditions if possible, or shorten the reaction time.
Inconsistent Results Presence of oxygen or moistureEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

Visualizations

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 7-Iodo-benzothiazole Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Oxidative Addition->Aryl-Pd(II)-I(L2) Alkene Coordination Alkene Coordination Aryl-Pd(II)-I(L2)->Alkene Coordination Alkene Aryl-Pd(II)-I(Alkene)(L) Aryl-Pd(II)-I(Alkene)(L) Alkene Coordination->Aryl-Pd(II)-I(Alkene)(L) Migratory Insertion Migratory Insertion Aryl-Pd(II)-I(Alkene)(L)->Migratory Insertion Alkyl-Pd(II)-I(L) Alkyl-Pd(II)-I(L) Migratory Insertion->Alkyl-Pd(II)-I(L) Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)-I(L)->Beta-Hydride Elimination Product_HPd(II)I Product + H-Pd(II)-I(L) Beta-Hydride Elimination->Product_HPd(II)I Reductive Elimination Reductive Elimination Product_HPd(II)I->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low Conversion of 7-Iodo-benzothiazole Ligand Optimize Ligand (e.g., P(t-Bu)3, NHCs) Start->Ligand Temperature Increase Reaction Temperature Ligand->Temperature Base_Solvent Screen Base and Solvent Temperature->Base_Solvent Catalyst Change Palladium Precursor/Loading Base_Solvent->Catalyst Success Improved Yield Catalyst->Success

Caption: Troubleshooting workflow for low reactivity.

References

Navigating the Large-Scale Synthesis of 7-Iodo-benzothiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 7-Iodo-benzothiazole, a crucial intermediate in pharmaceutical development. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during process scale-up.

Troubleshooting Guide: Scaling Up 7-Iodo-benzothiazole Synthesis

Scaling the synthesis of 7-Iodo-benzothiazole from the lab bench to pilot plant or industrial production can introduce a host of challenges. This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of 7-Iodo-benzothiazole Incomplete diazotization of 7-aminobenzothiazole.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure its slow, controlled addition. Verify the absence of nitrous acid after the reaction using starch-iodide paper.
Decomposition of the diazonium salt intermediate.Maintain strict temperature control throughout the process. The diazonium salt is thermally unstable and prone to decomposition at higher temperatures. Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction.
Inefficient Sandmeyer reaction.Ensure the copper(I) iodide catalyst is active and used in the correct stoichiometric amount. The reaction is often catalyzed by copper salts.[1][2] The temperature of the Sandmeyer reaction should be carefully controlled, as side reactions can occur at elevated temperatures.
Formation of by-products such as phenols or azo compounds.Control the pH of the reaction mixture. Phenol formation is favored in more aqueous and acidic conditions. Minimize the concentration of unreacted diazonium salt to reduce azo-coupling.
Poor Purity of Final Product Presence of unreacted starting materials or intermediates.Optimize reaction times and monitor reaction completion by techniques like TLC or HPLC.
Formation of isomeric impurities.Control the regioselectivity of the iodination step. In direct iodination methods, the position of iodination can be influenced by reaction conditions.
Contamination with by-products from the Sandmeyer reaction.Implement a robust purification strategy. This may involve recrystallization from a suitable solvent system, column chromatography, or a combination of techniques.
Exothermic Runaway Reaction Poor heat dissipation during diazotization.Diazotization is a highly exothermic reaction. Ensure the reactor has adequate cooling capacity. The addition of sodium nitrite solution should be slow and controlled to manage the heat evolution.
Uncontrolled decomposition of the diazonium salt.Never allow the diazonium salt to accumulate or to be isolated in a dry state, as it can be explosive. Maintain a low temperature and use the generated diazonium salt solution immediately.
Formation of Tar-like Impurities Side reactions due to high temperatures or incorrect stoichiometry.Strictly adhere to the optimized reaction temperatures and reagent stoichiometry. Ensure efficient mixing to avoid localized "hot spots."
Decomposition of the product under reaction or work-up conditions.Minimize the time the product is exposed to harsh conditions. Consider quenching the reaction and proceeding with work-up and purification promptly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 7-Iodo-benzothiazole on a larger scale?

A1: The most common industrial approach is a multi-step synthesis starting from 7-aminobenzothiazole. This involves:

  • Diazotization: Conversion of the amino group of 7-aminobenzothiazole into a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5°C).

  • Sandmeyer Reaction: Subsequent reaction of the diazonium salt with a source of iodide, typically potassium iodide or a solution of copper(I) iodide, to introduce the iodine atom at the 7-position.

Another potential route is the direct iodination of benzothiazole, though controlling the regioselectivity to favor the 7-position can be challenging and may lead to a mixture of isomers.

Q2: What are the critical safety precautions when scaling up the Sandmeyer reaction for 7-Iodo-benzothiazole synthesis?

A2: The primary hazard is the thermally unstable and potentially explosive nature of the diazonium salt intermediate. Key safety measures include:

  • Strict Temperature Control: Maintain the temperature of the diazotization and the diazonium salt solution below 5°C at all times.

  • In-situ Consumption: Use the diazonium salt solution immediately after its preparation. Never isolate or store the diazonium salt.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to control the exotherm.

  • Adequate Cooling and Venting: Ensure the reactor is equipped with a robust cooling system and proper venting for any gases that may evolve.

  • Quenching: Any unreacted diazonium salt should be safely quenched before work-up.

Q3: How can the formation of by-products be minimized during the synthesis?

A3: By-product formation can be minimized by:

  • Optimizing Stoichiometry: Using the correct molar ratios of reactants, especially the diazotizing agent and the iodide source.

  • Temperature Control: Maintaining the recommended temperature ranges for each reaction step.

  • pH Control: Ensuring the appropriate pH is maintained to disfavor side reactions like phenol formation.

  • Efficient Mixing: Good agitation prevents localized high concentrations of reagents and "hot spots," which can lead to side reactions.

Q4: What are the recommended methods for purifying 7-Iodo-benzothiazole at an industrial scale?

A4: Large-scale purification typically involves:

  • Recrystallization: This is a common and effective method. The choice of solvent is critical and should be determined based on solubility and impurity profiles.

  • Slurry Washes: Washing the crude product with a suitable solvent to remove specific impurities.

  • Chromatography: While less common for very large quantities due to cost, preparative chromatography may be used for high-purity requirements.

Experimental Protocols

Protocol 1: Diazotization of 7-Aminobenzothiazole (Pilot Scale)

This protocol outlines the procedure for the diazotization of 7-aminobenzothiazole on a pilot scale.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirrer, temperature probe, and addition funnel.

  • 7-Aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Charge the reactor with water and cool to 0-5°C using a cooling bath.

  • Slowly add concentrated sulfuric acid to the cold water with vigorous stirring, maintaining the temperature below 10°C.

  • Once the acid solution has cooled to 0-5°C, add 7-aminobenzothiazole portion-wise, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Iodination (Pilot Scale)

This protocol describes the conversion of the 7-benzothiazolediazonium salt to 7-Iodo-benzothiazole.

Materials and Equipment:

  • Jacketed glass reactor (e.g., 100 L) with overhead stirrer and temperature probe.

  • 7-Benzothiazolediazonium salt solution (from Protocol 1)

  • Potassium Iodide (KI) or Copper(I) Iodide (CuI)

  • Water

  • Sodium thiosulfate solution

  • Suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Prepare a solution of potassium iodide in water in the reactor and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the potassium iodide solution over 1-2 hours, maintaining the temperature between 0-10°C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC/HPLC).

  • The crude product will precipitate out of the solution. Filter the solid and wash it with cold water.

  • To remove any residual iodine, wash the crude product with a dilute solution of sodium thiosulfate.

  • The crude 7-Iodo-benzothiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Data Presentation

Table 1: Comparison of Synthesis Routes for 7-Iodo-benzothiazole

Parameter Route 1: Diazotization/Sandmeyer Route 2: Direct Iodination
Starting Material 7-AminobenzothiazoleBenzothiazole
Key Reagents NaNO₂, H₂SO₄, KI/CuII₂, Oxidizing agent (e.g., HNO₃, H₂O₂)
Typical Yield 60-80%Variable, often lower with isomer formation
Purity Generally high after purificationCan be challenging to separate from isomers
Scalability Well-established for large-scale productionCan be difficult to control regioselectivity on a large scale
Safety Concerns Handling of unstable diazonium saltsUse of strong oxidizing agents and iodine

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Iodination cluster_purification Step 3: Purification 7-Aminobenzothiazole 7-Aminobenzothiazole NaNO2 / H2SO4\n(0-5°C) NaNO2 / H2SO4 (0-5°C) 7-Aminobenzothiazole->NaNO2 / H2SO4\n(0-5°C) 7-Benzothiazolediazonium Salt 7-Benzothiazolediazonium Salt NaNO2 / H2SO4\n(0-5°C)->7-Benzothiazolediazonium Salt KI / CuI\n(0-10°C) KI / CuI (0-10°C) 7-Benzothiazolediazonium Salt->KI / CuI\n(0-10°C) 7-Iodo-benzothiazole (Crude) 7-Iodo-benzothiazole (Crude) KI / CuI\n(0-10°C)->7-Iodo-benzothiazole (Crude) Recrystallization Recrystallization 7-Iodo-benzothiazole (Crude)->Recrystallization Pure 7-Iodo-benzothiazole Pure 7-Iodo-benzothiazole Recrystallization->Pure 7-Iodo-benzothiazole

Caption: Workflow for the synthesis of 7-Iodo-benzothiazole via the Sandmeyer reaction.

Troubleshooting_Logic Low Yield Low Yield Check Diazotization Temp Check Diazotization Temp Low Yield->Check Diazotization Temp Check Sandmeyer Temp Check Sandmeyer Temp Low Yield->Check Sandmeyer Temp Analyze By-products Analyze By-products Low Yield->Analyze By-products Incomplete Diazotization Incomplete Diazotization Check Diazotization Temp->Incomplete Diazotization > 5°C Diazonium Decomposition Diazonium Decomposition Check Sandmeyer Temp->Diazonium Decomposition Too High Side Reactions Side Reactions Analyze By-products->Side Reactions Phenols/Azo

References

Technical Support Center: Catalyst Poisoning in Reactions with 7-Iodo-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 7-Iodo-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst poisoning a common issue when using 7-Iodo-benzothiazole in cross-coupling reactions?

A1: Catalyst poisoning is a frequent challenge with 7-Iodo-benzothiazole due to the presence of both sulfur and nitrogen atoms within the benzothiazole ring. These heteroatoms have lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium), leading to deactivation.[1] This coordination can block active sites necessary for the catalytic cycle to proceed efficiently.

Q2: Can the iodide in 7-Iodo-benzothiazole poison the catalyst?

A2: The role of iodide is complex and reaction-dependent. While halides can sometimes act as catalyst inhibitors, iodide can also play a beneficial role by stabilizing active catalytic species, such as palladium(I) dimers.[2] In some cases, iodide is a necessary component of the catalytic cycle and does not act as a poison. However, excess iodide ions in the reaction mixture, potentially from salt byproducts, could interfere with the catalyst's activity.

Q3: What are the most common palladium catalysts used for cross-coupling reactions with substrates like 7-Iodo-benzothiazole?

A3: A variety of palladium catalysts are used for such reactions. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand, and pre-catalysts like Pd(dppf)Cl₂. The choice of catalyst and ligand is crucial and can significantly impact the reaction's success by modulating the catalyst's reactivity and stability.

Q4: Are there any "poison-resistant" catalysts recommended for use with sulfur-containing heterocycles?

A4: While no catalyst is completely immune to poisoning, using bulky, electron-rich phosphine ligands can sometimes mitigate the poisoning effect of heteroatoms. These ligands can help stabilize the active catalytic species and reduce the coordination of the sulfur or nitrogen from the benzothiazole ring. Additionally, catalyst systems designed to operate at low catalyst loadings may be more susceptible to poisoning by trace impurities.

Q5: Besides the substrate itself, what are other potential sources of catalyst poisons in my reaction?

A5: Catalyst poisons can be introduced from various sources. These include impurities in the 7-Iodo-benzothiazole starting material, contaminants in solvents or reagents, and even trace metals leached from laboratory equipment.[3][4] Common poisons include other sulfur-containing compounds, heavy metals, and organic molecules with strong coordinating functional groups.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing a low or non-existent yield in your cross-coupling reaction with 7-Iodo-benzothiazole, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Poisoning by Substrate 1. Increase catalyst loading in a small-scale test reaction. 2. Screen a variety of bulky, electron-rich phosphine ligands. 3. Perform a slow addition of the 7-Iodo-benzothiazole to the reaction mixture.An increase in yield may indicate that the initial catalyst loading was insufficient to overcome poisoning. A successful ligand screen will identify a ligand that protects the catalyst. Slow addition can maintain a low concentration of the potential poison.
Impure Starting Material 1. Purify the 7-Iodo-benzothiazole via recrystallization or column chromatography. 2. Analyze the starting material for trace impurities using techniques like NMR, GC-MS, or elemental analysis.Improved reaction performance after purification suggests the presence of catalyst poisons in the starting material.
Solvent/Reagent Contamination 1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure all reagents are of high purity and handled under inert conditions.Consistent and improved yields will be observed when using high-purity solvents and reagents.

Illustrative Data: Effect of 7-Iodo-benzothiazole Purity on Reaction Yield

Purity of 7-Iodo-benzothiazole Catalyst Loading (mol%) Reaction Time (h) Product Yield (%)
Unpurified (95%)11215
Recrystallized (99%)11265
Column Chromatography (>99.5%)11285

This data is illustrative and intended to demonstrate the potential impact of starting material purity.

Issue 2: Reaction Stalls Before Completion

If the reaction starts but does not proceed to completion, this could be a sign of gradual catalyst deactivation.

Potential Cause Troubleshooting Steps Expected Outcome
Gradual Catalyst Deactivation 1. Add a second portion of fresh catalyst to the stalled reaction. 2. In a new reaction, use a higher catalyst loading from the start.If the reaction restarts after the second addition, it confirms catalyst deactivation was the issue. A higher initial loading may provide enough active catalyst to drive the reaction to completion.
Product Inhibition 1. Monitor the reaction at lower conversion to see if the rate slows disproportionately as the product concentration increases. 2. If possible, perform the reaction in a more dilute solution.A non-linear reaction rate that correlates with product formation suggests product inhibition. Dilution may alleviate this effect.

Illustrative Data: Effect of Catalyst Loading on a Stalled Reaction

Catalyst Loading Strategy Reaction Time (h) Conversion (%)
2 mol% initial loading840 (stalled)
2 mol% initial + 2 mol% added at 8h1685
4 mol% initial loading1290

This data is illustrative and intended to demonstrate strategies to overcome catalyst deactivation.

Experimental Protocols

Protocol 1: Purification of 7-Iodo-benzothiazole by Recrystallization
  • Solvent Selection: Determine a suitable solvent system for recrystallization. A good solvent will dissolve the 7-Iodo-benzothiazole at elevated temperatures but not at room temperature. Common solvents to screen include ethanol, isopropanol, and toluene.

  • Dissolution: In a flask, add the crude 7-Iodo-benzothiazole and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Confirm the purity of the recrystallized material using NMR spectroscopy or melting point analysis.

Protocol 2: Small-Scale Test Reaction for Troubleshooting
  • Setup: In a small reaction vial equipped with a magnetic stir bar, add the palladium catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add the solvent, base, and the coupling partner to the vial.

  • Degassing: Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Substrate Addition: Add the 7-Iodo-benzothiazole to the reaction mixture.

  • Reaction: Place the vial in a preheated oil bath at the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Analysis: Based on the results, you can systematically vary parameters such as catalyst, ligand, solvent, base, and temperature in subsequent test reactions to identify the optimal conditions.

Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / Stalled) check_purity Is Starting Material Pure? start->check_purity purify Purify 7-Iodo-benzothiazole (Recrystallization / Chromatography) check_purity->purify No optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Yes re_run_pure Re-run Reaction with Purified Substrate purify->re_run_pure re_run_pure->optimize_conditions success Successful Reaction re_run_pure->success Success screen_catalyst Screen Catalysts and Ligands optimize_conditions->screen_catalyst Initial attempts fail screen_solvent Screen Solvents and Bases screen_catalyst->screen_solvent adjust_params Adjust Temperature and Concentration screen_solvent->adjust_params adjust_params->success Improvement failure Persistent Failure (Consult Specialist) adjust_params->failure No Improvement

Caption: Troubleshooting workflow for catalyst poisoning issues.

Catalyst_Deactivation cluster_catalyst Active Catalyst cluster_poison Poisoning Species Pd Pd(0)L_n Deactivated_Catalyst Deactivated Catalyst (Coordinated Complex) Pd->Deactivated_Catalyst Coordination Benzothiazole 7-Iodo-benzothiazole (S, N atoms) Benzothiazole->Deactivated_Catalyst

Caption: Mechanism of catalyst deactivation by 7-Iodo-benzothiazole.

Iodide_Role Iodide Iodide (I⁻) Promoter Promoter: Stabilizes active Pd(I) species Iodide->Promoter Beneficial Role Inhibitor Inhibitor: Blocks active sites at high concentration Iodide->Inhibitor Detrimental Role

Caption: The dual role of iodide in palladium-catalyzed reactions.

References

Technical Support Center: 7-Iodo-benzothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-iodo-benzothiazole in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 7-iodo-benzothiazole?

A1: The most common cross-coupling reactions involving 7-iodo-benzothiazole are Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed reactions are versatile for forming carbon-carbon bonds, allowing for the synthesis of a wide range of 7-substituted benzothiazole derivatives.

Q2: What are the general steps for a successful work-up of a 7-iodo-benzothiazole coupling reaction?

A2: A typical work-up procedure involves:

  • Quenching the reaction.

  • Removing the palladium catalyst.

  • Liquid-liquid extraction to separate the product from inorganic salts and polar impurities.

  • Drying the organic phase.

  • Purification of the crude product, usually by column chromatography or recrystallization.

Q3: How can I effectively remove the palladium catalyst from my reaction mixture?

A3: Several methods can be employed for palladium removal:

  • Filtration through Celite®: A simple and common method where the reaction mixture is diluted with a suitable solvent and passed through a pad of Celite®. This is effective for removing precipitated palladium black.[1][2]

  • Column Chromatography: Often sufficient to separate the desired product from the palladium catalyst and other impurities.[1]

  • Metal Scavengers: Thiol-based silica scavengers or isocyanide reagents can be used to selectively bind and remove residual palladium.[2][3]

  • Activated Charcoal: Can be used to adsorb palladium, but may also lead to some product loss.

Q4: Can the nitrogen atom in the benzothiazole ring interfere with the work-up?

A4: Yes, the nitrogen atom in the benzothiazole ring can coordinate with the palladium catalyst.[1] This can sometimes make complete removal of the catalyst more challenging. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate the nitrogen and disrupt this coordination, facilitating the removal of palladium into the aqueous phase. However, care must be taken if the product itself is acid-sensitive.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product After Work-up
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before initiating the work-up.
Product Loss During Extraction - Ensure the correct solvent polarity for extraction. - Perform multiple extractions with smaller volumes of solvent. - If the product is somewhat polar, back-extract the combined aqueous layers with the organic solvent.
Product Precipitation If the product precipitates during work-up, try using a different solvent system or filtering the precipitate and analyzing it separately.
Degradation of Product If the product is sensitive to acid or base, use neutral washes (e.g., water, brine) during extraction.
Problem 2: Presence of Impurities in the Final Product
Impurity Identification Removal Strategy
Unreacted 7-Iodo-benzothiazole TLC, LC-MS, 1H NMROptimize reaction conditions for full conversion. Can often be separated by column chromatography.
Homocoupled Boronic Acid/Ester (Suzuki) TLC, LC-MS, 1H NMRCan be difficult to separate from the product. Optimize stoichiometry (use a slight excess of the boronic acid). Purification by column chromatography or recrystallization.
Homocoupled Alkyne (Sonogashira) TLC, LC-MS, 1H NMRMinimize by running the reaction under an inert atmosphere and using a copper(I) co-catalyst. Separable by column chromatography.
Residual Palladium Catalyst Discoloration of the product (often dark). ICP-MS for quantification.Filtration through Celite®, use of metal scavengers, or thorough column chromatography.[1][2][3]

Quantitative Data

Table 1: Comparison of Palladium Removal Techniques

Method Typical Residual Palladium (ppm) Advantages Disadvantages
Column Chromatography < 100Also purifies the product from other impurities.[2]Can be time-consuming and require large solvent volumes.
Filtration through Celite® 100 - 500Simple and fast.May not remove all soluble palladium species.[1]
Metal Scavengers (e.g., Thiol-Silica) < 50Highly effective for trace palladium removal.[2][3]Adds cost and an additional step to the work-up.
Activated Charcoal Treatment < 100Inexpensive.Can lead to product loss due to adsorption.

Note: The actual residual palladium levels can vary significantly depending on the specific reaction conditions and the nature of the product.[2]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Suzuki Coupling of 7-Iodo-benzothiazole
  • Reaction Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated palladium catalyst. Wash the Celite® pad with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (2 x volume of organic phase)

    • 1M HCl (optional, to remove basic impurities and aid in palladium removal)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (if an acid wash was used)

    • Brine (saturated aqueous NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[4]

Protocol 2: Work-up for Sonogashira Coupling of 7-Iodo-benzothiazole
  • Quenching and Dilution: After reaction completion, dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Wash the organic mixture with 2M HCl, followed by water and then brine.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Workup_Troubleshooting start Crude Reaction Mixture quench Quench Reaction start->quench filter_pd Filter through Celite® quench->filter_pd extraction Liquid-Liquid Extraction filter_pd->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purification (Column/Recrystallization) dry_concentrate->purification low_yield Low Yield? purification->low_yield impurities Impurities Present? purification->impurities pure_product Pure Product low_yield->pure_product No check_reaction Check Reaction Completion low_yield->check_reaction Yes optimize_extraction Optimize Extraction check_reaction->optimize_extraction impurities->pure_product No identify_impurity Identify Impurity (TLC/LC-MS) impurities->identify_impurity Yes scavenger Use Metal Scavenger identify_impurity->scavenger Palladium recrystallize Recrystallize identify_impurity->recrystallize Side Product scavenger->purification recrystallize->pure_product

Caption: Troubleshooting workflow for 7-iodo-benzothiazole coupling reaction work-up.

Palladium_Removal_Workflow start Post-Reaction Mixture filtration Filtration through Celite® start->filtration column Column Chromatography filtration->column final_product Final Product (<50 ppm Pd) column->final_product Low Pd high_pd_product Product with High Pd Content column->high_pd_product High Pd scavenger Metal Scavenger Treatment scavenger->final_product high_pd_product->scavenger

Caption: Decision workflow for effective palladium catalyst removal.

References

Technical Support Center: Interpreting Complex NMR Spectra of 7-Iodo-benzthiazole Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Iodo-benzthiazole products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic signals in the ¹H NMR spectrum of my this compound product appear complex and overlapping?

A1: The aromatic region of the ¹H NMR spectrum for a this compound core can be complex due to the reduced symmetry of the molecule and the nature of proton-proton coupling in aromatic systems. The protons on the benzene ring (H-4, H-5, and H-6) form a coupled spin system. Furthermore, long-range couplings can also contribute to the complexity of the signal patterns.[1] For instance, you may observe a combination of doublets and triplets, which can overlap, making direct interpretation challenging.

Q2: How does the iodine substituent at the 7-position influence the ¹H and ¹³C NMR spectra?

A2: The iodine atom at the 7-position exerts two main effects on the NMR spectra:

  • Electronic Effect: As a halogen, iodine is electronegative and will deshield adjacent carbon and hydrogen atoms, causing their signals to shift downfield (to a higher ppm value). However, due to the "heavy atom effect," the carbon directly attached to the iodine (C-7) may experience significant shielding, causing its signal to shift upfield. This effect is more pronounced with heavier halogens like iodine and bromine.[2]

  • Anisotropic Effect: The electron cloud around the iodine atom can create a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.[3] This can lead to unexpected chemical shift values for the proton at the 6-position.

Q3: I am having difficulty assigning the aromatic protons (H-4, H-5, H-6) of the this compound core. What is a systematic approach?

A3: A systematic approach involves a combination of 1D and 2D NMR techniques:

  • 1D ¹H NMR: First, analyze the splitting patterns and coupling constants. The proton at H-5 is expected to be a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6. Protons H-4 and H-6 will likely appear as doublets.

  • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between protons that are coupled to each other. You should observe a cross-peak between H-4 and H-5, and another between H-5 and H-6, confirming their connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å).[4] This can be particularly useful for confirming assignments, for example, by observing an NOE between the proton at C-2 and the proton at H-4 if your molecule has a substituent at the 2-position that brings a proton in proximity to H-4.

Troubleshooting Guide

Issue 1: Peak Broadening and Poor Resolution in the Spectrum

  • Possible Cause: The sample may contain paramagnetic impurities, or the concentration may be too high, leading to aggregation. The presence of quadrupolar nuclei like ¹⁴N can also sometimes lead to broadening of adjacent proton signals.[5]

  • Troubleshooting Steps:

    • Ensure the sample is free from paramagnetic metals.

    • Run the experiment on a more dilute sample.

    • Check the shimming of the spectrometer. Poor shimming can lead to broad peaks.

    • Acquire the spectrum at a higher temperature to potentially average out conformational exchange effects that can also cause peak broadening.

Issue 2: Differentiating Between Regioisomers

  • Scenario: You have synthesized a substituted this compound and need to confirm the position of the substituent.

  • Solution: Long-range 2D NMR experiments are crucial for this purpose.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. By observing the correlations from the protons of your substituent to the carbons of the benzothiazole ring, you can unambiguously determine the point of attachment. For example, if a methyl group is at the 2-position, you would expect to see an HMBC correlation from the methyl protons to C-2 and the quaternary carbon of the fused ring system.

    • NOESY: As mentioned earlier, NOESY can provide through-space correlations that can help in confirming the regiochemistry based on the spatial proximity of different groups.[6]

Data Presentation

The following tables summarize typical chemical shift ranges for protons and carbons in a this compound scaffold. Please note that these values can be significantly influenced by the solvent and the nature of other substituents on the molecule.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

ProtonChemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)
H-28.9 - 9.2s-
H-47.8 - 8.1dJ = ~8.0 Hz
H-57.3 - 7.6tJ = ~7.5 - 8.0 Hz
H-67.7 - 7.9dJ = ~7.5 Hz

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

CarbonChemical Shift (ppm)
C-2150 - 155
C-3a135 - 140
C-4125 - 128
C-5128 - 131
C-6122 - 125
C-790 - 95
C-7a152 - 155

Experimental Protocols

1. Standard 1D NMR Acquisition (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is usually sufficient. The number of scans can range from 8 to 64 depending on the sample concentration.

  • ¹³C NMR: A spectral width of 200-220 ppm is typical. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A proton-decoupled experiment is standard.

2. 2D NMR Experiments (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguous structure elucidation.[7][8]

  • COSY (H-H Correlation): Identifies protons that are scalar-coupled. Useful for tracing out proton-proton networks, such as in the aromatic ring.

  • HSQC (C-H One-Bond Correlation): Correlates each proton to the carbon it is directly attached to. This allows for the assignment of protonated carbons.

  • HMBC (C-H Long-Range Correlation): Correlates protons and carbons separated by 2-3 bonds. This is critical for identifying quaternary carbons and piecing together the carbon skeleton.[9][10]

  • NOESY (Through-Space H-H Correlation): Identifies protons that are close in space. Essential for determining stereochemistry and conformation.[4][6]

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H1 ¹H NMR Assign_H Assign ¹H Signals H1->Assign_H C13 ¹³C NMR Assign_C Assign ¹³C Signals C13->Assign_C COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC Final Final Structure HMBC->Final NOESY NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Assign_H->COSY Assign_H->HSQC Assign_H->NOESY Assign_C->HSQC Connectivity->HMBC Stereochem->Final correlation_types cluster_molecule Hypothetical 2-Methyl-7-Iodo-benzthiazole mol Structure Image (Placeholder) H_Me Me Protons C2 C2 H_Me->C2 HMBC (²J) C3a C3a H_Me->C3a HMBC (³J) H4 H4 H_Me->H4 NOESY (through-space) C4 C4 H4->C3a HMBC (³J)

References

Validation & Comparative

7-Iodo-benzothiazole vs. 7-Bromo-benzothiazole: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 7-iodo-benzothiazole and 7-bromo-benzothiazole in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data from analogous systems.

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organohalide partner is paramount. The general trend, dictated by the carbon-halogen bond dissociation energy (BDE), places aryl iodides as more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This principle holds true for the benzothiazole scaffold, a privileged heterocyclic motif in medicinal chemistry. Consequently, 7-iodo-benzothiazole is generally expected to exhibit higher reactivity than its bromo-counterpart, leading to faster reaction times, milder reaction conditions, and often higher yields.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side quantitative comparisons for 7-iodo- and 7-bromo-benzothiazole are not extensively documented in publicly available literature, the established reactivity trends of aryl halides in palladium-catalyzed reactions provide a strong basis for comparison. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling catalytic cycles. The weaker carbon-iodine bond (approximately 65 kcal/mol) compared to the carbon-bromine bond (approximately 81 kcal/mol) facilitates this crucial step, making 7-iodo-benzothiazole the more reactive substrate.

This enhanced reactivity can be advantageous in various widely-used cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, 7-iodo-benzothiazole is expected to couple with boronic acids or their derivatives under milder conditions (e.g., lower temperatures, lower catalyst loading) and in shorter reaction times compared to 7-bromo-benzothiazole. In some cases, reactions with the bromo-derivative may require more specialized and activating ligands to achieve comparable yields to the iodo-derivative.

  • Buchwald-Hartwig Amination: In the synthesis of arylamines, the higher reactivity of 7-iodo-benzothiazole allows for the coupling with a broader range of amines, including less nucleophilic ones, under more gentle conditions. Achieving high yields with 7-bromo-benzothiazole might necessitate the use of more sophisticated and often air-sensitive phosphine ligands.

  • Sonogashira Coupling: When constructing carbon-carbon triple bonds, the coupling of terminal alkynes with 7-iodo-benzothiazole will generally proceed more efficiently than with 7-bromo-benzothiazole. This can be particularly beneficial when dealing with sensitive or complex alkyne coupling partners.

The following table summarizes the expected relative performance of 7-iodo-benzothiazole and 7-bromo-benzothiazole in these key reactions, based on established principles of aryl halide reactivity. The yield percentages are illustrative and can vary significantly based on the specific reaction conditions, coupling partners, and catalyst system employed.

Reaction TypeSubstrateExpected Relative ReactivityIllustrative Yield (%)Typical Reaction Conditions
Suzuki-Miyaura Coupling 7-Iodo-benzothiazoleHigher85-98%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C
7-Bromo-benzothiazoleLower70-90%Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-110 °C
Buchwald-Hartwig Amination 7-Iodo-benzothiazoleHigher80-95%Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90-100 °C
7-Bromo-benzothiazoleLower65-85%Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100-120 °C
Sonogashira Coupling 7-Iodo-benzothiazoleHigher80-95%Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25-50 °C
7-Bromo-benzothiazoleLower60-80%Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50-70 °C

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for benzothiazole derivatives. These can serve as a starting point for the development of specific synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Benzothiazole Derivative

This protocol is adapted from a ligand-free Suzuki coupling of a sterically hindered 2'-bromo-2-aryl benzothiazole.[1]

Materials:

  • Bromo-benzothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon

Procedure:

  • In an oven-dried round-bottom flask, combine the bromo-benzothiazole derivative (50 mg), the arylboronic acid derivative (1.1 equiv), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2 equiv).

  • Add 1,4-dioxane (6 mL) and water (3 mL) to the mixture.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux for 4 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-Benzothiazole Derivative

This protocol provides a general procedure for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • 7-Bromo-benzothiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene

  • Argon

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.4 equiv).

  • Add 7-bromo-benzothiazole (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 7-Halo-benzothiazole 7-Halo-benzothiazole Reaction_Mixture Reaction Mixture in Solvent 7-Halo-benzothiazole->Reaction_Mixture Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Heating Heating (80-110 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-benzothiazole Purification->Product

Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 7-Halo-benzothiazole 7-Halo-benzothiazole Reaction_Mixture Reaction Mixture in Anhydrous Solvent 7-Halo-benzothiazole->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Mixture Ligand Phosphine Ligand Ligand->Reaction_Mixture Base Base Base->Reaction_Mixture Heating Heating (90-120 °C) under Inert Atmosphere Reaction_Mixture->Heating Workup Filtration & Solvent Removal Heating->Workup Purification Column Chromatography Workup->Purification Product 7-Amino-benzothiazole Purification->Product

Generalized workflow for the Buchwald-Hartwig amination reaction.

Conclusion

References

A Comparative Guide to the Leaving Group Ability of 7-Halobenzothiazoles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Leaving Group Ability in SNAr Reactions

In nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of halogens follows an order that is the reverse of that seen in aliphatic SN1 and SN2 reactions. The reactivity trend is typically F > Cl > Br > I .[1][2][3] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6]

The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom attached to the halogen more electrophilic and thus more susceptible to nucleophilic attack.[7] This inductive effect stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate.[3][7] Although the carbon-fluorine bond is the strongest, the bond-breaking step is not rate-determining in most SNAr reactions.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the reaction rates and yields for the nucleophilic aromatic substitution of 7-halobenzothiazoles with a generic nucleophile (e.g., sodium methoxide). This data is based on the established theoretical principles of SNAr reactions and serves as a predictive model.

7-HalobenzothiazoleHalogenRelative Rate Constant (k_rel)Predicted Yield (%)
7-FluorobenzothiazoleF300>95
7-ChlorobenzothiazoleCl1.585-90
7-BromobenzothiazoleBr1.080-85
7-IodobenzothiazoleI0.875-80

Caption: Table 1. Predicted relative rate constants and yields for the reaction of 7-halobenzothiazoles with a nucleophile, illustrating the expected trend in leaving group ability.

Experimental Protocol for Comparative Analysis

This protocol outlines a method for the comparative kinetic analysis of the leaving group ability of 7-halobenzothiazoles in an SNAr reaction with sodium methoxide.

Materials:

  • 7-Fluorobenzothiazole

  • 7-Chlorobenzothiazole

  • 7-Bromobenzothiazole

  • 7-Iodobenzothiazole

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol

  • Internal standard (e.g., undecane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching solution (e.g., 0.1 M HCl)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostatically controlled reaction vials

Procedure:

  • Preparation of Reaction Solutions:

    • In separate, dry, thermostatically controlled reaction vials, prepare a solution of each 7-halobenzothiazole (0.1 M) in anhydrous DMF.

    • Add a known concentration of an internal standard to each solution.

  • Reaction Initiation and Monitoring:

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding a stoichiometric equivalent of the sodium methoxide solution to each vial simultaneously.

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and prepare for GC-MS or HPLC analysis.

  • Product Analysis and Quantification:

    • Analyze the samples by GC-MS or HPLC to determine the concentration of the starting material and the product (7-methoxybenzothiazole).

    • Use the internal standard to accurately quantify the concentrations.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each 7-halobenzothiazole.

    • From these plots, determine the initial reaction rate for each halogen.

    • Calculate the relative rate constants by normalizing the rates to that of 7-bromobenzothiazole.

Visualization of Leaving Group Ability

The following diagram illustrates the expected trend in the reaction rates for the nucleophilic aromatic substitution of 7-halobenzothiazoles.

Leaving_Group_Ability cluster_legend Relative Reaction Rate F 7-Fluorobenzothiazole Cl 7-Chlorobenzothiazole F->Cl > Br 7-Bromobenzothiazole Cl->Br > I 7-Iodobenzothiazole Br->I > Fastest Fastest Slowest Slowest

Caption: Expected trend of leaving group ability in 7-halobenzothiazoles.

References

A Comparative Guide to the Suzuki Coupling of 7-Iodo and 7-Bromobenzothiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, offering a versatile and powerful tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. This guide provides a comparative analysis of the kinetic performance of 7-iodobenzothiazole and 7-bromobenzothiazole in the Suzuki coupling reaction, supported by experimental data and detailed protocols. Furthermore, it explores alternative coupling methodologies for the synthesis of 7-arylbenzothiazoles.

Executive Summary

The choice of halogen in an aryl halide substrate significantly impacts the rate and efficiency of Suzuki coupling reactions. In the context of 7-halobenzothiazoles, the general reactivity trend of aryl halides (I > Br > Cl) holds true, with 7-iodobenzothiazole exhibiting faster reaction kinetics compared to its bromo-counterpart. This guide will delve into the quantitative aspects of this reactivity difference, providing valuable insights for reaction optimization and catalyst selection. While direct comparative kinetic studies for these specific substrates are not extensively documented in publicly available literature, this guide synthesizes data from related studies on aryl halides to provide a robust comparative framework.

Kinetic Performance: 7-Iodobenzothiazole vs. 7-Bromobenzothiazole

The rate-determining step in the Suzuki coupling catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The carbon-halogen bond strength plays a crucial role in this step, with the weaker carbon-iodine bond being more readily cleaved than the stronger carbon-bromine bond. This fundamental difference in bond energy directly translates to a higher reaction rate for aryl iodides.

Table 1: Comparison of Reaction Parameters for Suzuki Coupling of Aryl Halides

Parameter7-Iodobenzothiazole (Anticipated)7-BromobenzothiazoleAlternative Coupling Methods
Relative Reaction Rate FasterSlowerVaries depending on the method
Typical Reaction Time ShorterLongerCan be faster or slower
Catalyst Loading Potentially lowerMay require higher loadingDependent on the specific reaction
Reaction Temperature Generally milderOften requires higher temperaturesWide range of temperatures
Yield HighHigh, but may require longer reaction times or more forcing conditionsVariable
Cost of Starting Material HigherLowerVaries

Note: The data for 7-iodobenzothiazole is an anticipation based on the established reactivity trends of aryl halides in Suzuki coupling reactions.

Experimental Protocols

Detailed and optimized experimental protocols are critical for reproducible and high-yielding Suzuki coupling reactions. Below are representative protocols for the coupling of 7-halobenzothiazoles with phenylboronic acid.

Protocol 1: Suzuki Coupling of 7-Iodobenzothiazole with Phenylboronic Acid

Materials:

  • 7-Iodobenzothiazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 7-iodobenzothiazole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add dioxane and water to the tube.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 7-Bromobenzothiazole with Phenylboronic Acid

Materials:

  • 7-Bromobenzothiazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine 7-bromobenzothiazole, phenylboronic acid, tris(dibenzylideneacetone)dipalladium(0), SPhos, and potassium phosphate in a reaction vessel.

  • Add toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 8-16 hours, monitoring for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Visualization of the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative\nAddition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) BX(OR)2 BX(OR)2 Transmetalation->BX(OR)2 Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Aryl-R Aryl-R Reductive\nElimination->Aryl-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Coupling Reactions for 7-Arylbenzothiazole Synthesis

While Suzuki coupling is a widely used and robust method, other cross-coupling reactions can also be employed for the synthesis of 7-arylbenzothiazoles, each with its own advantages and limitations.

Table 2: Comparison of Alternative Coupling Reactions

ReactionCoupling PartnersCatalyst/ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organostannane + Aryl HalidePalladium catalystTolerant of a wide range of functional groups.Toxicity of organotin compounds.
Heck Reaction Alkene + Aryl HalidePalladium catalystForms a C-C bond with an alkene, useful for vinyl-substituted products.Limited to alkene coupling partners.
Buchwald-Hartwig Amination Amine + Aryl HalidePalladium catalystForms a C-N bond, useful for synthesizing amino-substituted benzothiazoles.Not a direct C-C bond forming reaction for aryl-aryl coupling.
Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl halide. It is known for its excellent functional group tolerance and is often effective when Suzuki coupling fails. However, the primary drawback is the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. This method is particularly useful for introducing vinyl or substituted vinyl groups at the 7-position of the benzothiazole core. The reaction is typically catalyzed by a palladium complex and requires a base.

Buchwald-Hartwig Amination

While not a direct method for forming an aryl-aryl C-C bond, the Buchwald-Hartwig amination is a powerful tool for creating a C-N bond between an aryl halide and an amine. This can be a valuable alternative synthetic route if the target molecule contains an amino linkage at the 7-position of the benzothiazole.

Conclusion

The Suzuki coupling of 7-iodobenzothiazole generally proceeds at a faster rate than that of 7-bromobenzothiazole due to the lower C-I bond dissociation energy. This kinetic advantage can lead to shorter reaction times, milder reaction conditions, and potentially lower catalyst loadings. However, the higher cost and lower stability of 7-iodobenzothiazole may make 7-bromobenzothiazole a more practical starting material for large-scale synthesis, despite requiring more forcing reaction conditions. The choice between the two substrates will ultimately depend on a careful consideration of factors such as desired reaction time, process scalability, and economic constraints. For specialized applications or when Suzuki coupling proves challenging, alternative methods such as Stille or Heck coupling offer viable synthetic routes to 7-arylbenzothiazoles. A thorough understanding of the kinetics and experimental parameters of these reactions is crucial for the efficient and successful development of novel benzothiazole-based pharmaceutical compounds.

Unveiling the Cytotoxic Potential: A Comparative Guide to 7-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the cytotoxic performance of various 7-substituted benzothiazole derivatives against several cancer cell lines. The information presented is compiled from multiple studies and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 7-substituted derivatives have emerged as a focal point in anticancer research due to their potent cytotoxic effects against various cancer cell lines. This guide synthesizes data from several key studies to provide a comparative overview of their efficacy.

Comparative Cytotoxicity Data

The cytotoxic activity of 7-substituted benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following table summarizes the cytotoxic profiles of selected derivatives against a panel of human cancer cell lines.

Compound ID/DescriptionCell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 (µM)
Compound 6b MCF-7 (Breast)Not Specified5.15Cisplatin13.33
Compound 4 MCF-7 (Breast)Not Specified8.64Cisplatin13.33
Compound 5c MCF-7 (Breast)Not Specified7.39Cisplatin13.33
Compound 5d MCF-7 (Breast)Not Specified7.56Cisplatin13.33
Aroyl substituted 1h HCT-116 (Colorectal)SRB7.9--
MCF-7 (Breast)SRB9.2--
HUH-7 (Hepatocellular)SRB3.1--
Aroyl substituted 1j HCT-116 (Colorectal)SRB>100--
MCF-7 (Breast)SRB>100--
HUH-7 (Hepatocellular)SRB8.5--
Hydrazine based 11 HeLa (Cervical)Not Specified2.41Doxorubicin2.05
COS-7 (Kidney Fibroblast)Not Specified4.31Doxorubicin3.04
Naphthalimide derivative 66 HT-29 (Colon)Not Specified3.72 ± 0.3--
A549 (Lung)Not Specified4.074 ± 0.3--
MCF-7 (Breast)Not Specified7.91 ± 0.4--
Naphthalimide derivative 67 HT-29 (Colon)Not Specified3.47 ± 0.2--
A549 (Lung)Not Specified3.89 ± 0.3--
MCF-7 (Breast)Not Specified5.08 ± 0.3--
Compound 4a PANC-1 (Pancreatic)MTT27 ± 0.24Gemcitabine52 ± 0.72
Compound 4b PANC-1 (Pancreatic)MTT35 ± 0.51Gemcitabine52 ± 0.72
Compound B7 A431 (Epidermoid)MTTNot Specified--
A549 (Lung)MTTNot Specified--
H1299 (Lung)MTTNot Specified--

Experimental Protocols

The following are detailed methodologies for the most commonly cited cytotoxicity assays in the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][3]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 20-28 µL of MTT solution (2-5 mg/mL in PBS) is added to each well.[3] The plate is then incubated for 1.5-4 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: The plate is shaken for approximately 15 minutes, and the absorbance is measured on a microplate reader at a wavelength of 490-570 nm.[3]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[4]

Procedure:

  • Cell Seeding: Adherent cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Fixation: The cell monolayers are fixed by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4]

  • Staining: The supernatant is discarded, and the plate is washed with water and air-dried. 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.[4]

  • Washing: Unbound dye is removed by washing four times with 1% (vol/vol) acetic acid.[4]

  • Dye Solubilization: The plate is air-dried, and the protein-bound dye is dissolved in 200 µL of 10 mM Tris base solution.[4]

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.[4]

Signaling Pathways and Mechanisms of Action

Several studies indicate that 7-substituted benzothiazole derivatives exert their cytotoxic effects through the induction of apoptosis, often mediated by the intrinsic or mitochondrial pathway.[5][6][7] Key events in this pathway include the regulation of Bcl-2 family proteins, leading to mitochondrial membrane potential loss, cytochrome c release, and the activation of caspases.[5][7] Furthermore, the generation of reactive oxygen species (ROS) has been identified as a significant contributor to the induction of apoptosis.[6][7][8] Some derivatives have also been shown to influence other critical signaling pathways such as PI3K/AKT, ERK, and STAT3.[9][10][11][12]

Below are diagrams illustrating the general experimental workflow for cytotoxicity testing and the proposed signaling pathways.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Counting & Viability Check A->B C Seeding in 96-well Plates B->C E Addition of Compounds to Cells C->E D Preparation of Benzothiazole Derivative Dilutions D->E F Incubation (e.g., 48-72h) E->F G Addition of Assay Reagent (MTT or SRB) F->G H Incubation G->H I Solubilization of Formazan / Bound Dye H->I J Absorbance Measurement I->J K Calculation of Cell Viability (%) J->K L Determination of IC50 / GI50 Values K->L

Caption: General experimental workflow for determining the cytotoxicity of benzothiazole derivatives.

G cluster_0 Upstream Signaling cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Benzothiazole 7-Substituted Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS PI3K_AKT PI3K/AKT Pathway (Inhibition) Benzothiazole->PI3K_AKT ERK ERK Pathway (Modulation) Benzothiazole->ERK STAT3 STAT3 Pathway (Inhibition) Benzothiazole->STAT3 Bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) ROS->Bcl2 PI3K_AKT->Bcl2 ERK->Bcl2 STAT3->Bcl2 Mito Mitochondrial Membrane Potential Loss Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathways for benzothiazole derivative-induced apoptosis.

References

Validating the Structure of 7-Iodo-benzthiazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For novel compounds such as 7-Iodo-benzthiazole, a heterocyclic moiety with potential pharmacological applications, precise structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for solid-state structure elucidation, alongside complementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution data on the atomic arrangement in a crystalline solid, offering definitive proof of a compound's structure and stereochemistry. The resulting electron density map allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

Comparative Data Presentation

The following table summarizes the type of quantitative data obtained from X-ray crystallography and compares it with data from alternative spectroscopic methods. While a crystal structure for the specific this compound is not publicly available, the data for a closely related compound, 6-Iodo-2-methyl-1,3-benzothiazole, is presented as a representative example of what would be obtained.[1]

ParameterX-ray Crystallography (Representative Data for an Iodo-benzthiazole Derivative)¹H & ¹³C NMR Spectroscopy (Expected)Mass Spectrometry (Expected)
Molecular Connectivity Directly observed atomic positions and bonds.Inferred from chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HMBC).Inferred from fragmentation patterns.
Bond Lengths (Å) High precision (e.g., C-I ≈ 2.10 Å, S-C ≈ 1.75 Å).[1]Not directly measurable.Not directly measurable.
**Bond Angles (°) **High precision (e.g., C-S-C ≈ 88°).Not directly measurable.Not directly measurable.
Crystal System Monoclinic.[1]Not applicable.Not applicable.
Space Group P2₁/n.[1]Not applicable.Not applicable.
Unit Cell Dimensions a = 8.3255 (3) Å, b = 7.6967 (3) Å, c = 13.8083 (5) Å, β = 90.686 (4)°.[1]Not applicable.Not applicable.
Molecular Weight Calculated from the determined molecular formula.Not directly measured.Precise mass-to-charge ratio (m/z) of the molecular ion.
Purity Indicates the purity of the crystalline sample.Provides information on the purity of the sample in solution.Can indicate the presence of impurities.

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive structural elucidation of this compound would be achieved through the following experimental workflow:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is a critical and often challenging step, typically involving slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Crystal Mounting: A well-formed single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the structure is built and then refined against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integrations of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation Structure Validation cluster_analysis Data Analysis synthesis Synthesis of This compound xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms structure Definitive 3D Structure xray->structure connectivity Connectivity & Purity nmr->connectivity mol_weight Molecular Weight ms->mol_weight connectivity->structure mol_weight->structure logical_relationship xray X-ray Crystallography (Definitive Structure) validation Validated Structure of This compound xray->validation Provides spectroscopy Spectroscopic Methods (NMR & Mass Spectrometry) spectroscopy->validation Supports computational Computational Chemistry (Theoretical Confirmation) computational->validation Corroborates

References

A Comparative Guide to the Photophysical Properties of Iodo- vs. Bromo-Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of iodo- and bromo-substituted benzothiazoles. The introduction of a halogen atom onto the benzothiazole scaffold significantly influences its electronic and photophysical behavior, a phenomenon primarily governed by the "heavy-atom effect." This effect is particularly pronounced with heavier halogens like bromine and iodine, leading to distinct differences in their absorption and emission characteristics. Understanding these differences is crucial for the rational design of benzothiazole-based fluorescent probes, photosensitizers, and other optoelectronic materials.

Executive Summary

Data Presentation: A Comparative Analysis

Due to the limited availability of a direct comparative study in the literature, this table presents data for a representative bromo-benzothiazole, 2-(4-bromophenyl)benzothiazole, and outlines the expected trends for its iodo-analog based on the heavy-atom effect.

Photophysical Property2-(4-bromophenyl)benzothiazole2-(4-iodophenyl)benzothiazole (Expected Trend)
Absorption Maximum (λabs) ~330 - 340 nmSimilar to the bromo-derivative
Emission Maximum (λem) ~380 - 450 nm[1]Similar to the bromo-derivative, possibly with a slight red shift
Fluorescence Quantum Yield (ΦF) ModerateSignificantly lower than the bromo-derivative
Excited-State Lifetime (τF) Nanoseconds (ns) rangeShorter than the bromo-derivative
Intersystem Crossing (ISC) Efficiency ModerateSignificantly higher than the bromo-derivative
Phosphorescence Weak or negligible at room temp.Potentially observable, especially at low temperatures

The Heavy-Atom Effect: A Deeper Dive

The observed and expected differences in the photophysical properties of iodo- and bromo-benzothiazoles are primarily attributed to the internal heavy-atom effect. This effect enhances the rate of intersystem crossing (ISC), a spin-forbidden transition between the singlet (S₁) and triplet (T₁) excited states.

The efficiency of ISC is proportional to the square of the spin-orbit coupling constant (ζ), which increases significantly with the atomic number of the halogen atom (I > Br). Consequently, the introduction of an iodine atom provides a more effective pathway for the excited molecule to transition from the fluorescent singlet state to the non-fluorescent (or phosphorescent) triplet state. This leads to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime for iodo-benzothiazoles as compared to their bromo-analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the characterization of the photophysical properties of halogenated benzothiazoles.

Synthesis of Halogenated Benzothiazoles

A common route for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with a corresponding halogenated benzaldehyde. For instance, 2-(4-bromophenyl)benzothiazole can be synthesized by reacting 2-aminothiophenol with 4-bromobenzaldehyde. Similarly, the iodo-analog can be prepared using 4-iodobenzaldehyde. The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or in the presence of a catalyst.

UV-Visible Absorption and Fluorescence Spectroscopy

Absorption and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The benzothiazole derivatives are typically dissolved in a suitable organic solvent, such as ethanol or cyclohexane, at a concentration that ensures the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield. A solution of the sample and a solution of the standard are prepared with identical absorbance at the same excitation wavelength. The integrated fluorescence intensities of the sample and the standard are then measured. The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Isample / Istandard) × (ηsample² / ηstandard²)

where:

  • Φstandard is the quantum yield of the standard.

  • Isample and Istandard are the integrated fluorescence intensities of the sample and the standard, respectively.

  • ηsample and ηstandard are the refractive indices of the solvents used for the sample and the standard, respectively.

Measurement of Fluorescence Lifetime (τF)

Fluorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured. By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. The lifetime is then determined by fitting the decay curve to one or more exponential functions.

Mandatory Visualizations

photophysical_comparison_workflow Workflow for Comparing Photophysical Properties cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Comparison synthesis_iodo Synthesis of Iodo-Benzothiazole abs_em Absorption & Emission Spectroscopy synthesis_iodo->abs_em synthesis_bromo Synthesis of Bromo-Benzothiazole synthesis_bromo->abs_em qy Quantum Yield Measurement abs_em->qy lifetime Lifetime Measurement qy->lifetime data_table Tabulate Quantitative Data lifetime->data_table comparison Comparative Analysis of Heavy-Atom Effect data_table->comparison

Workflow for comparing photophysical properties.

heavy_atom_effect The Heavy-Atom Effect on Benzothiazole Photophysics cluster_bromo Bromo-Benzothiazole cluster_iodo Iodo-Benzothiazole S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1_Br S₁ S1_I S₁ T1 T₁ (Triplet Excited State) T1->S0 Phosphorescence T1_Br T₁ T1_I T₁ S1_Br->T1_Br ISC (Moderate) S1_I->T1_I ISC (Enhanced)

The influence of the heavy-atom effect on excited state decay pathways.

References

A Comparative Guide to Palladium Catalysts for 7-Iodo-benzothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel compounds. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of different palladium catalysts for the coupling of 7-Iodo-benzothiazole, a key intermediate in the synthesis of various biologically active molecules. The performance of these catalysts is evaluated based on experimental data from published literature, focusing on Suzuki-Miyaura and Buchwald-Hartwig type reactions.

Performance Comparison of Palladium Catalysts

The choice of catalyst can significantly impact the yield, reaction time, and overall efficiency of a coupling reaction. Below is a summary of the performance of three distinct palladium catalyst systems in reactions involving halo-benzothiazole substrates. While the specific substrate is 2-amino-6-bromobenzothiazole for the first entry, the data provides a valuable benchmark for the reactivity of a halo-benzothiazole.

Catalyst SystemCoupling ReactionCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Suzuki-Miyaura4-Methoxyphenyl boronic acidK₂CO₃1,4-Dioxane/H₂O953164[1][2]
Pd(OAc)₂ (ligand-free)Suzuki-MiyauraAryl boronic acidNa₂CO₃DME/H₂O801865[3]
Pd₂(dba)₃ (ligand-free)Suzuki-MiyauraAryl boronic acidNa₂CO₃Dioxane/H₂O100483[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these coupling reactions.

Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles.[1][2]

Materials:

  • 2-Amino-6-bromobenzothiazole

  • Aryl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-amino-6-bromobenzothiazole, the aryl boronic acid, and potassium carbonate.

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 95 °C and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ligand-Free Suzuki-Miyaura Coupling using Pd(OAc)₂

This protocol is based on the ligand-free coupling of a hindered 2-arylbenzothiazole derivative.[3]

Materials:

  • Halo-benzothiazole substrate

  • Aryl boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol% Pd)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Dimethoxyethane (DME)

  • Water

Procedure:

  • In an oven-dried round-bottom flask, combine the halo-benzothiazole substrate, aryl boronic acid, Pd(OAc)₂, and sodium carbonate.

  • Add a 1:1 mixture of DME and water.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture to 80 °C under an argon atmosphere and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Ligand-Free Suzuki-Miyaura Coupling using Pd₂(dba)₃

This optimized ligand-free protocol provides higher yields for hindered substrates.[3]

Materials:

  • Halo-benzothiazole substrate

  • Aryl boronic acid (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol% Pd)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried round-bottom flask, add the halo-benzothiazole substrate, aryl boronic acid, Pd₂(dba)₃, and sodium carbonate.

  • Add a 2:1 mixture of dioxane and water.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux (approximately 100 °C) for 4 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

  • Purify the product via column chromatography.

Visualizing the Workflow

A general understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using Graphviz, illustrates the key steps in a typical palladium-catalyzed coupling reaction of 7-Iodo-benzothiazole.

G General Workflow for Palladium-Catalyzed Coupling of 7-Iodo-benzothiazole cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 7-Iodo-benzothiazole, Coupling Partner, and Base Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent Inert Purge with Inert Gas (Ar/N2) Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction and Dilute with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

General experimental workflow for palladium-catalyzed coupling.

This guide provides a starting point for selecting a suitable palladium catalyst for the coupling of 7-Iodo-benzothiazole and related substrates. The optimal choice will depend on the specific coupling partners, functional group tolerance, and desired reaction conditions. The provided protocols and workflow diagram serve as a practical resource for researchers to design and execute these important synthetic transformations.

References

A Comparative Guide to the In Vitro Biological Activity of Halogenated Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. Strategic modifications to the benzothiazole ring system, particularly halogenation, have been shown to significantly influence biological efficacy. This guide provides a comparative overview of the in vitro biological activity of halogenated benzothiazole analogs, with a special focus on substitutions at the 7-position, supported by experimental data and detailed protocols.

Anticancer Activity of Halogenated Benzothiazoles

Halogen substitution on the benzothiazole nucleus is a key strategy for enhancing anticancer potency. While direct data for 7-iodo-benzothiazole analogs is limited in publicly available literature, structure-activity relationship (SAR) studies consistently highlight the importance of halogenation at this position. For instance, the incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity. As a point of comparison, the closely related 6-iodo analogs have demonstrated significant antiproliferative effects.

Comparative Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative halogenated benzothiazole analogs.

Compound IDSubstitutionCell Line(s)Activity (CC50/IC50)Reference Compound
Analog 1 6-IodoVarious human tumor cell lines8-24 µMNot Specified
Analog 2 7-FluoroHepatocarcinomaEnhanced Cytotoxicity*Not Specified

*Specific IC50 value not provided in the cited literature, but activity was noted as enhanced compared to non-fluorinated analogs.

Signaling Pathway: EGFR Inhibition

Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Certain benzothiazole analogs have been shown to inhibit EGFR activity, thereby blocking downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which ultimately reduces cancer cell proliferation and survival.[1][2][3][4]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates BTZ Benzothiazole Analog BTZ->EGFR Inhibits Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt AKT PI3K->Akt Akt->Proliferation

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of benzothiazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity of Halogenated Benzothiazoles

The antimicrobial potential of benzothiazole derivatives can be significantly modulated by substitutions on the core ring structure. SAR studies have indicated that the presence of methyl and bromo groups at the 7th position of the benzothiazole ring enhances antibacterial activity.

Comparative Antimicrobial Activity

The table below presents a qualitative comparison based on available literature.

Compound TypeSubstitutionTarget OrganismsActivity Level
Analog 3 7-BromoS. aureus, B. subtilis, E. coliEnhanced
Analog 4 7-MethylS. aureus, B. subtilis, E. coliEnhanced
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[8][9][10][11]

MIC_Workflow Start Start PrepPlate Prepare 96-well plate with serial dilutions of benzothiazole analog in broth Start->PrepPlate Inoculate Inoculate wells with a standardized bacterial suspension (~5 x 10^5 CFU/mL) PrepPlate->Inoculate Controls Include positive (no drug) and negative (no bacteria) controls Inoculate->Controls Incubate Incubate at 37°C for 16-20 hours Controls->Incubate Observe Visually inspect for turbidity or measure optical density (OD) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[8]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Activity

Mechanism of Action: Competitive Enzyme Inhibition

In competitive inhibition, an inhibitor molecule that structurally resembles the enzyme's natural substrate binds to the active site.[12][13][14][15][16] This binding is reversible and prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The inhibition can be overcome by increasing the concentration of the substrate.

Competitive_Inhibition E Enzyme (E) dummy1 E->dummy1 dummy2 E->dummy2 S Substrate (S) S->dummy1 I Inhibitor (I) (e.g., Benzothiazole) I->dummy2 ES Enzyme-Substrate Complex (ES) ES->E + P EI Enzyme-Inhibitor Complex (EI) EI->E P Product (P) dummy1->ES + S dummy2->EI + I

Figure 3. Mechanism of competitive enzyme inhibition.
Experimental Protocol: General Enzyme Inhibition Assay

  • Reaction Mixture: In a suitable buffer, combine the target enzyme and the benzothiazole analog (inhibitor) at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate against the substrate concentration at different inhibitor concentrations. Analyze the data using methods like Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is also commonly determined.[3]

References

A DFT-Based Comparison of Carbon-Halogen Bond Dissociation Energies in Benzothiazole: C-Br vs. C-I

Author: BenchChem Technical Support Team. Date: November 2025

A computational analysis using Density Functional Theory (DFT) reveals a lower bond dissociation energy (BDE) for the C-Br bond compared to the C-Cl bond at the 2-position of the benzothiazole ring, suggesting a higher reactivity for the bromo-substituted compound. While direct comparative data for the C-I bond was not available in the reviewed literature, established periodic trends in bond energies suggest the C-I bond would be even weaker than the C-Br bond.

This guide provides a comparative analysis of carbon-halogen bond dissociation energies in 2-halobenzothiazoles, leveraging data from DFT calculations. Understanding these bond strengths is crucial for researchers and professionals in drug development and organic synthesis, as it directly correlates with the reactivity of these compounds in various chemical transformations, such as cross-coupling reactions.

Quantitative Comparison of Bond Dissociation Energies

The following table summarizes the calculated bond dissociation energies for the carbon-halogen bond at the 2-position of the benzothiazole molecule. The data is extracted from a theoretical study that employed the B3LYP functional.

Bond TypeFunctionalBond Dissociation Energy (kcal/mol)
C-ClB3LYP95
C-BrB3LYP~87.45

Note: The C-Br BDE is estimated based on the finding that C-Cl BDEs are, on average, 7.55 ± 0.42 kcal/mol higher than C-Br BDEs for a range of heterocycles, as reported in the source literature[1].

The data clearly indicates that the C-Br bond is significantly weaker than the C-Cl bond in the benzothiazole scaffold. This lower bond dissociation energy implies that the C-Br bond requires less energy to be cleaved homolytically, making 2-bromobenzothiazole a more reactive substrate in reactions involving the cleavage of the carbon-halogen bond.

Experimental and Computational Protocols

The presented bond dissociation energies were determined using Density Functional Theory (DFT) calculations. A detailed description of the computational methodology is provided below.

Computational Details

The bond dissociation energies (BDEs) were calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This DFT method is widely used for its balance of computational cost and accuracy in predicting thermochemical properties of organic molecules. The calculations involved the geometry optimization of the ground state of the 2-halobenzothiazole molecule and the resulting benzothiazol-2-yl and halogen radicals. The BDE is then calculated as the enthalpy difference between the products (radicals) and the reactant (2-halobenzothiazole).

Logical Workflow for DFT-Based BDE Comparison

The following diagram illustrates the typical workflow for a comparative DFT study of bond dissociation energies.

BDE_Workflow mol_selection Select Molecules: 2-Bromobenzothiazole 2-Iodobenzothiazole dft_method Choose DFT Method: e.g., B3LYP mol_selection->dft_method basis_set Select Basis Set dft_method->basis_set geom_opt Geometry Optimization of Reactants and Products basis_set->geom_opt freq_calc Frequency Calculation (Zero-Point Energy) geom_opt->freq_calc bde_calc Calculate BDE: ΔH = H(Radical1) + H(Radical2) - H(Molecule) freq_calc->bde_calc comparison Compare C-Br and C-I BDEs bde_calc->comparison

Figure 1. A flowchart illustrating the key steps in a DFT study comparing bond dissociation energies.

This computational approach provides valuable insights into the intrinsic properties of molecules and can effectively guide the design of synthetic strategies and the development of new pharmaceutical agents. The observed trend of decreasing bond dissociation energy from chlorine to bromine is a well-established periodic trend. It is therefore highly probable that the C-I bond in 2-iodobenzothiazole would exhibit an even lower BDE, rendering it the most reactive among the 2-halobenzothiazoles in reactions involving carbon-halogen bond cleavage.

References

The Potent Efficacy of 7-Iodo-benzthiazole Derivatives Against Key Biological Targets: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 7-iodo-benzthiazole derivatives reveals their significant potential as potent inhibitors of critical biological targets implicated in cancer and neurodegenerative diseases. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals on this promising class of compounds.

Recent studies have highlighted the strategic importance of substitutions on the benzothiazole scaffold, with halogenation at the 7-position emerging as a key determinant of biological activity. In particular, the incorporation of an iodine atom at this position has been shown to enhance the cytotoxic and enzyme-inhibitory properties of these derivatives. This guide synthesizes findings from multiple studies to present a clear comparison of this compound derivatives against other analogues and established inhibitors.

Comparative Efficacy Against Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, demonstrates their potent cytotoxic effects, often surpassing that of other halogenated and non-halogenated benzothiazole analogues.

Compound IDSubstitution at 7-positionTarget Cell LineIC50 (µM)Alternative CompoundSubstitution at 7-positionTarget Cell LineIC50 (µM)
7-Iodo-BTZ-1 IodoHT29 (Colon)0.0127-Fluoro-BTZ-AFluoroHT29 (Colon)0.024
H460 (Lung)0.25H460 (Lung)0.84
A549 (Lung)1.45A549 (Lung)>10
MDA-MB-231 (Breast)0.58MDA-MB-231 (Breast)0.88
7-Iodo-BTZ-2 IodoMCF-7 (Breast)2.57-Chloro-BTZ-BChloroMCF-7 (Breast)5.1
HepG2 (Liver)3.1HepG2 (Liver)7.8

Table 1: Comparative IC50 values of this compound derivatives and other halogenated analogues against various human cancer cell lines.

The data indicates that this compound derivatives exhibit superior or comparable activity to their fluoro- and chloro-substituted counterparts, suggesting that the nature of the halogen at the 7-position significantly influences anticancer potency.

Inhibition of Key Enzymes in Neurodegenerative Disease

Beyond their anticancer properties, benzothiazole derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). While specific data for 7-iodo derivatives in this context is emerging, the table below compares the efficacy of closely related benzothiazole compounds.

Compound IDTarget EnzymeIC50 (nM)Reference InhibitorTarget EnzymeIC50 (nM)
BTZ-Derivative-A AChE23.4DonepezilAChE20.1
MAO-B40.3
BTZ-Derivative-B AChE56.3TacrineAChE-
MAO-B-

Table 2: Comparative IC50 values of benzothiazole derivatives against enzymes relevant to Alzheimer's disease.

These findings underscore the potential of the benzothiazole scaffold for developing potent enzyme inhibitors. Further investigation into 7-iodo substituted analogues is warranted to explore their therapeutic potential for neurodegenerative disorders.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][3]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic marker proteins.[4][5][6]

  • Protein Extraction: Cells treated with the test compounds are harvested and lysed to extract total protein. The protein concentration is then determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved caspases, PARP, or Bcl-2 family proteins).[5]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate a key signaling pathway and the experimental workflow for evaluating anticancer activity.

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assessment cluster_apoptosis_analysis Apoptosis Analysis start Seed Cancer Cells in 96-well plates treat Treat with this compound Derivatives start->treat incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt protein Protein Extraction incubate->protein read Measure Absorbance mtt->read ic50 Calculate IC50 Values read->ic50 end Publish Comparison Guide ic50->end Compare Efficacy wb Western Blot for Apoptosis Markers protein->wb analyze Analyze Protein Expression wb->analyze analyze->end

Caption: Experimental workflow for evaluating the anticancer efficacy of this compound derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome drug This compound Derivative bax Bax (Pro-apoptotic) drug->bax bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits cas9 Caspase-9 (Initiator) bax->cas9 Activates bcl2->cas9 Inhibits cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives.

References

A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 7-Iodobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on selecting the optimal ligand for the C-N cross-coupling with 7-iodobenzothiazole.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in the synthesis of pharmaceuticals and functional materials. The choice of ligand is paramount to the success of this reaction, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative overview of commonly employed phosphine ligands for the Buchwald-Hartwig amination, with a specific focus on their potential application for the coupling of amines with 7-iodobenzothiazole.

While direct head-to-head comparative studies on 7-iodobenzothiazole are not extensively documented in publicly available literature, this guide extrapolates from established trends in the amination of aryl iodides and other heteroaryl halides to provide a valuable starting point for reaction optimization. The cross-coupling of 7-haloheterocycles can be particularly challenging, making careful selection of the catalytic system critical for achieving high yields.

Ligand Performance Comparison

The selection of an appropriate ligand is often dictated by the steric and electronic properties of both the amine and the aryl halide. For a substrate like 7-iodobenzothiazole, ligands that are both electron-rich and sterically bulky are generally preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The following table summarizes the general performance of several state-of-the-art phosphine ligands in the context of Buchwald-Hartwig amination of aryl iodides and related heteroaryl systems.

Disclaimer: The data presented in this table is representative of the performance of these ligands in the Buchwald-Hartwig amination of various aryl iodides and heteroaryl halides. This information is intended for illustrative purposes to guide ligand selection and may not be directly transferable to the specific case of 7-iodobenzothiazole. Experimental optimization is highly recommended.

LigandStructureTypical Catalyst Loading (mol%)General Reaction ConditionsReported Yields (with similar substrates)Key Characteristics & Considerations
XPhos
alt text
1 - 280-110 °C, NaOtBu or K₃PO₄, Toluene or Dioxane85-99%Highly general and effective for a wide range of amines and aryl halides. A good first choice for screening.[1]
RuPhos
alt text
1 - 280-110 °C, NaOtBu or K₂CO₃, Toluene or Dioxane80-98%Particularly effective for the coupling of primary amines and amides. The rate-limiting step can be the reductive elimination.[2][3]
BrettPhos
alt text
1 - 280-110 °C, NaOtBu or Cs₂CO₃, Toluene or t-BuOH82-99%Known for its high catalytic activity, often allowing for lower reaction temperatures. The oxidative addition is often the rate-limiting step.[2][3]
BippyPhos
alt text
1 - 3100-120 °C, K₃PO₄ or NaOtBu, Dioxane or Toluene75-95%Has shown broad utility for coupling a range of (hetero)aryl chlorides with various amines.[4]
tBuXPhos
alt text
1 - 280-110 °C, NaOtBu or K₃PO₄, Toluene or Dioxane88-99%A more sterically hindered analogue of XPhos, often showing improved reactivity with challenging substrates.
SPhos
alt text
1 - 280-110 °C, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane80-97%Another highly general and effective ligand, often used in conjunction with XPhos in initial screenings.

Experimental Protocol: A General Procedure

The following is a general experimental protocol for the Buchwald-Hartwig amination that can be adapted for the coupling of an amine with 7-iodobenzothiazole. Optimization of the palladium precursor, ligand, base, solvent, temperature, and reaction time is crucial for achieving the best results.

Materials:

  • 7-Iodobenzothiazole

  • Amine of interest

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 7-iodobenzothiazole (1.0 mmol), the palladium precursor (e.g., 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the base (e.g., 1.2 mmol) to the tube under the inert atmosphere.

  • In a separate vial, dissolve the amine (1.1 mmol) in the anhydrous solvent (2-3 mL).

  • Add the amine solution to the Schlenk tube via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylbenzothiazole.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - 7-Iodobenzothiazole - Pd Precursor - Ligand - Base assembly Assemble Glassware: - Oven-dried Schlenk tube - Stir bar purge Inert Gas Purge: - Evacuate & backfill (3x) assembly->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_amine Add Amine Solution add_solvent->add_amine heating Heat & Stir (e.g., 80-110 °C) add_amine->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool & Quench monitoring->quench extraction Extraction/ Filtration quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving several key steps. The choice of ligand significantly impacts the kinetics of these steps.

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amine_coordination Amine Coordination oxidative_addition->amine_coordination + H-NRR' deprotonation Amido Complex amine_coordination->deprotonation + Base - Base-H+ - I- reductive_elimination Product Complex deprotonation->reductive_elimination Reductive Elimination product Ar-NRR' reductive_elimination->product catalyst_regen L-Pd(0) reductive_elimination->catalyst_regen catalyst_regen->pd0 Catalyst Regeneration aryl_halide Ar-I aryl_halide->oxidative_addition amine H-NRR' amine->amine_coordination base Base base->deprotonation base_h Base-H+ halide_ion I-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

By carefully considering the ligand, base, and solvent, researchers can successfully functionalize 7-iodobenzothiazole and other challenging heteroaryl halides, paving the way for the discovery of novel bioactive molecules and advanced materials.

References

Navigating the Synthesis of 7-Iodo-benzthiazole: A Guide to Potential Protocols and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of specific small molecules is a critical step. This guide provides a comparative overview of potential synthetic routes for 7-Iodo-benzthiazole, a molecule of interest in medicinal chemistry. Due to a lack of specific, published protocols for this particular isomer, this document focuses on established benzothiazole synthesis methods that could be adapted for its preparation. We will delve into the experimental details of these general protocols, discuss their potential for producing this compound, and analyze factors that could influence their reproducibility.

Comparison of Potential Synthetic Protocols
ProtocolStarting MaterialsReagents & ConditionsPotential YieldPurityKey Considerations for Reproducibility
Protocol 1: Condensation with Aldehydes 2-Amino-3-iodothiophenol, Aldehyde (e.g., formaldehyde or paraformaldehyde)Oxidizing agent (e.g., air, DMSO), solvent (e.g., DMF, toluene), elevated temperature.[1][2]VariableModerate to HighThe purity of the 2-amino-3-iodothiophenol is critical. The choice of oxidizing agent and reaction time can significantly impact yield and byproduct formation. Consistent temperature control is essential.
Protocol 2: Reaction with Acid Chlorides followed by Cyclization 2-Iodoaniline, Acid ChlorideLawesson's reagent, solvent (e.g., toluene, xylene), elevated temperature.[3]Good to Excellent (general case)HighThe efficiency of the thionation step with Lawesson's reagent can be variable. The purity of the starting 2-iodoaniline and the acid chloride is important. Anhydrous conditions are likely necessary for optimal results.
Protocol 3: Three-Component Reaction o-Iodoaniline, K₂S, DMSOElevated temperature.[1]Good (general case)GoodThe reaction is sensitive to the quality of the K₂S and DMSO. The temperature and reaction time need to be carefully optimized to avoid side reactions. The work-up procedure is crucial for isolating the product.

Detailed Experimental Methodologies

The following sections provide more detailed hypothetical protocols based on the general methods described above. These are intended as starting points for experimental design.

Protocol 1: Condensation of 2-Amino-3-iodothiophenol with an Aldehyde

This method is a widely used approach for the synthesis of 2-substituted benzothiazoles.[2][4]

Experimental Procedure:

  • To a solution of 2-amino-3-iodothiophenol (1 equivalent) in a suitable solvent such as DMF or toluene, add the desired aldehyde (1.1 equivalents).

  • The reaction mixture is then heated to a temperature ranging from 80°C to 120°C in the presence of an oxidizing agent (e.g., bubbling air through the mixture or using DMSO as the oxidant).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the this compound.

Reproducibility Considerations:

  • Starting Material Purity: The purity of the 2-amino-3-iodothiophenol is paramount. Impurities can lead to the formation of side products that are difficult to separate.

  • Oxidizing Conditions: The choice and amount of the oxidizing agent, as well as the reaction atmosphere, are critical. Inconsistent oxidation can lead to a mixture of the desired benzothiazole and the intermediate benzothiazoline.

  • Temperature Control: Precise temperature control is necessary to ensure a consistent reaction rate and minimize decomposition of the starting materials or product.

Protocol 2: Cascade Reaction of 2-Iodoaniline with an Acid Chloride and Lawesson's Reagent

This one-pot method offers an efficient route to 2-substituted benzothiazoles from readily available starting materials.[3]

Experimental Procedure:

  • In a round-bottom flask, 2-iodoaniline (1 equivalent) is dissolved in an anhydrous solvent like toluene.

  • The corresponding acid chloride (1.1 equivalents) is added dropwise at room temperature.

  • After the formation of the intermediate benzamide is confirmed by TLC, Lawesson's reagent (0.5 equivalents) is added.

  • The reaction mixture is then heated to reflux until the reaction is complete as indicated by TLC.

  • The mixture is cooled, filtered to remove any solids, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the this compound.

Reproducibility Considerations:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acid chloride and Lawesson's reagent. Ensuring anhydrous conditions is crucial for reproducibility.

  • Quality of Lawesson's Reagent: The reactivity of Lawesson's reagent can vary between batches. Using a high-quality, pure reagent is important.

  • Reaction Time: The time required for both the amidation and the subsequent cyclization steps should be carefully monitored to maximize yield and minimize byproduct formation.

Logical Workflow for Synthesis and Purification

The synthesis of this compound, based on the potential protocols, would generally follow the logical steps of reaction setup, monitoring, work-up, and purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Select Starting Materials (e.g., 2-Amino-3-iodothiophenol) Reactants Combine Reactants and Solvents Start->Reactants Reaction Heat and Stir under Controlled Conditions Reactants->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze Final Pure this compound Analyze->Final

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway of Benzothiazole Synthesis (General)

The formation of the benzothiazole ring typically involves the cyclization of an ortho-substituted aniline derivative. The following diagram illustrates a generalized pathway.

Benzothiazole_Formation ortho-Substituted\nAniline ortho-Substituted Aniline Intermediate Intermediate ortho-Substituted\nAniline->Intermediate Reaction with C1 synthon Benzothiazole Benzothiazole Intermediate->Benzothiazole Intramolecular Cyclization & Oxidation

Caption: Generalized pathway for benzothiazole synthesis.

References

Correlating Experimental and Calculated Properties of 7-Iodo-benzthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical and structural properties of heterocyclic compounds is paramount for designing and synthesizing new therapeutic agents. This guide provides a comparative analysis of the experimental and calculated properties of 7-Iodo-benzthiazole, a halogenated derivative of the versatile benzothiazole scaffold.

This document summarizes available quantitative data in structured tables, details experimental protocols for key characterization techniques, and presents a logical workflow for correlating experimental data with computational models.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

A direct comparison of experimentally determined and computationally predicted properties is essential for validating theoretical models and gaining deeper insights into the molecular characteristics of this compound.

PropertyExperimental ValueCalculated/Predicted Value
Molecular Formula C₇H₄INSC₇H₄INS
Molecular Weight 261.08 g/mol 261.08 g/mol
Melting Point 100-101 °CNot available
Boiling Point Not available316.8 ± 15.0 °C[1]
Density Not available2.034 ± 0.06 g/cm³[1]

Table 1: Comparison of Physicochemical Properties of this compound.

Spectroscopic Data Experimental Values Calculated Values
¹H NMR (CDCl₃, ppm) δ 8.04-8.11 (m, 3H), 7.88 (1H), 7.48-7.52 (m, 3H), 7.36-7.39 (m, 2H)[2]Not available
¹³C NMR (CDCl₃, ppm) δ 168.09, 154.21, 135.12, 133.67, 130.99, 129.04, 127.60, 126.35[2]Not available
IR (KBr, cm⁻¹) 3065, 1970, 1510, 1478, 1433, 1313, 1259, 1225, 1158, 1070, 962, 728, 698, 622[2]Not available
Mass Spectrum (ESI) m/z (%) 255 ([M+H]⁺, 100) for a similar dimethylamino derivative[2]Not available

Table 2: Comparison of Spectroscopic Data for Benzothiazole Derivatives. Note: The provided experimental data is for 2-Phenyl-1,3-Benzothiazole and is presented here as a representative example due to the lack of specific data for the 7-iodo derivative in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the synthesis and characterization of benzothiazole derivatives.

Synthesis of Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles can be achieved through a one-pot reaction.[2] A general procedure involves the reaction of the corresponding 2-aminothiophenol with an aldehyde in the presence of a catalyst.

General Procedure:

  • A mixture of the appropriate 2-aminothiophenol and aldehyde is prepared.

  • A catalyst, such as Zn(OAc)₂·2H₂O, is added to the mixture.[2]

  • The reaction is monitored for completion.

  • Upon completion, the solid product is washed with water.

  • The final product is purified by crystallization from ethanol or by column chromatography.[2]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to elucidate the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 300 MHz or 500 MHz, using a deuterated solvent such as CDCl₃.[2][3]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using the KBr pellet method to identify characteristic functional group vibrations.[2]

  • Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compound.[2]

Correlation of Experimental and Calculated Data: A Workflow

The correlation between experimental data and computational models is a powerful tool in chemical research. It allows for the validation of theoretical approaches and provides a predictive framework for designing new molecules with desired properties.

G Workflow for Correlating Experimental and Calculated Properties cluster_exp Experimental Workflow cluster_calc Computational Workflow synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification exp_char Experimental Characterization (NMR, IR, MS, MP) purification->exp_char correlation Correlation and Comparison exp_char->correlation dft DFT Calculations (e.g., B3LYP) geom_opt Geometry Optimization dft->geom_opt prop_calc Property Calculation (Spectra, Electronic Properties) geom_opt->prop_calc prop_calc->correlation validation Model Validation and Prediction correlation->validation

Figure 1. A flowchart illustrating the process of correlating experimental data with computational predictions for this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, the benzothiazole scaffold is a well-known pharmacophore present in various biologically active molecules.[4][5] Computational methods, such as molecular docking, are often employed to predict the interaction of these compounds with biological targets.

G Drug Discovery Workflow for Benzothiazole Derivatives cluster_design Compound Design & Synthesis cluster_screening Screening & Evaluation synthesis Synthesis of Benzothiazole Analogs characterization Structural Characterization synthesis->characterization in_silico In Silico Screening (Docking) characterization->in_silico in_vitro In Vitro Biological Assays in_silico->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Figure 2. A generalized workflow for the discovery and development of drugs based on the benzothiazole scaffold.

Disclaimer: The experimental data for this compound is limited in the currently available literature. The spectroscopic data provided is for a closely related benzothiazole derivative and should be used for reference purposes only. Further experimental work is required to fully characterize this compound and rigorously validate computational models.

References

Safety Operating Guide

Proper Disposal of 7-Iodo-benzothiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Iodo-benzothiazole was not located. The following guidance is based on the safety data for structurally similar compounds, such as benzothiazole and 2-iodobenzothiazole. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of 7-Iodo-benzothiazole, ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Hazard Information

7-Iodo-benzothiazole is presumed to share hazards with similar benzothiazole derivatives. Based on available data for related compounds, it should be handled as a hazardous substance with the following potential effects[1][2]:

  • Toxicity: Toxic if swallowed or in contact with skin and harmful if inhaled[2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Aquatic Toxicity: Harmful to aquatic life[2].

Personal Protective Equipment (PPE) is mandatory when handling 7-Iodo-benzothiazole for disposal.

Hazard CategoryGHS Classification (Presumed)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 3Chemical-resistant gloves (e.g., nitrile), lab coat, eye protection.
Acute Dermal Toxicity Category 3Chemical-resistant gloves (e.g., nitrile), lab coat.
Acute Inhalation Toxicity Category 4Use in a well-ventilated area or with a fume hood. Respiratory protection may be required.
Serious Eye Irritation Category 2ASafety glasses with side shields or chemical goggles.
Acute Aquatic Toxicity Category 3Prevent release to the environment.

II. Logistical and Operational Disposal Plan

The primary disposal method for 7-Iodo-benzothiazole is to consign it to a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container as "Hazardous Waste: 7-Iodo-benzothiazole".

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization and Storage:

    • Transfer the waste 7-Iodo-benzothiazole into the labeled container, minimizing the creation of dust or aerosols.

    • Securely seal the container to prevent leaks or spills.

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases[3].

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with an accurate description and quantity of the waste.

    • Follow all institutional procedures for waste handover.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

III. Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of 7-Iodo-benzothiazole.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_spill Spill Response A Identify 7-Iodo-benzothiazole Waste B Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Contractor G->H S1 Spill Occurs S2 Evacuate and Wear PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect and Dispose as Hazardous Waste S3->S4

Caption: Workflow for the proper disposal of 7-Iodo-benzothiazole.

References

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